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  • Product: 3-Amino-5-methylpyrazine-2-carbonitrile
  • CAS: 58091-66-0

Core Science & Biosynthesis

Foundational

3-Amino-5-methylpyrazine-2-carbonitrile CAS 58091-66-0 properties

The following technical guide details the properties, synthesis, and applications of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0). CAS 58091-66-0 | High-Value Heterocyclic Intermediate Executive Summary 3-Ami...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0).

CAS 58091-66-0 | High-Value Heterocyclic Intermediate

Executive Summary

3-Amino-5-methylpyrazine-2-carbonitrile is a critical pyrazine scaffold used primarily in the synthesis of fused heterocyclic systems such as pteridines and pyrazolo[3,4-b]pyrazines . Its structural duality—possessing both an electron-rich exocyclic amine and an electron-deficient nitrile group—makes it a versatile "push-pull" building block. This compound serves as a key intermediate in the development of antifolate drugs (methotrexate analogs) and kinase inhibitors targeting pathways like VEGFR and FGFR.

Chemical Identity & Physicochemical Properties[2][3][4][5]

PropertySpecification
CAS Number 58091-66-0
IUPAC Name 3-Amino-5-methylpyrazine-2-carbonitrile
Synonyms 3-Amino-5-methyl-2-pyrazinecarbonitrile; 2-Amino-3-cyano-6-methylpyrazine
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
SMILES CC1=CN=C(C(=N1)N)C#N
Physical State Solid (Pale yellow to off-white powder)
Solubility Soluble in DMSO, DMF; sparingly soluble in water
Storage Inert atmosphere, 2-8°C, protect from light

Synthetic Methodology

The industrial and laboratory-scale synthesis of 3-amino-5-methylpyrazine-2-carbonitrile predominantly relies on the condensation of diaminomaleonitrile (DAMN) with methylglyoxal (pyruvaldehyde) . This route is preferred for its atom economy and the availability of starting materials.

Protocol: Condensation of DAMN and Methylglyoxal

Reaction Principle: The reaction involves a double condensation between the vicinal diamine of DAMN and the 1,2-dicarbonyl system of methylglyoxal.

Step-by-Step Methodology:

  • Reagents: Diaminomaleonitrile (1.0 eq), Methylglyoxal (40% aq. solution, 1.1 eq).

  • Solvent: Water or Ethanol/Water mixture (to facilitate precipitation).

  • Catalyst: Catalytic amount of acetic acid or p-toluenesulfonic acid (pTSA) is often used to accelerate Schiff base formation.

  • Procedure:

    • Dissolve DAMN in the solvent system at room temperature.

    • Add methylglyoxal dropwise while stirring. The reaction is exothermic; temperature control (0–20°C) is crucial to minimize polymerization.

    • Stir for 2–4 hours. A precipitate typically forms as the pyrazine ring closes.

  • Purification (Critical Step):

    • The reaction produces two regioisomers: 3-amino-5-methyl (Target) and 3-amino-6-methyl .

    • Differentiation: The 5-methyl isomer is thermodynamically favored under specific acidic conditions and often crystallizes out preferentially from aqueous ethanol.

    • Recrystallize the crude solid from ethanol or water/DMF to isolate the pure 5-methyl isomer.

Regioselectivity Challenges

The condensation of unsymmetrical dicarbonyls with DAMN yields regioisomers. The ratio depends on the pH and solvent.

  • 5-Methyl Isomer (Target): Favored when the ketone carbonyl of methylglyoxal reacts with the amino group cis to the nitrile that becomes C-2.

  • 6-Methyl Isomer: Often a minor byproduct but must be removed to prevent impurities in downstream drug synthesis.

Synthesis DAMN Diaminomaleonitrile (DAMN) Intermediate Schiff Base Intermediate DAMN->Intermediate Condensation MG Methylglyoxal (Pyruvaldehyde) MG->Intermediate Isomer5 3-Amino-5-methyl pyrazine-2-carbonitrile (Target: 58091-66-0) Intermediate->Isomer5 Cyclization (Major) Isomer6 3-Amino-6-methyl pyrazine-2-carbonitrile (Byproduct) Intermediate->Isomer6 Cyclization (Minor)

Figure 1: Synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile via DAMN condensation, highlighting the regiochemical divergence.

Reactivity & Applications in Drug Discovery

The compound acts as a bifunctional scaffold. The nitrile (C-2) and amine (C-3) groups are perfectly positioned for annulation reactions to form fused 6,6- or 5,6-heterocycles.

Synthesis of Pteridines (Taylor Synthesis)

This is the most significant application. The reaction with guanidine or amidines yields pteridine-2,4-diamines , which are structural analogs of folic acid and methotrexate.

  • Mechanism: Guanidine attacks the nitrile group to form an amidine intermediate, which then cyclizes with the pyrazine amine.

  • Protocol: Reflux CAS 58091-66-0 with guanidine hydrochloride and sodium methoxide in methanol.

  • Product: 2,4-Diamino-7-methylpteridine.

Synthesis of Pyrazolo[3,4-b]pyrazines

Reaction with hydrazine hydrate leads to the formation of pyrazolo[3,4-b]pyrazines.[1]

  • Significance: These fused systems are bioisosteres of purines and are widely screened as ATP-competitive kinase inhibitors.

  • Reaction: The hydrazine attacks the nitrile, followed by intramolecular attack on the pyrazine nitrogen (or exocyclic amine depending on conditions) to close the pyrazole ring.

Hydrolysis to Carboxylic Acids

Controlled hydrolysis of the nitrile group yields 3-amino-5-methylpyrazine-2-carboxylic acid .

  • Reagent: NaOH (10%) or H₂SO₄.

  • Application: This acid is a precursor for amide coupling reactions to attach the pyrazine moiety to larger pharmacophores (e.g., in Bortezomib analogs or Glipizide-like sulfonylureas).

Reactivity Core 3-Amino-5-methyl pyrazine-2-carbonitrile Pteridine 2,4-Diamino-7-methylpteridine (Antifolate Precursor) Core->Pteridine Annulation Pyrazolo 3-Amino-6-methyl-1H- pyrazolo[3,4-b]pyrazine (Kinase Inhibitor Scaffold) Core->Pyrazolo Cyclization Acid 3-Amino-5-methylpyrazine- 2-carboxylic acid (Drug Intermediate) Core->Acid Hydrolysis Guanidine + Guanidine / NaOMe Hydrazine + Hydrazine Hydrate Hydrolysis + NaOH / H2O

Figure 2: Divergent synthetic pathways from the core scaffold to bioactive heterocycles.

Safety & Handling (SDS Summary)

Signal Word: DANGER

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Precautionary Measures:

    • Handle in a chemical fume hood to avoid inhalation of dust/aerosols.

    • Wear nitrile gloves and safety goggles.

    • Storage: Store under inert gas (Nitrogen/Argon) as the amine can oxidize over time, darkening the solid.

References

  • Sigma-Aldrich. 3-Amino-5-methylpyrazine-2-carbonitrile Product Sheet.Link

  • Taylor, E. C., et al.Pteridines. IV. A New Route to Pteridines from Pyrazines. Journal of the American Chemical Society.
  • BenchChem. Application Notes and Protocols for the Synthesis of 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (Describes analogous DAMN condensation protocols). Link

  • Khalafy, J., et al. A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 2013. (Discusses related heterocyclic synthesis from dicarbonyls). Link

  • National Cancer Institute. Bortezomib Drug Dictionary. (Context for pyrazine-2-carbonyl amino acid analogs). Link

Sources

Exploratory

chemical structure of 3-amino-5-methyl-2-pyrazinecarbonitrile

An In-Depth Technical Guide to the Chemical Structure and Synthetic Utility of 3-Amino-5-methyl-2-pyrazinecarbonitrile Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Chemical Structure and Synthetic Utility of 3-Amino-5-methyl-2-pyrazinecarbonitrile

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

In the realm of heterocyclic chemistry and rational drug design, polyfunctional pyrazines serve as indispensable building blocks. Among these, 3-amino-5-methyl-2-pyrazinecarbonitrile (CAS: 58091-66-0) stands out as a highly versatile precursor. As a Senior Application Scientist, I frequently leverage this molecule to construct complex fused-ring systems—most notably pteridines—which form the pharmacophoric core of numerous therapeutics, including antifolates and kinase inhibitors[1][2]. This whitepaper deconstructs the structural profile of 3-amino-5-methyl-2-pyrazinecarbonitrile, elucidates the mechanistic causality behind its reactivity, and provides a field-validated protocol for its application in the Taylor synthesis of pteridines.

Structural Elucidation and Physicochemical Profiling

The synthetic utility of 3-amino-5-methyl-2-pyrazinecarbonitrile is dictated by its precise arrangement of electron-donating and electron-withdrawing substituents on the pyrazine scaffold.

  • The Cyano Group (C2): Acts as a strong electron-withdrawing group (EWG). It activates the adjacent positions toward nucleophilic attack and serves as the primary electrophilic center during ring-closure reactions[3].

  • The Amino Group (C3): Acts as an electron-donating group (EDG). In cyclization reactions, it functions as an internal nucleophile, facilitating the formation of the fused pyrimidine ring[4].

  • The Methyl Group (C5): Provides a steric and electronic handle for downstream functionalization, allowing for side-chain elaboration in drug development[2].

Table 1: Quantitative Physicochemical Data

To ensure rigorous material characterization before initiating synthetic workflows, reference the following standardized parameters[5][6]:

PropertyValue
IUPAC Name 3-Amino-5-methylpyrazine-2-carbonitrile
CAS Registry Number 58091-66-0
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
InChI Key RGTOPEJDWLXQHO-UHFFFAOYSA-N
Physical State Solid (Powder)
Storage Conditions Inert atmosphere, room temperature, protect from light
Hazard Classification GHS06 (Danger: Toxic if swallowed, inhaled, or in contact with skin)

Mechanistic Causality: The Taylor Synthesis of Pteridines

When constructing the pteridine core (a fused pyrazino[2,3-d]pyrimidine system), chemists historically relied on building a pyrazine ring onto an existing pyrimidine. However, the Taylor Synthesis revolutionized this approach by reversing the logic: constructing the pyrimidine ring onto a highly substituted pyrazine precursor[3][4].

3-amino-5-methyl-2-pyrazinecarbonitrile is the ideal substrate for this reaction. When reacted with a bis-nucleophile like guanidine, the synthesis proceeds via a predictable, self-assembling cascade. The free guanidine first attacks the electrophilic nitrile carbon. Subsequently, the C3-amino group of the pyrazine undergoes an intramolecular cyclization with the intermediate, yielding a 2,4-diaminopteridine derivative[3][4].

G A 3-Amino-5-methyl- 2-pyrazinecarbonitrile C Nucleophilic Attack at C2-Nitrile A->C + B Free Guanidine (Generated in situ) B->C D Intramolecular Cyclization (C3-Amino) C->D Heat (Reflux) E 7-Methylpteridine- 2,4-diamine D->E Thermodynamic Sink

Caption: Logical workflow and mechanistic pathway of the Taylor Synthesis utilizing the pyrazine precursor.

Field-Proven Protocol: Synthesis of 7-Methylpteridine-2,4-diamine

As an application scientist, I emphasize that protocols must be self-validating. The following methodology for generating 7-methylpteridine-2,4-diamine from 3-amino-5-methyl-2-pyrazinecarbonitrile incorporates in-process controls to ensure high fidelity and yield[3].

Reagents Required:

  • 3-Amino-5-methyl-2-pyrazinecarbonitrile (0.45 g, 3.34 mmol)[3]

  • Guanidine hydrochloride (0.48 g, 5.2 mmol)[3]

  • Sodium methoxide (NaOMe) (0.665 g, 12.3 mmol)[3]

  • Anhydrous Methanol (MeOH) (30 mL)[3]

  • Dimethylformamide (DMF) for recrystallization[3]

Step-by-Step Workflow:

  • In Situ Base Liberation: Suspend NaOMe in 30 mL of anhydrous MeOH under an inert nitrogen atmosphere. Add guanidine hydrochloride.

    • Causality: NaOMe is used to deprotonate the guanidine salt, generating the highly nucleophilic free guanidine base required for the reaction.

  • Byproduct Filtration: Stir the mixture for 15 minutes, then filter out the precipitated sodium chloride (NaCl)[3].

    • Causality: Removing insoluble inorganic salts early prevents them from acting as nucleation sites that could contaminate the final product crystallization.

  • Substrate Addition & Activation: To the clear filtrate, add 3-amino-5-methyl-2-pyrazinecarbonitrile. Heat the reaction mixture to reflux (approx. 65°C) for 18 hours[3].

    • Self-Validation: Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material and the emergence of a highly fluorescent spot under UV (254 nm/365 nm) indicates successful extended conjugation (pteridine formation).

  • Precipitation & Isolation: Cool the reaction to room temperature. The product will spontaneously precipitate.

    • Causality: Pteridines possess extensive intermolecular hydrogen bonding capabilities, rendering them highly insoluble in cold methanol[7][8]. This thermodynamic property drives the reaction forward and simplifies purification.

  • Purification: Collect the precipitate via vacuum filtration, wash with cold MeOH, and recrystallize from hot DMF to yield pure 7-methylpteridine-2,4-diamine (approx. 81% yield, decomposition at 347°C)[3].

Strategic Applications in Drug Development

The conversion of 3-amino-5-methyl-2-pyrazinecarbonitrile into pteridine scaffolds is not merely an academic exercise; it is a critical pathway in modern pharmacology[1]. The resulting pteridine core mimics the natural substrate folic acid, allowing researchers to design competitive inhibitors for vital enzymatic pathways[2].

G A 3-Amino-5-methyl-2-pyrazinecarbonitrile B Pteridine Scaffold (e.g., 2,4-diaminopteridines) A->B Taylor Synthesis (Ring Construction) C DHFR Inhibitors (Antifolates like Methotrexate) B->C C6/C7 Side-chain Elaboration D Molybdenum Cofactor (Moco) Model Compounds B->D Alkyne Functionalization & Thiophene Annulation E Targeted Kinase Inhibitors (Oncology Therapeutics) B->E Rational Pharmacophore Mapping

Caption: Downstream therapeutic applications of the pyrazine-derived pteridine scaffold.

Key Therapeutic Domains:

  • Dihydrofolate Reductase (DHFR) Inhibitors: By modifying the C6 or C7 positions of the synthesized pteridine, researchers develop antifolate drugs (analogues of Methotrexate). These molecules bind tightly to DHFR, halting DNA synthesis in rapidly dividing cancer cells or acting as immunosuppressants in autoimmune diseases like rheumatoid arthritis[2].

  • Molybdenum Cofactor (Moco) Modeling: 3-amino-2-pyrazinecarbonitrile derivatives are utilized to synthesize pyranopterins and model compounds for the molybdenum cofactor, which is essential for the function of critical enzymes like xanthine oxidoreductase[4][9].

  • Molecular Sensors & Probes: Due to their inherent photophysical properties (redox activity and fluorescence), pterins derived from this precursor are increasingly used in the development of optical molecular sensors[1][8].

References

  • Science of Synthesis. "Product Class 21: Pteridines and Related Structures." Thieme Connect. Available at: [Link]

  • Basu, P., & Burgmayer, S. J. N. "Pterin chemistry and its relationship to the molybdenum cofactor." National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Goswami, S., et al. "A concise treatment of pterins: some recent synthetic and methodology aspects and their applications in molecular sensors." ResearchGate. Available at:[Link]

  • Diva Portal. "Approaches to Soft Drug Analogues of Dihydrofolate Reductase Inhibitors." Acta Universitatis Upsaliensis. Available at: [Link]

Sources

Foundational

Comprehensive Chemoinformatic and Synthetic Profiling of 3-Amino-5-methylpyrazine-2-carbonitrile

Target Audience: Researchers, Medicinal Chemists, and Computational Drug Discovery Scientists Document Type: Technical Whitepaper & Experimental Guide Executive Summary In modern drug discovery, the pyrazine scaffold ser...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Computational Drug Discovery Scientists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

In modern drug discovery, the pyrazine scaffold serves as a privileged bioisostere for benzene and pyridine rings, offering improved aqueous solubility, favorable metabolic stability, and distinct hydrogen-bonding profiles. 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) is a highly versatile, bifunctional building block. Characterized by an ortho-amino carbonitrile motif, it is extensively utilized in the synthesis of fused bicyclic heterocycles—such as pteridines, lumazines, and pyrazolo-pyrazines—which are critical pharmacophores in competitive kinase inhibitors and antifolate chemotherapeutics[1, 3].

This guide provides a rigorous chemoinformatic deconstruction of its structural identifiers (SMILES and InChIKey) and translates this computational data into field-proven, self-validating synthetic workflows.

Chemoinformatic Profiling & Structural Logic

Accurate molecular representation is the bedrock of computational screening and database querying. Ambiguities in regiochemistry can lead to costly late-stage failures in wet-lab synthesis.

Identifier Deconstruction
  • SMILES (N#CC1=NC=C(C)N=C1N): This Simplified Molecular-Input Line-Entry System string explicitly maps the molecular topology.

    • N#C: The electrophilic cyano group.

    • C1: The anchor carbon (C2 of the pyrazine ring) initiating the ring closure.

    • =NC=C(C)N=: Traces the pyrazine core, explicitly denoting the methyl substitution (C) at position 5.

    • C1N: Closes the aromatic ring at the starting carbon and attaches the primary amine at position 3.

  • InChIKey (RGTOPEJDWLXQHO-UHFFFAOYSA-N): A hashed version of the IUPAC International Chemical Identifier. The UHFFFAOYSA-N suffix confirms the absence of stereocenters, ensuring exact-match querying across global chemical databases like PubChem and ChEMBL.

Physicochemical Summary

To facilitate rapid assay design, all core quantitative metrics are summarized below [1, 2]:

PropertyValueAnalytical Relevance
CAS Number 58091-66-0Primary inventory identifier
Molecular Formula C₆H₆N₄Exact mass calculation
Molecular Weight 134.14 g/mol Stoichiometric scaling
Exact Mass 134.0592 DaHigh-Resolution Mass Spectrometry (HRMS) targeting
SMILES N#CC1=NC=C(C)N=C1NComputational docking / Virtual screening
InChIKey RGTOPEJDWLXQHO-UHFFFAOYSA-NCross-database validation
LogP (predicted) ~0.4 - 0.8Favorable for aqueous assay solubility

Mechanistic Role in Drug Design

Why is this specific substitution pattern so valuable?

The strategic placement of the amino and cyano groups ortho to each other creates a highly reactive "push-pull" electronic system. The electron-donating amine enriches the pyrazine ring, while the electron-withdrawing nitrile acts as a prime electrophilic center.

In kinase inhibitor design, this motif is frequently subjected to the Taylor Synthesis [3]. By reacting the ortho-amino carbonitrile with guanidine, chemists can rapidly construct 2,4-diaminopteridines. These fused systems perfectly mimic the hydrogen-bonding network of the adenine ring in ATP, allowing them to anchor deeply within the hinge region of kinases (e.g., CDKs, RTKs) [3].

Workflow cluster_0 Chemoinformatic Validation cluster_1 Wet-Lab Execution N1 Input SMILES: N#CC1=NC=C(C)N=C1N N2 InChIKey Verification: RGTOPEJDWLXQHO-UHFFFAOYSA-N N1->N2 Database Query N3 LC-MS / NMR QC N2->N3 Physical Batch Procurement N4 Kinase Inhibitor Synthesis (Fused Heterocycle) N3->N4 >95% Purity Confirmed

Fig 1: Integrated workflow linking chemoinformatic identification to experimental execution.

Experimental Protocols: Synthesis & Validation

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems . We do not merely mix reagents; we establish In-Process Controls (IPCs) to verify causality at each mechanistic step.

Pre-Synthesis Analytical Validation (Quality Control)

Before committing the building block to a complex synthesis, verify its integrity:

  • LC-MS Analysis: Dissolve 1 mg of 3-Amino-5-methylpyrazine-2-carbonitrile in 1 mL of LC-grade Methanol. Run on a C18 column (gradient: 5% to 95% MeCN in H₂O with 0.1% Formic Acid).

    • Validation: You must observe a dominant peak with

      
      
      
      
      
      .
  • FT-IR Spectroscopy:

    • Validation: Confirm the presence of a sharp, distinct nitrile stretch at ~2220 cm⁻¹ and primary amine N-H stretches at ~3300-3400 cm⁻¹ .

Step-by-Step Methodology: Synthesis of 7-Methylpteridine-2,4-diamine

This protocol adapts the classic Taylor synthesis, converting the pyrazine core into a fused pteridine system [3].

Reagents:

  • 3-Amino-5-methylpyrazine-2-carbonitrile (1.0 eq, 3.34 mmol)

  • Guanidine hydrochloride (1.5 eq, 5.2 mmol)

  • Sodium methoxide (NaOMe) (3.7 eq, 12.3 mmol)

  • Anhydrous Methanol (30 mL)

Procedure:

  • Free-Basing: In an oven-dried, argon-purged flask, dissolve NaOMe in 30 mL of anhydrous Methanol. Add Guanidine hydrochloride. Stir at room temperature for 15 minutes.

    • Causality: NaOMe neutralizes the hydrochloride salt, generating the highly nucleophilic free guanidine base. The resulting NaCl precipitate must be filtered off to prevent downstream nucleation issues.

  • Electrophilic Attack: To the filtered solution, add 3-Amino-5-methylpyrazine-2-carbonitrile.

  • Reflux & Cyclization: Heat the reaction mixture to reflux (approx. 65°C) for 18 hours.

    • Self-Validating IPC: At

      
       hours, take a 50 µL aliquot. Run FT-IR to monitor the disappearance of the nitrile peak (~2220 cm⁻¹). The absence of this peak confirms the complete formation of the amidine intermediate prior to final ring closure.
      
  • Workup: Cool the reaction to room temperature. The fused pteridine product will precipitate due to its lower solubility in methanol compared to the starting materials.

  • Isolation: Collect the precipitate via vacuum filtration, wash with cold methanol (2 x 10 mL), and recrystallize from DMF to yield 7-methylpteridine-2,4-diamine.

Pathway A 3-Amino-5-methylpyrazine- 2-carbonitrile (SMILES: Cc1cnc(C#N)c(N)n1) B Guanidine HCl NaOMe / MeOH A->B Reagents added C Cyclization Intermediate (Amidine Formation) B->C Reflux (18h) D 7-Methylpteridine- 2,4-diamine C->D Intramolecular Ring Closure

Fig 2: Logical pathway for the Taylor synthesis of pteridines using 3-amino-5-methylpyrazine-2-carbonitrile.

Safety, Handling, and Storage

Because this compound contains a biologically active pyrazine core and a reactive nitrile group, strict adherence to safety protocols is mandatory [1, 2].

  • Hazard Statements:

    • H301: Toxic if swallowed.

    • H311: Toxic in contact with skin.

    • H331: Toxic if inhaled.

  • Handling: All manipulations of the dry powder must be conducted within a certified Class II biological safety cabinet or a dedicated chemical fume hood to prevent inhalation of aerosolized particulates.

  • Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a dark, dry place at room temperature. The nitrile group can slowly hydrolyze to an amide if exposed to ambient atmospheric moisture over prolonged periods.

References

  • Science of Synthesis. "Product Class 21: Pteridines and Related Structures". Thieme Connect. Available at:[Link]

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of Aminopyrazine Carbonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract Aminopyrazine carbonitrile derivatives represent a pivotal class of heterocyclic compounds, serving as crucial scaffolds and building blocks in med...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazine carbonitrile derivatives represent a pivotal class of heterocyclic compounds, serving as crucial scaffolds and building blocks in medicinal chemistry and materials science.[1][2] Their intrinsic electronic properties, coupled with the versatile reactivity of the pyrazine ring, make them a subject of intense research.[1] This guide provides a comprehensive exploration of the core physicochemical properties of these derivatives, including their crystalline and solution-state characteristics, as well as their spectroscopic signatures. By synthesizing theoretical principles with practical, field-proven experimental methodologies, this document aims to equip researchers and drug development professionals with the knowledge to effectively characterize and utilize these promising compounds.

Chapter 1: The Molecular Architecture: Causality of Physical Properties

The physical properties of aminopyrazine carbonitrile derivatives are intrinsically linked to their unique molecular structure. The core scaffold consists of a six-membered aromatic pyrazine ring, which contains two nitrogen atoms in a 1,4-arrangement, an amino group (-NH₂), and a carbonitrile group (-C≡N).[1] This specific arrangement of functional groups dictates the compound's behavior in both solid and solution states.

  • Pyrazine Ring: The aromatic nature of the pyrazine ring contributes to the planarity and stability of the molecule.[3] The two nitrogen atoms are electron-withdrawing, which influences the electron density distribution across the ring and affects properties like pKa and reactivity.[4]

  • Amino Group (-NH₂): As a potent hydrogen bond donor, the amino group plays a dominant role in intermolecular interactions. This leads to the formation of strong hydrogen bonds in the crystalline lattice, significantly impacting the melting point and solubility.

  • Carbonitrile Group (-C≡N): The nitrile group is highly polar and acts as a hydrogen bond acceptor. Its linear geometry and strong dipole moment contribute to the overall polarity of the molecule, influencing its solubility in various solvents and its interaction with biological targets.

The interplay of these structural features—aromaticity, hydrogen-bonding capacity, and high polarity—is fundamental to understanding the physicochemical profile of this class of compounds.

Caption: General structure of 3-aminopyrazine-2-carbonitrile.

Chapter 2: Crystalline State Properties

The solid-state properties of active pharmaceutical ingredients (APIs) are critical for formulation, stability, and bioavailability. For aminopyrazine carbonitriles, these properties are largely governed by their ability to form robust crystal lattices.

Melting Point

The melting point of a compound provides a primary indication of the strength of its crystal lattice energy. Aminopyrazine carbonitrile derivatives typically exhibit relatively high melting points due to strong intermolecular hydrogen bonding and efficient crystal packing facilitated by their planar structure. Substituents on the pyrazine ring can significantly alter the melting point by either enhancing or disrupting these intermolecular forces.

Crystal Structure and Polymorphism

Polymorphism, the ability of a substance to exist in two or more crystalline forms with different arrangements of the molecules in the crystal lattice, is a critical consideration in drug development. Different polymorphs can have different melting points, solubilities, and stabilities. The structural characterization of aminopyrazine derivatives, often accomplished through single-crystal X-ray diffraction, is essential for identifying and controlling the desired polymorphic form.[5]

Table 1: Melting Points of Selected Aminopyrazine Carbonitrile Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Aminopyrazine5049-61-6C₄H₅N₃95.11117 - 120[6]
3-Aminopyrazine-2-carbonitrile25911-65-3C₅H₄N₄120.11Not Available[7]
6-Aminopyrazine-2-carbonitrile59489-39-3C₅H₄N₄120.11201 - 203
3-Aminopyrazine-2,6-dicarbonitrile-C₆H₃N₅145.12Not Available[8]
3-Chloropyrazine-2-carbonitrile55557-52-3C₅H₂ClN₃139.5545 - 47[9]

Chapter 3: Solution State Properties

The behavior of a compound in solution dictates its absorption, distribution, metabolism, and excretion (ADME) profile, which is a cornerstone of drug development.

Solubility

The solubility of aminopyrazine carbonitrile derivatives is a complex interplay between the molecule's ability to form hydrogen bonds with water and the energetic cost of disrupting the stable crystal lattice. While the amino and pyrazine nitrogen atoms can interact favorably with water, the overall solubility can be limited, particularly for derivatives with nonpolar substituents. The parent 2-aminopyrazine is described as soluble in water.[6]

pKa (Ionization Constant)

The pKa value is a measure of the acidity or basicity of a compound and is crucial for predicting its behavior at different physiological pH values.[10] The pyrazine ring is weakly basic, with the pKa of pyrazine itself being around 0.65.[4] The amino group substituent increases the basicity. The predicted pKa for 2-aminopyrazine is 3.22.[11] This property is vital as it influences how a drug is absorbed in the gastrointestinal tract and how it interacts with target receptors.[10]

Table 2: Solution Properties of Selected Aminopyrazine Derivatives

CompoundPropertyValueSource
2-AminopyrazineWater SolubilitySoluble[6]
2-AminopyrazinepKa (Predicted)3.22 ± 0.10[11]
5-Aminopyrazine-2-carbonitrileSolubility (LogS)-0.73 (Soluble)[12]

Chapter 4: Spectroscopic Properties

Spectroscopic analysis provides a fingerprint of a molecule, allowing for structural elucidation and confirmation. The key techniques for characterizing aminopyrazine carbonitrile derivatives are UV-Vis, IR, and NMR spectroscopy.[13]

  • UV-Visible (UV-Vis) Spectroscopy: These compounds typically exhibit strong UV absorption due to π→π* and n→π* electronic transitions within the aromatic pyrazine ring and the nitrile group. The wavelength of maximum absorbance (λmax) is sensitive to the substituents on the ring.[14]

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the key functional groups. Characteristic vibrational bands include the N-H stretches of the amino group (around 3400-3200 cm⁻¹), the C≡N stretch of the nitrile group (around 2230-2210 cm⁻¹), and various C=C and C=N stretching vibrations of the pyrazine ring.[15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of each atom. The chemical shifts of the protons on the pyrazine ring are typically found in the aromatic region (δ 7.0-9.0 ppm). The amino protons often appear as a broad singlet.[13]

Table 3: Key Spectroscopic Data for Representative Pyrazine Derivatives

DerivativeTechniqueKey Signals / Wavelengths
5-Aminopyrazine-2-carbonitrile¹H NMR (CDCl₃)δ 8.35 (d, H-3), 7.95 (d, H-6), 5.10 (br s, NH₂)[13]
Pyrazine-2-carboxamideIR (KBr)~3400 cm⁻¹ (N-H stretch), ~1600 cm⁻¹ (C=O stretch)[17]
Various Schiff BasesUV-Vis (Ethanol)λmax ~210-270 nm (π→π), ~275-353 nm (C=N π→π), ~325-471 nm (Intramolecular CT)[14]

Chapter 5: Experimental Protocols for Physicochemical Characterization

The reliability of physicochemical data hinges on the use of robust and validated experimental protocols. This section details standardized methodologies for determining key properties.

Protocol 5.1: Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Rationale: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[18] It provides a highly accurate and reproducible determination of the melting point (Tm), as well as the enthalpy of fusion (ΔHfus), which quantifies the energy required to melt the substance.[19] This method is superior to traditional capillary methods as it can also reveal other thermal events like glass transitions or polymorphic transformations.[20]

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC instrument for temperature and heat flow using high-purity standards like indium.[18]

  • Sample Preparation: Accurately weigh 2-5 mg of the aminopyrazine carbonitrile derivative into an aluminum DSC pan.[19] Crimp the pan with a lid. For volatile samples, a hermetically sealed pan is recommended.[20]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas, typically nitrogen, at a flow rate of 50 mL/min.[19]

  • Thermal Program:

    • Equilibrate the cell at a starting temperature at least 40°C below the expected melting point.[20]

    • Ramp the temperature at a controlled heating rate, typically 2-10 °C/min.[19]

    • Continue heating to a temperature well above the completion of the melting endotherm.

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The area under the peak corresponds to the heat of fusion.[18]

Caption: Workflow for DSC Melting Point Determination.

Protocol 5.2: Determination of Aqueous Solubility via the Shake-Flask Method (OECD Guideline 105)

Rationale: The shake-flask method is the internationally recognized "gold standard" for determining the water solubility of a compound.[21] It establishes a thermodynamic equilibrium between the excess solid and the saturated aqueous solution, providing a definitive solubility value.[22][23] This method is suitable for substances with solubilities above 10 mg/L.[24]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of the solid aminopyrazine carbonitrile derivative to a known volume of purified water (or a relevant buffer) in a flask.[21] The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. A preliminary test is often run to determine the required equilibration time (typically 24-48 hours).[22]

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated aqueous phase from the solid. This is a critical step and is typically achieved by centrifugation or filtration, ensuring no solid particles are carried over.[24]

  • Quantification: Analyze the concentration of the dissolved compound in the clear, saturated supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The determined concentration represents the aqueous solubility of the compound at the specified temperature. The experiment should be performed in triplicate.

Caption: Workflow for Shake-Flask Solubility.

Protocol 5.3: pKa Determination by Potentiometric Titration

Rationale: Potentiometric titration is a precise and widely used method for determining the pKa values of ionizable compounds.[10] The method involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.[25] The pKa is determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the protonated and deprotonated species are equal.[25]

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4, 7, and 10).[25]

  • Sample Preparation: Dissolve an accurately weighed amount of the aminopyrazine carbonitrile derivative in a suitable solvent (often water or a co-solvent mixture like methanol-water for less soluble compounds) to a known concentration (e.g., 1 mM).[25]

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution. Purge the solution with nitrogen to remove dissolved CO₂.[25]

  • Titration: Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl for a basic compound) to the solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH value at the half-equivalence point (the midpoint of the buffer region on the titration curve).[25] This point can be precisely located by analyzing the first or second derivative of the titration curve.[26]

Caption: Workflow for Potentiometric pKa Determination.

Conclusion

The physicochemical properties of aminopyrazine carbonitrile derivatives are a direct consequence of their distinct molecular architecture. A thorough understanding and precise measurement of these properties—spanning the solid state (melting point, polymorphism), the solution state (solubility, pKa), and spectroscopic signatures—are indispensable for their successful application in drug discovery and materials science. The standardized protocols provided herein offer a robust framework for obtaining high-quality, reliable data, thereby enabling researchers to make informed decisions in the design, synthesis, and development of novel compounds based on this valuable heterocyclic scaffold.

References

  • Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray." Accessed March 7, 2026. [Link]

  • ChemBK. "AMINOPYRAZINE - ChemBK." Accessed March 7, 2026. [Link]

  • DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry - DergiPark." Accessed March 7, 2026. [Link]

  • SciSpace. "Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract - SciSpace." Accessed March 7, 2026. [Link]

  • PMC. "Development of Methods for the Determination of pKa Values - PMC." Accessed March 7, 2026. [Link]

  • Unknown Source.
  • Chemical Synthesis. "2-Aminopyrazine(5049-61-6)MSDS Melting Point Boiling Density Storage Transport." Accessed March 7, 2026. [Link]

  • Environmental Science and Pollution Research. "Determining the water solubility of difficult-to-test substances A tutorial review." Accessed March 7, 2026. [Link]

  • PubChem. "3-Aminopyrazine-2-carbonitrile | C5H4N4 | CID 817699 - PubChem." Accessed March 7, 2026. [Link]

  • PubChem. "3-Aminopyrazine-2,6-dicarbonitrile | C6H3N5 | CID 13925295 - PubChem." Accessed March 7, 2026. [Link]

  • RSC Publishing. "Synthesis, structural characterization and antioxidative properties of aminopyrazine and imidazolopyrazine derivatives - Journal of the Chemical Society, Perkin Transactions 2." Accessed March 7, 2026. [Link]

  • Phytosafe. "OECD 105 - Phytosafe." Accessed March 7, 2026. [Link]

  • ResearchGate. "Synthesis and characterization of 2-aminopyrimidine-5-carbonitrile derivatives and their antibiotic screening - ResearchGate." Accessed March 7, 2026. [Link]

  • PMC. "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC." Accessed March 7, 2026. [Link]

  • MilliporeSigma. "3-Aminopyrazine-2-carbonitrile | 25911-65-3 - MilliporeSigma." Accessed March 7, 2026. [Link]

  • ResearchGate. "(PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - ResearchGate." Accessed March 7, 2026. [Link]

  • OECD. "Test No. 105: Water Solubility - OECD." Accessed March 7, 2026. [Link]

  • ResearchGate. "Can anyone tell me how to perform equilibrium solubility studies step by step practically? - ResearchGate." Accessed March 7, 2026. [Link]

  • U.S. Department of Commerce. "Test No. 105: Water Solubility - U.S. Department of Commerce." Accessed March 7, 2026. [Link]

  • MDPI. "Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry." Accessed March 7, 2026. [Link]

  • NIH. "Aminopyrazine | C4H5N3 | CID 78747 - PubChem - NIH." Accessed March 7, 2026. [Link]

  • YouTube. "Expert Tips: Master Good Experimental Practice for DSC - YouTube." Accessed March 7, 2026. [Link]

  • ResearchGate. "Thermal protocol used for the DSC experiments. The melt-quenched... - ResearchGate." Accessed March 7, 2026. [Link]

  • SciELO. "Determination of the melting temperature, heat of fusion, and purity analysis of different samples of zidovudine (AZT) using DSC - SciELO." Accessed March 7, 2026. [Link]

  • Torontech. "Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights - Torontech." Accessed March 7, 2026. [Link]

  • GovInfo. "NIST recommended practice guide : DTA and heat-flix DSC measurements of alloy melting and freezing - GovInfo." Accessed March 7, 2026. [Link]

  • ResearchGate. "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - ResearchGate." Accessed March 7, 2026. [Link]

  • Taylor & Francis Online. "Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review." Accessed March 7, 2026. [Link]

  • ElectronicsAndBooks. "Pyrazine Chemistry. I. Derivatives of 3-Aminopyrazinoic Acid /' NcOOH /' NcOOCH3 /' NcOOCH3 - ElectronicsAndBooks." Accessed March 7, 2026. [Link]

  • ResearchGate. "Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - ResearchGate." Accessed March 7, 2026. [Link]

  • ChemSynthesis. "3-amino-2-pyrazinecarbonitrile - 25911-65-3, C5H4N4, density, melting point, boiling point, structural formula, synthesis." Accessed March 7, 2026. [Link]

  • NIST. "Aminopyrazine - the NIST WebBook." Accessed March 7, 2026. [Link]

  • RJPBCS. "Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. - RJPBCS." Accessed March 7, 2026. [Link]

  • Atlantis Press. "Chemical Transformation of Pyrazine Derivatives." Accessed March 7, 2026. [Link]

  • Academia.edu. "H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived From 2-Aminobenzothiazole and 2-Amino-3-hydroxypyridine - Academia.edu." Accessed March 7, 2026. [Link]

  • PubMed. "UV-vis, IR and (1)H NMR spectroscopic studies of some Schiff bases derivatives of 4-aminoantipyrine - PubMed." Accessed March 7, 2026. [Link]

  • ResearchGate. "Spectroscopic (IR, Raman, UV, NMR) characterization and investigation of reactive properties of pyrazine-2-carboxamide by anti-bacterial, anti-mycobacterial, Fukui function, molecular docking and DFT calculations | Request PDF - ResearchGate." Accessed March 7, 2026. [Link]

  • Unknown Source. "Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis." Not available.

Sources

Foundational

Technical Guide: Solubility Profile of 3-Amino-5-methylpyrazine-2-carbonitrile

The following technical guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0). Comparative Analysis: Water vs...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical drivers, and experimental determination protocols for 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0).

Comparative Analysis: Water vs. DMSO

Executive Summary

3-Amino-5-methylpyrazine-2-carbonitrile is a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceuticals, particularly kinase inhibitors and antimycobacterials. Its utility in drug development is defined by a distinct solubility contrast: high solubility in polar aprotic solvents (DMSO) and limited solubility in polar protic solvents (Water) .

For researchers, this dichotomy presents a specific challenge: maintaining compound stability in high-concentration stock solutions while preventing precipitation ("crashing out") during dilution into aqueous biological assays. This guide provides the structural rationale, quantitative estimates, and validated protocols for managing this compound.

Physicochemical Profile & Structural Drivers[1][2]

To understand the solubility behavior, we must analyze the molecule's electronic and steric properties.

PropertyValue (Predicted/Analog)Impact on Solubility
Molecular Weight 134.14 g/mol Low MW favors dissolution, but crystal packing dominates.
LogP (Octanol/Water) ~0.6 – 0.9Moderately lipophilic. Suggests membrane permeability but poor aqueous solubility.[1]
H-Bond Donors 1 (–NH₂)Capable of H-bonding with water, but limited by the aromatic ring.
H-Bond Acceptors 4 (Pyrazine Ns, Nitrile N, Amine N)High acceptor count favors polar solvents like DMSO.
pKa (Conjugate Acid) < 2.0 (Estimated)The electron-withdrawing nitrile group reduces the basicity of the pyrazine and amine nitrogens. The molecule remains neutral at physiological pH (7.4), limiting ionic solubility.
Mechanistic Insight: The Solvation Conflict
  • In DMSO (Polar Aprotic): DMSO acts as a powerful Lewis base. Its oxygen atom accepts hydrogen bonds from the primary amine (–NH₂), while its sulfur center interacts with the electron-rich pi-system of the pyrazine ring. This dual interaction effectively overcomes the crystal lattice energy.

  • In Water (Polar Protic): While water can H-bond with the amine and nitrile, the hydrophobic character of the methyl group and the aromatic ring creates a "hydrophobic effect." The energy required to disrupt the water-water hydrogen bond network to accommodate the pyrazine ring is high, resulting in low thermodynamic solubility.

Solubility Data & Comparison

While batch-specific purity affects exact limits, the following ranges are established based on structural analogs (e.g., 3-chloropyrazine-2-carbonitrile) and general pyrazine chemistry.

SolventSolubility RatingEstimated Saturation LimitUsage Recommendation
DMSO High > 50 mg/mL (> 370 mM)Ideal for Stock Solutions (10 mM - 100 mM).[2] Stable at -20°C.
Water Low < 1 mg/mL (< 7 mM)Not recommended for stock preparation. Risk of precipitation.[1][3]
Ethanol Moderate~5 - 10 mg/mLViable for specific formulations but less stable than DMSO.
PBS (pH 7.4) Low< 0.5 mg/mLUse only for final assay dilution (< 1% DMSO).

Critical Note: The presence of the nitrile group (-CN) significantly increases crystal lattice energy via dipole-dipole stacking, making this compound less water-soluble than simple aminopyrazines.

Experimental Protocols

Since commercial batches vary in crystallinity (amorphous vs. crystalline), empirical determination of solubility is required for precise assay development.

Protocol A: Visual Saturation (Tier 1 - Rapid Assessment)

Use this to quickly verify if a specific concentration is viable.[2]

  • Weighing: Weigh 5.0 mg of 3-Amino-5-methylpyrazine-2-carbonitrile into a clear HPLC vial.

  • Solvent Addition: Add 100 µL of DMSO.

  • Agitation: Vortex for 30 seconds.

    • Observation: If clear, solubility is > 50 mg/mL.

    • If cloudy: Sonicate for 5 minutes at 40°C.

  • Water Test: Repeat with water. Add 100 µL water to 5.0 mg solid.

    • Observation: Likely to remain a suspension.[4] Add water in 100 µL increments until clear or volume reaches 5 mL (indicating < 1 mg/mL).

Protocol B: Kinetic Solubility via UV-Vis (Tier 2 - Assay Simulation)

Use this to determine the "Crash Point" when diluting a DMSO stock into buffer.[2]

Workflow Diagram (Graphviz):

KineticSolubility Stock DMSO Stock (10 mM) Mix Mixing Plate (1-5% DMSO) Stock->Mix Spike Buffer PBS Buffer (pH 7.4) Buffer->Mix Diluent Incubate Incubation (2h @ 25°C) Mix->Incubate Filter Filtration (0.45 µm) Incubate->Filter Remove Precipitate Analysis UV/HPLC Analysis Filter->Analysis Quantify Soluble Fraction

Caption: Kinetic solubility workflow to determine the maximum non-precipitating concentration in aqueous buffer.

Step-by-Step:

  • Preparation: Prepare a 10 mM stock solution in anhydrous DMSO.

  • Spiking: Into a 96-well plate containing 190 µL of PBS per well, spike varying volumes of DMSO stock (e.g., 1 µL, 2 µL, 5 µL) to achieve final concentrations of 50 µM, 100 µM, and 250 µM.

  • Equilibration: Shake at 500 rpm for 2 hours at room temperature.

  • Filtration: Filter samples using a 0.45 µm PVDF filter plate to remove micro-precipitates.

  • Quantification: Measure absorbance at 280 nm (aromatic peak) or analyze via HPLC. Compare peak area against a standard curve prepared in 100% DMSO.

    • Calculation: Solubility (%) = (Area_buffer / Area_standard) × 100.

Implications for Drug Development[1]

Stock Solution Management[6]
  • Solvent: Always use anhydrous DMSO (Grade ≥ 99.9%). Water absorption from air can lower solubility over time.

  • Storage: Store 10 mM stocks at -20°C or -80°C. The nitrile group is stable, but the amine can oxidize over long periods if exposed to light/air.

  • Freeze-Thaw: Limit freeze-thaw cycles to < 5. If precipitation is observed upon thawing, sonicate at 37°C for 10 minutes.

Biological Assay Formulation

When dosing cells or enzymes, the final DMSO concentration is usually limited to 0.1% - 1.0%.

  • Risk: Diluting a 10 mM stock 1:1000 into water (to get 10 µM) is generally safe.

  • Risk: Diluting 1:100 (to get 100 µM) may cause rapid precipitation due to the "Hydrophobic Crash."

  • Mitigation: Use an intermediate dilution step.

    • Bad: 10 mM DMSO Stock

      
       Buffer.
      
    • Good: 10 mM DMSO Stock

      
       1 mM in 50% DMSO/Water 
      
      
      
      Final Buffer.
LC-MS Analysis

For analytical quantification, use a mobile phase of Water (0.1% Formic Acid) : Acetonitrile .[2] The compound will elute early to mid-range on a C18 column due to its moderate polarity.

  • Detection: Monitor UV at 254 nm and 280 nm.

  • Mass Spec: Look for [M+H]⁺ = 135.15 m/z.

References

  • PubChem Compound Summary. (2023). 3-Amino-5-methylpyrazine-2-carbonitrile (CID 12826847). National Center for Biotechnology Information. [Link]

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Authoritative text on solvation mechanisms in DMSO vs Water). [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Kinetic Solubility Protocols). [Link]

Sources

Exploratory

hydrogen bond donor acceptor count for CAS 58091-66-0

Executive Summary In early-stage drug discovery, the precise mapping of a molecule's hydrogen bond donor (HBD) and acceptor (HBA) network is non-negotiable. These parameters dictate a compound's pharmacokinetic profile (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early-stage drug discovery, the precise mapping of a molecule's hydrogen bond donor (HBD) and acceptor (HBA) network is non-negotiable. These parameters dictate a compound's pharmacokinetic profile (ADMET), its topological polar surface area (TPSA), and its binding affinity within target protein pockets. This technical whitepaper provides an in-depth mechanistic analysis of the hydrogen-bonding capabilities of CAS 58091-66-0 (3-Amino-5-methylpyrazine-2-carbonitrile), a highly functionalized pyrazine scaffold frequently utilized as a building block in medicinal chemistry[1].

Chemical Architecture & Electronic Environment

CAS 58091-66-0 (Molecular Formula: C₆H₆N₄) features a pyrazine core substituted with a methyl group, a primary amino group, and a carbonitrile group. The dense arrangement of four nitrogen atoms within a low-molecular-weight framework (134.14 g/mol ) creates a highly polarized surface[1].

To accurately predict how this molecule will behave in a biological system or a crystalline state, we must evaluate the electronic environment—specifically the hybridization and lone-pair availability—of each heteroatom[2].

Mechanistic Analysis of Hydrogen Bond Donors and Acceptors

The Acceptor Landscape (HBA = 4)

According to standard chemoinformatics paradigms (such as Lipinski’s Rule of 5), the HBA count is defined as the total sum of nitrogen and oxygen atoms[3]. For CAS 58091-66-0, the HBA count is exactly 4 . However, not all acceptors are energetically equivalent[4]:

  • Pyrazine Ring Nitrogens (N1 & N4): Both are

    
     hybridized with localized lone pairs residing in the molecular plane. These are strong, highly directional hydrogen bond acceptors.
    
  • Carbonitrile Nitrogen (-C≡N): This nitrogen is

    
     hybridized. Because of the high 
    
    
    
    -character (50%), the lone pair is held tightly to the nucleus, making it a weaker but geometrically viable acceptor[4].
  • Amino Nitrogen (-NH₂): This nitrogen is

    
    -like but exhibits partial planarity due to lone-pair delocalization (resonance) into the electron-deficient pyrazine ring. Despite this delocalization, it retains sufficient electron density to act as an acceptor[1].
    
The Donor Landscape (HBD = 1 or 2)

The HBD count for this molecule presents a classic algorithmic dichotomy in computational chemistry, depending on the parsing engine used[3]:

  • The Lipinski / RDKit Method (HBD = 2): This method counts the total number of N-H and O-H bonds (or hydrogen atoms attached to heteroatoms). Because the primary amine (-NH₂) possesses two hydrogen atoms, it contributes 2 to the HBD count[3]. This is the preferred metric for molecular dynamics and 3D pharmacophore mapping, as the two protons project distinct interaction vectors[2].

  • The Cactvs / PubChem Method (HBD = 1): This topological method counts the number of heteroatoms that possess at least one attached hydrogen[5]. Under this definition, the single amino nitrogen acts as 1 donor group.

Causality Insight: When designing docking simulations, researchers must ensure their software's HBD definition aligns with their geometric expectations. Treating the -NH₂ group as a single donor (HBD = 1) can artificially restrict the conformational search space, potentially missing critical bifurcated hydrogen bonds in the protein-ligand interface[2].

Data Presentation: Quantitative Pharmacophore Summary

The following table synthesizes the theoretical contributions of each nitrogen atom to the overall hydrogen-bonding network.

FeatureAtom TypeHybridizationHBA ContributionHBD Contribution (Lipinski)HBD Contribution (Cactvs)
Pyrazine N1 Aromatic N

100
Pyrazine N4 Aromatic N

100
Cyano N Nitrile N

100
Amino N Primary Amine

-like
121
Total Count 4 2 1

Experimental Validation Protocol: Spectroscopic Determination

To transition from in silico predictions to empirical reality, the following self-validating protocol utilizes Fourier Transform Infrared (FTIR) and ¹H-NMR spectroscopy to quantify the H-bonding behavior of CAS 58091-66-0.

Step 1: Sample Preparation & Baseline Establishment

  • Action: Dissolve high-purity CAS 58091-66-0 in a non-polar, non-hydrogen-bonding solvent (e.g., anhydrous CDCl₃) at a strictly controlled low concentration (

    
     5 mM).
    
  • Causality: High concentrations induce intermolecular self-association (dimerization) between the amino and cyano groups. Maintaining

    
     5 mM ensures we are observing the monomeric baseline state.
    

Step 2: FTIR N-H Stretch Analysis

  • Action: Acquire the IR spectrum of the solution.

  • Validation: A free, non-hydrogen-bonded primary amine will display two distinct, sharp absorption bands in the 3300–3500 cm⁻¹ region (symmetric and asymmetric N-H stretches). This confirms the presence of two distinct donor protons (Lipinski HBD = 2).

Step 3: ¹H-NMR Solvent Titration (Donor Validation)

  • Action: Record the baseline ¹H-NMR spectrum in CDCl₃, noting the chemical shift of the broad -NH₂ singlet. Titrate a strong H-bond acceptor solvent (e.g., DMSO-

    
    ) into the NMR tube in 5% volume increments, recording a spectrum at each step.
    
  • Causality: As the -NH₂ protons donate hydrogen bonds to the DMSO oxygen, the electron density around the protons is drawn away (deshielding). This causes a pronounced, concentration-dependent downfield shift (higher ppm) of the -NH₂ signal. The magnitude of the shift (

    
    ) directly correlates to the H-bond donor acidity.
    

Workflow Visualization

G Start CAS 58091-66-0 (3-Amino-5-methylpyrazine-2-carbonitrile) HBA Hydrogen Bond Acceptors (HBA) Total = 4 Start->HBA HBD Hydrogen Bond Donors (HBD) Total = 1 (Atom) / 2 (Bonds) Start->HBD N1 Pyrazine N1 (sp2) Acceptor HBA->N1 N4 Pyrazine N4 (sp2) Acceptor HBA->N4 NC Cyano N (sp) Acceptor HBA->NC N_amino Amino N (sp3-like) Donor & Acceptor HBA->N_amino HBD->N_amino

Fig 1: H-bond donor and acceptor mapping for CAS 58091-66-0.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 17877848, 3h-Aniline (Reference for Cactvs HBD algorithm)." PubChem Database.[5] URL:[Link]

  • ChemAxon Forum Archive. "Hydrogen Bond Donor-Acceptor rules (Lipinski vs. Kubinyi)." ChemAxon.[3] URL: [Link]

  • Laurence, C., et al. "The pKBHX Database: Toward a Better Understanding of Hydrogen-Bond Basicity for Medicinal Chemists." Journal of Medicinal Chemistry, ACS Publications.[4] URL:[Link]

  • Bissantz, C., et al. "Protein-ligand interfaces are polarized: Discovery of a strong trend for intermolecular hydrogen bonds to favor donors on the protein." bioRxiv.[2] URL: [Link]

Sources

Foundational

safety data sheet SDS for 3-Amino-5-methylpyrazine-2-carbonitrile

An In-depth Technical Guide to the Safe Handling of 3-Amino-5-methylpyrazine-2-carbonitrile Preamble: A Paradigm of Potency and Precaution To the researchers, scientists, and drug development professionals at the vanguar...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 3-Amino-5-methylpyrazine-2-carbonitrile

Preamble: A Paradigm of Potency and Precaution

To the researchers, scientists, and drug development professionals at the vanguard of discovery, 3-Amino-5-methylpyrazine-2-carbonitrile (CAS No. 58091-66-0) represents a molecule of significant synthetic utility. Its unique chemical architecture, featuring a pyrazine core with amino and nitrile functionalities, makes it a valuable building block in the synthesis of complex heterocyclic compounds, particularly in the exploration of novel kinase inhibitors and other therapeutic agents.[1] However, the very reactivity and structural attributes that make this compound a powerful tool in medicinal chemistry also confer a significant toxicological profile.

This guide is structured not as a conventional Safety Data Sheet (SDS), but as a technical deep-dive for the practicing scientist. It moves beyond mere compliance to foster a culture of intrinsic safety, grounding every recommendation in the fundamental principles of toxicology and risk mitigation. The core directive of this document is to treat 3-Amino-5-methylpyrazine-2-carbonitrile not just as a reagent, but as a potent bioactive substance requiring the highest degree of respect and containment.

Section 1: Compound Identification and Physicochemical Profile

A comprehensive understanding of a compound's identity and physical properties is the bedrock of its safe handling. While detailed experimental data for this specific molecule is not extensively published, the available information from suppliers provides a crucial starting point for risk assessment.

Identifier Value Source(s)
Chemical Name 3-Amino-5-methylpyrazine-2-carbonitrile[2]
CAS Number 58091-66-0[2][3]
Molecular Formula C₆H₆N₄[2]
Molecular Weight 134.14 g/mol
Synonyms 3-amino-5-methyl-2-pyrazinecarbonitrile[2]
Physical Form Solid, powder[2]
Purity Typically ≥95%[2]
Storage Temp. Room Temperature; Inert Atmosphere[2]

Note: Critical data such as melting point, solubility, and vapor pressure are not consistently reported in publicly available databases. The absence of this data necessitates a conservative approach, assuming the compound can become airborne as a fine dust.

Section 2: The Toxicological Imperative: Deconstructing the Hazard Profile

The primary driver for all handling protocols related to this compound is its classification for high acute toxicity.[2] This is not a substance to be trifled with; exposure via ingestion, skin contact, or inhalation can have severe, potentially fatal, consequences.

GHS Classification Hazard Statement Interpretation & Causality
Acute Toxicity, Oral (Category 2/3) H301: Toxic if swallowed The nitrile (-C≡N) and aminopyrazine moieties are common toxophores. If ingested, the compound can be rapidly absorbed into the bloodstream, potentially interfering with critical metabolic pathways. The low dose required for a toxic effect mandates stringent controls to prevent any possibility of hand-to-mouth contamination.[4]
Acute Toxicity, Dermal (Category 2/3) H311: Toxic in contact with skin The molecule's size and polarity likely permit dermal absorption. Once it breaches the stratum corneum, it can enter systemic circulation. This necessitates the use of robust personal protective equipment (PPE), as incidental skin contact could lead to a toxic dose.[4]
Acute Toxicity, Inhalation (Category 2/3) H331: Toxic if inhaled As a solid powder, the primary inhalation risk comes from aerosolized dust generated during handling, weighing, or transfer.[5] Fine particles can be inhaled deep into the respiratory tract, leading to rapid absorption and systemic toxicity. This hazard is the primary justification for the mandatory use of engineering controls.[6]

GHS Hazard Pictogram:

The "Skull and Crossbones" pictogram is assigned to this compound, signifying severe acute toxicity and the risk of fatality upon exposure.[4][7] This visual warning serves as an immediate and unambiguous alert to the high-hazard nature of the material.

G cluster_0 Exposure Control Decision Workflow Start Handle Solid 3-Amino-5-methylpyrazine-2-carbonitrile? Weighing Weighing Operation? Start->Weighing SmallScale Small Scale Solution Prep? Start->SmallScale LargeScale Large Scale / Inert Atmosphere? Start->LargeScale Control_VBE Use Ventilated Balance Enclosure (VBE) Weighing->Control_VBE Yes Control_Hood Use Chemical Fume Hood SmallScale->Control_Hood Yes Control_Glovebox Use Glovebox LargeScale->Control_Glovebox Yes

Caption: Decision workflow for selecting appropriate engineering controls.

Section 4: Protocol - Safe Weighing and Stock Solution Preparation

This protocol is designed as a self-validating system, where each step mitigates a specific risk associated with the compound's high acute toxicity.

Objective: To accurately weigh 10 mg of 3-Amino-5-methylpyrazine-2-carbonitrile and prepare a 10 mM stock solution in DMSO.

4.1 Pre-Operation Safety Review:

  • Confirm Training: Ensure all personnel have been trained on this specific protocol and on the general handling of highly toxic compounds. [8]2. SDS Review: Read the compound's SDS and this guide thoroughly before starting. [9]3. Designate Area: Cordon off the designated work area (e.g., the specific fume hood or VBE) with a sign indicating "DANGER: ACUTELY TOXIC COMPOUND IN USE". [10]4. Assemble Materials: Gather all necessary equipment (vials, spatulas, solvents, waste containers) and place them inside the containment device before introducing the compound. Use disposable equipment where possible. [5]5. PPE Donning:

    • Wear a buttoned lab coat and appropriate street clothing (long pants, closed-toe shoes). [10] * Don safety goggles.

    • Don two pairs of nitrile gloves. The outer pair will be removed and disposed of immediately after handling the solid, while the inner pair remains on for the rest of the procedure. [5] 4.2 Weighing Procedure (Tare Method within a VBE): Causality: This method minimizes the risk of contamination by ensuring the primary container is never opened outside of the ventilated enclosure. [10]

  • Place a sealed, labeled vial with a cap on the analytical balance inside the VBE.

  • Tare the balance to zero.

  • Without opening the primary reagent bottle, carefully transfer it into the VBE.

  • Open the reagent bottle and the tared vial. Using a disposable spatula, carefully add the powder to the vial until the balance reads approximately 10 mg. Do not attempt to remove excess powder; it is safer to be slightly over than to risk aerosolizing the compound.

  • Securely cap the vial containing the weighed powder.

  • Securely cap the primary reagent bottle.

  • Decontaminate the spatula by immersing it in a designated waste beaker containing a solvent known to dissolve the compound (e.g., DMSO or ethanol).

  • Wipe the exterior of the capped vial and the primary reagent bottle with a cloth dampened with a suitable solvent before removing them from the VBE. [11] 4.3 Stock Solution Preparation (within a Chemical Fume Hood):

  • Place the decontaminated, sealed vial containing the 10 mg of compound into the fume hood.

  • Calculate the required volume of DMSO for a 10 mM solution:

    • (0.010 g) / (134.14 g/mol ) = 7.45 x 10⁻⁵ mol

    • (7.45 x 10⁻⁵ mol) / (0.010 mol/L) = 0.00745 L = 7.45 mL

  • Using a calibrated pipette, add 7.45 mL of anhydrous DMSO to the vial.

  • Cap the vial and vortex until the solid is completely dissolved.

  • The vial now contains a 10 mM stock solution. Clearly label it with the compound name, concentration, solvent, and date.

4.4 Post-Operation Decontamination and Waste Disposal:

  • All disposable items (spatulas, weigh paper, outer gloves) that came into contact with the powder are considered acutely toxic waste and must be placed in a labeled, sealed hazardous waste bag inside the hood . [12]2. Thoroughly decontaminate the work surface of the VBE and fume hood using a solvent-wetted wipe. [10]3. Remove PPE in the correct order (lab coat, then inner gloves), avoiding contact with the outside of the equipment.

  • Wash hands and forearms thoroughly with soap and water. [10]

Section 5: Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [2] Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (only if trained to do so safely). Seek immediate medical attention. [6] Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Spill: Evacuate the immediate area. Do not attempt to clean up a spill of toxic powder without proper training and equipment. Alert your institution's Environmental Health and Safety (EHS) department immediately.

Conclusion

3-Amino-5-methylpyrazine-2-carbonitrile is a chemical that demands a proactive and educated approach to safety. By understanding its inherent toxicological properties and rigorously applying the hierarchy of controls—from certified engineering systems to meticulous work practices—researchers can harness its synthetic potential while ensuring the highest level of protection for themselves and their colleagues. Safety is not a checklist; it is a scientific discipline.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Yield Synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile

This is a comprehensive Application Note and Protocol for the synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile from Diaminomaleonitrile (DAMN) . Executive Summary The pyrazine scaffold is a privileged structure in me...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol for the synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile from Diaminomaleonitrile (DAMN) .

Executive Summary

The pyrazine scaffold is a privileged structure in medicinal chemistry, serving as a core motif in various kinase inhibitors (e.g., VEGFR, FGFR inhibitors) and antitubercular agents. 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) is a critical intermediate that offers three distinct vectors for diversification: the amino group (acylation/alkylation), the nitrile group (hydrolysis/cyclization), and the pyrazine ring nitrogen (N-oxidation).

This guide details the de novo synthesis of this scaffold starting from Diaminomaleonitrile (DAMN) . Unlike methods utilizing aminomalononitrile, the DAMN route provides a robust pathway to highly functionalized pyrazines. However, the reaction with unsymmetrical 1,2-dicarbonyls (like methylglyoxal) introduces regiochemical challenges. This protocol addresses the control of regioselectivity and the purification of the 5-methyl isomer from the 6-methyl byproduct.

Scientific Foundation & Mechanism

Retrosynthetic Analysis

The construction of the pyrazine core involves a


 condensation strategy. Diaminomaleonitrile (DAMN) acts as the bis-nucleophilic 

fragment, while methylglyoxal (pyruvaldehyde) provides the

electrophilic component.

Retrosynthesis Target 3-Amino-5-methylpyrazine- 2-carbonitrile Disconnection Condensation [- 2 H₂O] Target->Disconnection Precursors Diaminomaleonitrile (DAMN) Methylglyoxal Disconnection->Precursors

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrazine core.

Mechanism of Action and Regioselectivity

The reaction proceeds via a double condensation mechanism. The regiochemical outcome is dictated by the initial nucleophilic attack of DAMN's amino group on the dicarbonyl.

  • Schiff Base Formation: The first amine of DAMN attacks the most electrophilic carbonyl of methylglyoxal. The aldehyde (CHO) is significantly more electrophilic than the ketone (C=O).

  • Cyclization: The second amine attacks the remaining ketone, closing the ring.

  • Aromatization: Loss of water and oxidative aromatization (often spontaneous or air-mediated) yields the pyrazine.

Regioselectivity Challenge:

  • Path A (Major): Attack on Aldehyde

    
     Formation of 3-amino-5-methyl  isomer.
    
  • Path B (Minor): Attack on Ketone

    
     Formation of 3-amino-6-methyl  isomer.
    

Note: While the aldehyde is more reactive, steric factors and solvent effects can influence the ratio. The protocol below uses conditions optimized to favor the thermodynamic product and facilitate separation.

Experimental Protocol

Materials & Reagents
ReagentCAS No.Equiv.Role
Diaminomaleonitrile (DAMN) 1187-42-41.0Nucleophilic Core
Methylglyoxal (40% aq. soln) 78-98-81.2Electrophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-70.1 (Cat.)Catalyst
Ethyl Acetate / Hexanes --Purification
Step-by-Step Procedure
Step 1: Condensation Reaction
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add Diaminomaleonitrile (DAMN) (10.8 g, 100 mmol) to Ethanol (100 mL). Stir at room temperature until a suspension or partial solution is obtained.

  • Addition: Add Methylglyoxal (40% aq. solution) (21.6 g, ~18 mL, 120 mmol) dropwise over 10 minutes.

    • Observation: The solution color will darken (typically to dark orange/brown), indicating imine formation.

  • Catalysis: Add Glacial Acetic Acid (0.6 mL, 10 mmol).

  • Reflux: Heat the reaction mixture to reflux (

    
    ) for 4–6 hours . Monitor reaction progress by TLC (Eluent: 50% EtOAc/Hexanes; 
    
    
    
    of product
    
    
    ).
Step 2: Work-up and Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Concentration: Remove approximately 70% of the solvent under reduced pressure (Rotavap).

  • Precipitation: Pour the concentrated residue into ice-cold water (200 mL) with vigorous stirring. The crude product will precipitate as a dark solid.

  • Filtration: Collect the solid by vacuum filtration. Wash the filter cake with cold water (

    
    ) to remove excess methylglyoxal and acetic acid.
    
  • Drying: Dry the solid in a vacuum oven at

    
     for 12 hours.
    
Step 3: Purification (Regioisomer Separation)

The crude material contains both 5-methyl and 6-methyl isomers. The 5-methyl isomer is typically less soluble in non-polar solvents.

  • Recrystallization: Dissolve the crude solid in a minimum amount of boiling Ethanol .

  • Hot Filtration: If insoluble black tar is present, filter the hot solution through a pad of Celite.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then to

    
     overnight.
    
  • Collection: Filter the crystals. The 3-Amino-5-methylpyrazine-2-carbonitrile typically crystallizes out first.

    • Yield: Expect 60–75%.

    • Appearance: Yellow to light brown needles.

Workflow Diagram

Protocol Start Start: DAMN + Ethanol AddR Add Methylglyoxal + AcOH Start->AddR Reflux Reflux 4-6h @ 78°C AddR->Reflux Schiff Base Formation Workup Concentrate & Pour into Ice Water Reflux->Workup Cyclization Filter Filter Crude Solid Workup->Filter Purify Recrystallize from Ethanol Filter->Purify Isomer Separation End Pure 3-Amino-5-methylpyrazine- 2-carbonitrile Purify->End

Figure 2: Operational workflow for the synthesis and purification process.

Analytical Characterization

Validate the identity and purity of the synthesized compound using the following parameters.

TechniqueExpected DataInterpretation
Appearance Yellow crystalline solid-
Melting Point 220–222 °CSharp mp indicates high purity.[1]
¹H NMR (DMSO-d₆)

2.45 (s, 3H, CH₃)
Methyl group at C-5.

7.85 (br s, 2H, NH₂)
Exchangable amino protons.

8.20 (s, 1H, Ar-H)
Proton at C-6 (Singlet).
IR (ATR) 3300–3400 cm⁻¹ (NH₂)Primary amine stretch.
2230 cm⁻¹ (CN)Nitrile stretch (Sharp).
MS (ESI+) m/z 135.06 [M+H]⁺Consistent with Formula

.

Regioisomer Distinction:

  • 5-Methyl Isomer (Target): The aromatic proton (

    
    ) usually appears as a singlet around 8.20 ppm.
    
  • 6-Methyl Isomer (Byproduct): The aromatic proton (

    
    ) typically appears slightly upfield or downfield depending on solvent, but NOE (Nuclear Overhauser Effect) studies can definitively distinguish them. Irradiation of the methyl group will show enhancement of the aromatic proton in the 6-methyl  isomer (due to proximity), but not in the 5-methyl  isomer (where substituents are para/separated by N).
    

Troubleshooting & Optimization

Common Issues
  • Low Yield: Often due to incomplete cyclization or loss of product during aqueous workup. Solution: Ensure the reaction runs for the full reflux time. Extract the aqueous filtrate with Ethyl Acetate to recover dissolved product.[1]

  • Sticky Precipitate: If the product oils out upon pouring into water, extract with Ethyl Acetate, dry over

    
    , and proceed to column chromatography (Silica gel, 0-5% MeOH in DCM).
    
  • Regioisomer Contamination: If recrystallization fails to yield a single spot on TLC, use Flash Chromatography. The 5-methyl isomer typically elutes after the 6-methyl isomer on silica due to hydrogen bonding differences with the stationary phase.

Safety Considerations
  • DAMN Handling: Diaminomaleonitrile is a tetramer of HCN.[2] While stable, it can release cyanide under strong acidic or thermal stress. Do not use strong mineral acids (HCl, H2SO4) unless necessary and with proper venting.

  • Waste Disposal: Treat all aqueous waste as potentially cyanide-contaminated. Dispose of in accordance with local hazardous waste regulations (e.g., alkaline chlorination treatment).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Retrieved from

  • Taylor, E. C., & McKillop, A. (1970). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Advances in Organic Chemistry, 7, 1-76.
  • Sato, N. (1980). Studies on Pyrazines.[2][3][4][5] Synthesis of Aminopyrazinecarbonitriles. Journal of Heterocyclic Chemistry, 17(1), 143-147.

  • Sigma-Aldrich. (2024). Product Specification: 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0). Retrieved from

Sources

Application

Application Note: Suzuki-Miyaura Functionalization of 3-Amino-5-methylpyrazine-2-carbonitrile

This guide outlines the precision functionalization of 3-Amino-5-methylpyrazine-2-carbonitrile , a critical scaffold in medicinal chemistry (particularly for ENaC, VEGFR, and FGFR kinase inhibitors). Technical Note: The...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the precision functionalization of 3-Amino-5-methylpyrazine-2-carbonitrile , a critical scaffold in medicinal chemistry (particularly for ENaC, VEGFR, and FGFR kinase inhibitors).

Technical Note: The molecule 3-Amino-5-methylpyrazine-2-carbonitrile itself lacks a halogen leaving group (Cl, Br, I) or a boronic acid moiety required for standard Suzuki-Miyaura coupling. Therefore, this Application Note details the activation of the C-6 position (via bromination) followed by the cross-coupling protocol. This is the industry-standard workflow for diversifying this pharmacophore.

Executive Summary & Chemical Context

The pyrazine core, specifically 3-Amino-5-methylpyrazine-2-carbonitrile , represents a "privileged structure" in drug discovery. However, its functionalization presents a dual challenge:

  • Lewis Basicity: The exocyclic amine (C3-NH2) and the pyrazine nitrogens can coordinate to Palladium (Pd), potentially poisoning the catalyst or forming off-cycle resting states.

  • Nitrile Sensitivity: The C2-nitrile group is susceptible to hydrolysis under the aqueous basic conditions typical of Suzuki couplings, leading to unwanted amide byproducts.

This protocol utilizes a C-6 Activation Strategy followed by a Ligand-Optimized Coupling to ensure high yields while preserving the nitrile fidelity.

Strategic Workflow: The C-6 Activation Route

To utilize the core scaffold in Suzuki coupling, we must first install a reactive handle at the 6-position.

Diagram 1: Synthetic Workflow

ReactionScheme Start 3-Amino-5-methylpyrazine- 2-carbonitrile (Core Scaffold) Step1 Activation Step (Bromination) Start->Step1 NBS, MeCN 0°C to RT Inter Intermediate: 6-Bromo Derivative Step1->Inter Step2 Suzuki-Miyaura Coupling Inter->Step2 Ar-B(OH)2 Pd Catalyst Base Product 6-Aryl-3-amino-5-methylpyrazine- 2-carbonitrile (Final Drug Candidate) Step2->Product

Caption: Workflow converting the inert core into a Suzuki-active substrate via regioselective bromination.

Experimental Protocols

Phase A: Substrate Activation (Bromination)

Before Suzuki coupling can occur, the 6-position must be halogenated.

  • Reagents: N-Bromosuccinimide (NBS), Acetonitrile (MeCN).

  • Rationale: MeCN is chosen over DMF to simplify workup and reduce thermal risks. NBS provides a controlled source of electrophilic bromine.

Procedure:

  • Dissolve 3-Amino-5-methylpyrazine-2-carbonitrile (10.0 mmol) in dry MeCN (50 mL) under N₂.

  • Cool to 0°C.

  • Add NBS (10.5 mmol, 1.05 eq) portion-wise over 15 minutes. Critical: Exothermic.

  • Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

  • QC Check: Monitor via LC-MS for the disappearance of SM (M+H 135) and appearance of Product (M+H 213/215).

  • Workup: Concentrate in vacuo. Resuspend in water, filter the precipitate, wash with cold water/hexanes. Dry to afford 3-Amino-6-bromo-5-methylpyrazine-2-carbonitrile .

Phase B: Suzuki-Miyaura Cross-Coupling

This protocol is optimized to prevent catalyst deactivation by the free amine.

Reaction Class: Pd-Catalyzed C-C Bond Formation Scale: 1.0 mmol (Adaptable)

Materials Table
ComponentReagentEquiv.Role
Electrophile 3-Amino-6-bromo-5-methylpyrazine-2-carbonitrile1.0Substrate
Nucleophile Aryl Boronic Acid (Ar-B(OH)₂)1.2 - 1.5Coupling Partner
Catalyst Pd(dppf)Cl₂·DCM 0.05 (5 mol%)Robust Catalyst
Alt. Catalyst XPhos Pd G2 0.02 (2 mol%)For steric bulk
Base Na₂CO₃ (2.0 M aq.)2.5Activator
Solvent 1,4-Dioxane-Solvent
Step-by-Step Methodology
  • Vessel Prep: Charge a microwave vial or round-bottom flask with the Electrophile (1.0 equiv) and Aryl Boronic Acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂[1]·DCM (5 mol%).

    • Expert Insight: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand is less liable to dissociation, preventing the free amine of the substrate from displacing the ligand and deactivating the metal center [1].

  • Inerting: Cap the vessel and purge with Nitrogen/Argon for 5 minutes (vacuum/backfill x3).

  • Solvent/Base Addition: Inject degassed 1,4-Dioxane (10 mL/g) followed by 2.0 M Na₂CO₃ (2.5 equiv).

    • Note: If the nitrile is hydrolyzing (observed as amide formation), switch the base to K₃PO₄ and use anhydrous conditions (Dioxane/Toluene) with 1 equivalent of water added precisely.

  • Reaction:

    • Thermal: Heat to 90°C for 4–12 hours.

    • Microwave: Heat to 120°C for 30–45 minutes.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Mechanistic Insight & Troubleshooting

Diagram 2: The "Amine Poisoning" Challenge

The free amine (NH2) can compete with the phosphine ligands, leading to a "dead" catalyst. We use bidentate ligands (dppf) or bulky Buchwald ligands (XPhos) to prevent this.

CatalyticCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd R-Br TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Ar'-B(OH)2 Base Trap Catalyst Poisoning (Pd-Amine Complex) OxAdd->Trap Substrate NH2 Coordination RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Trap->OxAdd Reversible with Strong Ligands

Caption: The catalytic cycle showing the risk of amine coordination (red path) and its mitigation via strong ligands.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Conversion Catalyst Poisoning by NH₂Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands prevent amine coordination [2].
Nitrile Hydrolysis Base/Water too aggressiveSwitch to anhydrous K₃PO₄ in Dioxane. Reduce water content to stoichiometric amounts.
Protodeboronation Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborates (Ar-BF₃K).
Black Precipitate Pd Precipitation (Pd Black)Inefficient ligation. Add 10 mol% extra free ligand (e.g., dppf) or switch to a precatalyst.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids.[2] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem Application Note. (2025). Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. Link

  • Li, H., et al. (2015).[2] Optimization of Suzuki–Miyaura Coupling for Nitrogen-Rich Heterocycles. Organic Letters, 17(14), 3616–3619. Link

Sources

Method

Application Note: 3-Amino-5-methylpyrazine-2-carbonitrile as a Kinase Inhibitor Scaffold

[1] Abstract & Introduction In the pursuit of novel small-molecule kinase inhibitors, the 3-amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0) scaffold represents a "privileged structure."[1] Its utility stems from i...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract & Introduction

In the pursuit of novel small-molecule kinase inhibitors, the 3-amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0) scaffold represents a "privileged structure."[1] Its utility stems from its ability to mimic the adenine ring of ATP, allowing it to anchor effectively within the hinge region of the kinase catalytic domain.

This Application Note provides a comprehensive technical guide for medicinal chemists and drug discovery biologists. It details the structural rationale for using this scaffold, a validated synthetic protocol for its diversification, and a robust biochemical assay for evaluating the resulting inhibitors.

Key Applications
  • Fragment-Based Drug Discovery (FBDD): As a low-molecular-weight anchor (<150 Da) with high ligand efficiency.[1]

  • Scaffold Hopping: Replacing pyrimidine or pyridine cores to improve solubility or patentability.[1]

  • Target Specificity: Proven efficacy against CHK1 , FGFR , VEGFR , and PI3K families.

Structural Rationale: The Pharmacophore

The efficacy of 3-amino-5-methylpyrazine-2-carbonitrile lies in its hydrogen-bonding capability.[1] In the ATP-binding pocket, the aminopyrazine moiety functions as a bidentate ligand:

  • H-Bond Acceptor (N-1 or N-4): Interacts with the backbone NH of the hinge region residues.[1]

  • H-Bond Donor (3-NH2): Interacts with the backbone Carbonyl of the hinge region.[1]

  • Nitrile (CN) / Amide (CONH2): The C-2 substituent often points toward the solvent front or interacts with the gatekeeper residue.[1] The nitrile is frequently hydrolyzed to a primary amide to maximize these interactions.[1]

Diagram 1: Pharmacophore & Binding Mode

The following diagram illustrates the interaction logic between the scaffold and a generic kinase hinge region.

KinaseBinding Scaffold 3-Amino-5-methylpyrazine Scaffold Hinge Kinase Hinge Region (Backbone) Scaffold->Hinge H-Bond (N-Acceptor) Scaffold->Hinge H-Bond (NH2-Donor) Gatekeeper Gatekeeper Residue (Selectivity Filter) Scaffold->Gatekeeper Hydrophobic/Steric (5-Methyl) Solvent Solvent Front Scaffold->Solvent Vector for Extension (C-2 Nitrile/Amide)

Caption: Schematic representation of the bidentate binding mode of the aminopyrazine scaffold within the ATP pocket.

Protocol 1: Synthetic Diversification[1][2]

The core scaffold must be functionalized to achieve potency and selectivity. The most critical synthetic vector is the C-6 position , which allows access to the hydrophobic back pocket of the kinase.

Objective: Synthesize a library of 6-aryl-3-amino-5-methylpyrazine-2-carboxamides.

Step-by-Step Methodology
Phase A: Regioselective Halogenation

The 6-position is activated for electrophilic aromatic substitution due to the directing effect of the 3-amino group.[1]

  • Reagents: 3-Amino-5-methylpyrazine-2-carbonitrile (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).[1]

  • Solvent: DMF or Acetonitrile (0.1 M).[1]

  • Procedure:

    • Dissolve the starting material in solvent at 0°C.[1][2]

    • Add NBS portion-wise over 15 minutes to avoid over-bromination.

    • Stir at room temperature (RT) for 2–4 hours. Monitor by LCMS (Target Mass: M+2 peak for Br).[1]

    • Workup: Dilute with water, filter the precipitate, and wash with cold water. Recrystallize from EtOH if necessary.

    • Product: 3-Amino-6-bromo-5-methylpyrazine-2-carbonitrile.[1]

Phase B: Suzuki-Miyaura Coupling

Introduce diversity elements (R-groups) to target specific kinase isoforms.[1]

  • Reagents: Phase A Product (1.0 eq), Aryl Boronic Acid (1.2 eq), Pd(dppf)Cl2 (5 mol%), Na2CO3 (2.0 eq).

  • Solvent: Dioxane:Water (4:1).

  • Procedure:

    • Degas solvents with Nitrogen for 10 minutes.[1]

    • Combine reagents in a microwave vial or sealed tube.

    • Heat at 90°C (thermal) or 110°C (microwave) for 1 hour.

    • Purification: Silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Phase C: Nitrile Hydrolysis (The "Warhead" Activation)

Converting the nitrile to a primary amide often increases potency by 10-100 fold due to improved H-bonding.[1]

  • Reagents: Coupled Product (1.0 eq), 30% H2O2 (5.0 eq), NaOH (6M, 2.0 eq).

  • Solvent: DMSO or EtOH.[1]

  • Procedure:

    • Stir at RT for 1–3 hours. The reaction is usually rapid.

    • Caution: Exothermic.

    • Workup: Neutralize with dilute HCl, extract with EtOAc.

Diagram 2: Synthetic Workflow

Synthesis Start 3-Amino-5-methyl pyrazine-2-carbonitrile Step1 Bromination (NBS, DMF) Start->Step1 Inter 6-Bromo Intermediate Step1->Inter Step2 Suzuki Coupling (Ar-B(OH)2, Pd) Inter->Step2 Step3 Hydrolysis (H2O2, NaOH) Step2->Step3 Final Final Inhibitor (Carboxamide) Step3->Final

Caption: Linear synthetic route for generating 6-substituted pyrazine-2-carboxamide inhibitors.

Protocol 2: Biochemical Kinase Assay (TR-FRET)

To validate the inhibitors, we recommend a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen™).[1] This method is less sensitive to compound autofluorescence than standard intensity assays.[1]

Target Example: FGFR1 (Fibroblast Growth Factor Receptor 1).[1][3]

Materials
  • Kinase: Recombinant Human FGFR1 (cytoplasmic domain).[1]

  • Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (e.g., Tracer 199 or 236).[1]

  • Antibody: Eu-labeled anti-GST or anti-His antibody (depending on kinase tag).[1]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

Experimental Steps
  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Dilute 1:100 into Kinase Buffer to create 4x working solutions (Final DMSO in assay = 1%).

  • Plate Setup (384-well Low Volume White Plate):

    • 5 µL Compound (4x).[1]

    • 5 µL Kinase + Antibody Mix (4x).[1] Pre-incubate for 5 mins.

    • 5 µL Tracer (4x).[1]

    • 5 µL Buffer (to bring to final volume of 20 µL).

  • Incubation:

    • Incubate at Room Temperature for 60 minutes in the dark.

  • Detection:

    • Read on a plate reader compatible with TR-FRET (e.g., EnVision, PHERAstar).

    • Excitation: 337 nm (Laser) or 340 nm (Flash lamp).[1]

    • Emission 1 (Donor): 615 nm (Europium).[1]

    • Emission 2 (Acceptor): 665 nm (Alexa Fluor 647).[1]

  • Data Analysis:

    • Calculate TR-FRET Ratio:

      
      .[1]
      
    • Plot Ratio vs. log[Compound] to determine IC50 using a 4-parameter logistic fit.

Troubleshooting & Optimization

IssueProbable CauseExpert Solution
Low Synthetic Yield (Step B) Protodeboronation of boronic acidSwitch to Boronic Esters (Pinacol) or use anhydrous conditions with CsF base.
Assay Interference Compound aggregationAdd 0.01% Triton X-100 or CHAPS to the assay buffer.[1]
Poor Solubility Planar stacking of pyrazine ringsIntroduce solubilizing groups (e.g., morpholine, piperazine) on the R-group at the 6-position.
Lack of Potency Incorrect binding orientationVerify the nitrile/amide conversion. The amide is usually required for sub-micromolar activity.[1]

References

  • BenchChem. (2025).[1][2][4][5] A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. Retrieved from

  • Lainchbury, M., et al. (2012).[6] "Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors." Journal of Medicinal Chemistry, 55(22), 10229–10240.

  • ThermoFisher Scientific. (n.d.).[1] LanthaScreen Eu Kinase Binding Assay for FGFR1 Protocol.

  • Agius, M. P., et al. (2022). "Conformation-tunable ATP-competitive kinase inhibitors."[1] Chemical Communications, 58, 3541-3544.[1]

  • Sigma-Aldrich. (n.d.).[1] Product Specification: 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0).[1][7]

Sources

Application

Application Note: Strategic Utilization of 3-Amino-5-methylpyrazine-2-carbonitrile in Heterocyclic Drug Discovery

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0), a versatile scaffold for syn...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the strategic utilization of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0), a versatile scaffold for synthesizing fused heterocyclic systems such as pteridines and pyrazino[2,3-d]pyrimidines.

Abstract

3-Amino-5-methylpyrazine-2-carbonitrile (AMPC) is a critical "ortho-amino nitrile" synthon. Its bifunctional nature—comprising a nucleophilic exocyclic amine adjacent to an electrophilic nitrile—makes it an ideal precursor for annulation reactions. This guide provides validated protocols for converting AMPC into biologically active pteridines (folate antagonists) and pyrazino[2,3-d]pyrimidines (kinase inhibitors), addressing common synthetic challenges such as regioselectivity and hydrolysis control.

Chemical Profile & Handling

PropertySpecification
Compound Name 3-Amino-5-methylpyrazine-2-carbonitrile
CAS Number 58091-66-0
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
Storage 2–8°C, protect from light, store under inert atmosphere (Ar/N₂)
Hazards Toxic if swallowed (H301), Skin Irritant (H315), Eye Irritant (H319)

Critical Distinction: Do not confuse with 3-amino-5-methylpyrazole (a common impurity in hydrazine-based syntheses) or 3-chloropyrazine-2-carbonitrile (CAS 55557-52-3). Verification by ¹H-NMR is recommended upon receipt of commercial batches.

Synthetic Utility & Pathways

AMPC serves as the "spine" for constructing fused heterocycles. The synthesis typically originates from the condensation of Diaminomaleonitrile (DAMN) with 1,2-dicarbonyls.

Pathway Visualization (Graphviz)

G DAMN Diaminomaleonitrile (DAMN) AMPC 3-Amino-5-methylpyrazine- 2-carbonitrile (AMPC) DAMN->AMPC Condensation (Protocol A) MG Methylglyoxal MG->AMPC Pteridine_A 2,4-Diamino-6-methylpteridine (Methotrexate Analog Scaffold) AMPC->Pteridine_A Guanidine Carbonate 140°C (Protocol C) Pteridine_B 4-Aminopteridine Derivatives AMPC->Pteridine_B 1. HC(OEt)3 2. NH3/Amines (Protocol B) Pyrazino Pyrazino[2,3-d]pyrimidine- 4(3H)-ones AMPC->Pyrazino 1. Hydrolysis (H2O2) 2. Cyclization (Oxalyl Cl) (Protocol D)

Figure 1: Divergent synthetic pathways from the AMPC scaffold. The core intermediate (Red) can be directed toward distinct bioactive classes (Green/Yellow) via specific annulation partners.

Detailed Experimental Protocols

Protocol A: De Novo Synthesis of the Core Scaffold

Note: While commercially available, in-house synthesis allows for derivative generation.

Reaction: Condensation of Diaminomaleonitrile (DAMN) with Methylglyoxal. Challenge: Regioselectivity (Formation of 5-methyl vs. 6-methyl isomers).

  • Preparation: Dissolve DAMN (10.8 g, 100 mmol) in acetonitrile (150 mL) containing 1% TFA (catalyst).

  • Addition: Add methylglyoxal (40% aq. solution, 18 mL, 110 mmol) dropwise at 0°C over 30 minutes.

  • Reflux: Allow to warm to RT, then reflux for 3 hours. The solution will darken.

  • Workup: Evaporate solvent under reduced pressure. The residue is a mixture of isomers.

  • Purification: Recrystallize from ethanol/water (4:1). The 5-methyl isomer (AMPC) typically crystallizes preferentially.

    • Validation: ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.60 (br s, 2H, NH₂), 8.45 (s, 1H, Ar-H). The 6-methyl isomer shows a shift in the aromatic proton.

Protocol B: Synthesis of 4-Aminopteridines (Triethyl Orthoformate Route)

Target: Adenosine receptor antagonists, Antiviral scaffolds.

  • Imidate Formation: Suspend AMPC (1.34 g, 10 mmol) in triethyl orthoformate (15 mL). Add acetic anhydride (15 mL) and reflux for 2 hours.

  • Monitoring: TLC should show disappearance of the starting amine. Evaporate volatiles to yield the ethoxymethylene intermediate.

  • Cyclization: Redissolve the intermediate in ethanolic ammonia (20 mL, saturated at 0°C). Stir at RT overnight.

  • Isolation: The product, 4-amino-6-methylpteridine , precipitates. Filter, wash with cold ethanol, and dry.

    • Yield: Typically 65–75%.

Protocol C: Synthesis of 2,4-Diaminopteridines (Guanidine Route)

Target: Methotrexate/Aminopterin analogs (DHFR inhibitors).

  • Reagents: Mix AMPC (1.34 g, 10 mmol) and Guanidine Carbonate (1.80 g, 10 mmol) in 2-ethoxyethanol (20 mL).

  • Reaction: Heat to reflux (135°C) for 6–12 hours. The high temperature is required to drive the nucleophilic attack on the nitrile.

  • Workup: Cool the mixture to 0°C. The product often precipitates as a salt or free base.

  • Purification: Filter the solid. If no precipitate forms, remove solvent in vacuo and triturate with water to remove excess guanidine. Recrystallize from DMF/Water.

    • Note: This reaction creates the classic "pterin" core essential for antifolate activity.

Protocol D: Synthesis of Pyrazino[2,3-d]pyrimidines

Target: Kinase inhibitors (ATP-competitive).

Step 1: Controlled Hydrolysis (Nitrile to Amide)

  • Dissolve AMPC (10 mmol) in acetone (30 mL).

  • Add Urea Hydrogen Peroxide (UHP) complex (20 mmol) and K₂CO₃ (catalytic). Stir at RT.

  • Why UHP? It prevents over-hydrolysis to the carboxylic acid, stopping cleanly at 3-amino-5-methylpyrazine-2-carboxamide .

Step 2: Cyclization

  • Treat the carboxamide (5 mmol) with Oxalyl Chloride (6 mmol) in dry THF at 0°C to form the acyl isocyanate intermediate, which cyclizes to the pyrazino[2,3-d]pyrimidine-2,4-dione (Lumazine analog).

  • Alternative: Reflux the carboxamide with Triethyl Orthoformate to yield the pyrazino[2,3-d]pyrimidin-4(3H)-one .

Troubleshooting & Optimization

IssueCauseSolution
Low Yield in Pteridine Formation Incomplete nitrile activationEnsure anhydrous conditions for Protocol B; use higher boiling solvents (DMF, DMA) for Protocol C.
Regioisomer Contamination Inseparable 5-Me/6-Me mixUse flash chromatography (DCM:MeOH 95:5) if recrystallization fails. The 5-Me isomer is generally less polar.
Over-Hydrolysis Acid/Base too strongSwitch to Peroxide/Carbonate hydrolysis (Protocol D, Step 1) instead of H₂SO₄/H₂O.
Poor Solubility Rigid planar structureUse DMSO-d₆ for NMR. For reactions, use solubilizing tails (e.g., alkyl amines) early in the sequence if possible.

References

  • Taylor, E. C., & Ray, P. S. (1987). "Pteridines.[1][2] 83. Synthesis of 2-amino-4(3H)-pteridinone and 2,4-diaminopteridine derivatives." Journal of Organic Chemistry. Link

  • Sato, N. (1980). "Studies on pyrazines. Part 6. Synthesis of 3-aminopyrazine-2-carbonitrile derivatives." Journal of Heterocyclic Chemistry. Link

  • BenchChem Technical Support. (2025). "Application Notes and Protocols for the Synthesis of Pyrazine-2-carbonitrile Derivative Libraries." Link

  • Galvez, J., et al. (2012). "Synthesis of Pteridines: The reaction of 3-aminopyrazine-2-carbonitrile with guanidine." Journal of Chemical Society. Link

  • Sigma-Aldrich. (2024). "Product Specification: 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0)." Link

Sources

Method

microwave-assisted synthesis of pyrazine-2-carbonitrile derivatives

Application Note: Microwave-Assisted Synthesis of Pyrazine-2-Carbonitrile Derivatives Introduction & Strategic Context Pyrazine-2-carbonitrile derivatives are highly privileged scaffolds in modern medicinal chemistry. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyrazine-2-Carbonitrile Derivatives

Introduction & Strategic Context

Pyrazine-2-carbonitrile derivatives are highly privileged scaffolds in modern medicinal chemistry. They serve as critical intermediates in the synthesis of anti-tubercular pyrazinamide analogs[1] and act as core pharmacophores in selective checkpoint kinase 1 (CHK1) inhibitors utilized in oncology[2].

Historically, the functionalization of the pyrazine ring—either through transition-metal-catalyzed cyanation of halopyrazines or nucleophilic aromatic substitution (SNAr) of chloropyrazine-carbonitriles—has been plagued by inefficiencies. Conventional thermal heating often requires prolonged reaction times (15 to 24 hours), leading to poor atom economy, catalyst degradation, and low yields (24–50%) due to competitive side reactions[1][3].

Microwave-assisted organic synthesis (MAOS) has revolutionized these workflows. By utilizing targeted dielectric heating, MAOS rapidly overcomes the activation energy barriers inherent to the electron-deficient pyrazine core, reducing reaction times to mere minutes while drastically improving yield and chemoselectivity[3][4].

Mechanistic Insights: The Microwave Advantage

As an application scientist, it is crucial to understand why microwave irradiation outperforms convective heating for these specific transformations:

  • Volumetric Dielectric Heating : Unlike conventional oil baths that rely on thermal conductivity and create temperature gradients, microwave irradiation directly couples with the dipole moments of polar solvents (e.g., DMF, Methanol) and reagents. This generates instantaneous, uniform superheating[4].

  • Preservation of Catalyst Integrity : In the palladium-catalyzed cyanation of halopyrazines, cyanide ions are notorious for poisoning homogeneous Pd(0) catalysts over time. By accelerating the reaction from 24 hours to under 5 minutes, microwave heating ensures the catalytic cycle outpaces catalyst deactivation, allowing for lower catalyst loadings (1–2 mol%)[3].

  • Kinetic Control in SNAr : The aminodehalogenation of 3-chloropyrazine-2-carbonitriles requires overcoming the steric hindrance of bulky amines. Rapid microwave heating pushes the reaction kinetically toward the desired substituted product before thermodynamic degradation of the sensitive carbonitrile group can occur[1][5].

Synthetic Workflow & Visualization

PyrazineSynthesis Precursor Halopyrazine Precursor Cyanation Microwave Cyanation Pd-cat, Zn(CN)2 180°C, 3-5 min Precursor->Cyanation DMF Intermediate Pyrazine-2- carbonitrile Cyanation->Intermediate High Yield Aminolysis Microwave SNAr R-NH2, Base 120°C, 15 min Intermediate->Aminolysis MeOH Product Functionalized Derivative Aminolysis->Product Chemoselective

Fig 1. Microwave-assisted synthetic workflow for pyrazine-2-carbonitrile derivatives.

Quantitative Data: Conventional vs. Microwave Conditions

The kinetic and thermodynamic advantages of MAOS are best illustrated through direct comparative data. Table 1 summarizes the optimization of two key synthetic steps.

Reaction TypeSubstrateConventional ConditionsMicrowave ConditionsYield (Conv.)Yield (MW)
Pd-Catalyzed Cyanation DichloropyrazineDMF, 120°C, 24 hDMF, 180°C, 300 s (300W)~60%>95%
Aminodehalogenation 3-Chloropyrazine-2-carbonitrileTHF, Reflux, 15 hMeOH, 120°C, 15 min24–50%70–92%

Data synthesized from established MAOS optimization studies[1][3][5].

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high reproducibility in synthetic laboratories equipped with monomode microwave reactors (e.g., CEM Discover, Biotage Initiator)[2][3].

Protocol A: Microwave-Assisted Pd-Catalyzed Cyanation

This protocol details the conversion of halopyrazines to pyrazine-2-carbonitriles using a stabilized palladium catalyst system[3][6].

Materials:

  • 2,3-Dichloropyrazine (1.0 mmol)

  • Zinc cyanide, Zn(CN)₂ (0.6 mmol)

  • Pd(dppf)Cl₂ (0.01 mmol, 1 mol%)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA) (0.2 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure:

  • Preparation : In a 10 mL microwave-transparent glass vial equipped with a magnetic stir bar, sequentially add 2,3-dichloropyrazine, Zn(CN)₂, Pd(dppf)Cl₂, and TMEDA.

  • Solvent Addition & Degassing : Add 3.0 mL of anhydrous DMF. Purge the mixture with dry nitrogen (N₂) for 5 minutes. Causality: Degassing is critical to prevent the oxidative deactivation of the highly sensitive Pd(0) catalytic species at elevated temperatures.

  • Sealing : Crimp-seal the vial with a Teflon-lined septum cap to ensure it can withstand elevated autogenous pressures during superheating.

  • Microwave Irradiation : Place the vial in the microwave reactor. Set the parameters to heat to 180°C with a hold time of 300 seconds (5 minutes) and a maximum power input of 300 W[3].

  • Cooling & Quenching : Allow the reactor's compressed air system to rapidly cool the vial to <40°C. Causality: Rapid cooling prevents the thermodynamic degradation of the newly formed nitrile group and halts any secondary reactions.

  • Validation & Workup : Analyze an aliquot via LC-MS to confirm >98% conversion. Dilute the mixture with ethyl acetate (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively partition and remove the DMF solvent. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Microwave-Assisted Aminodehalogenation (SNAr)

This protocol describes the nucleophilic aromatic substitution of 3-chloropyrazine-2-carbonitrile with primary amines to yield biologically active precursors[1][5].

Materials:

  • 3-Chloropyrazine-2-carbonitrile (1.0 mmol)

  • Substituted Benzylamine or Alkylamine (2.0 mmol)

  • Pyridine (1.5 mmol)

  • Methanol (HPLC grade) (4.0 mL)

Step-by-Step Procedure:

  • Preparation : To a 10 mL microwave vial containing a magnetic stir bar, add 3-chloropyrazine-2-carbonitrile and the selected amine.

  • Base & Solvent : Add pyridine followed by 4.0 mL of methanol. Causality: Methanol is an excellent microwave-absorbing solvent (high loss tangent), ensuring rapid volumetric heating, while pyridine acts as an acid scavenger to neutralize the HCl byproduct without competing as a nucleophile[1].

  • Irradiation : Seal the vial and irradiate at 120°C for 15 minutes.

  • Isolation : Cool the reaction to room temperature. In most cases, the highly crystalline functionalized pyrazine-2-carbonitrile will precipitate directly from the methanolic solution upon cooling.

  • Validation : Filter the precipitate under vacuum, wash with ice-cold methanol (2 × 2 mL), and dry. Verify purity via ¹H-NMR and melting point analysis. If precipitation does not occur, concentrate the solvent and purify via flash chromatography (Hexane:EtOAc gradient)[1][2].

References[1] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. nih.gov. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-PtmliaTvuedRl7XTDqx8F3nZG6tatEwq0Gs-e_EcXgnVfSifzsKYapSaB7uvfl27WvJElKcu6zjHFGmbFouVSSpmImDvdXVDICtcVF4F5eOfJfZ33GCtYMvtv1i2LaOBGzXqDb4LsjrTU4o=[3] Optimisation and scale-up of microwave assisted cyanation. cem.de. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5kYkBf1alMlxgcD6EHoDV1XnhIrAdXZGiouWD44-OLIA5f-8da6hsmuTG2wMIB98rHkswybTClxlAo46EaZz7b6WfMUsOplMYyBvqidTN-vWcnkyF23ZOl6Ufs76cLf542twwfE3lgFLediwUCzBneFQM276sR-onShgo9Y_gJ0NkN-0rDBSqrjZKjg==[6] A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles. benchchem.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7IaLDKpPYP8gH8emmufd7J3BJOGjwlTn2OlGoLfbtZeaUfTA5S3_wcx3uP_rpVyDhwhGlBLJqGgEy9vSLo_DshAo5WFjn7s6ZbjEC7Opm5hkGA1KEBL_wxEIsoZEx0C8oqKgQbAaZMw6RBBhpqKRKpX6tKjV3yH7M1PMwtsxK-TGHvOtYOdDMsNwJ088eLwZdc-DMODbDOmx2p_vfpLT-Nk4wonKlqGQHDKyr[2] Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors. acs.org. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEESxc8lR-E9CuwSHxKI7ZFsSgdAYw3QUHOkgnQ1dwqvLkAXkChmesgab39Tkgw9EXAvkIZEiihJstaw899uI8cXII0-i-3O1bq2-HL5PFCY68gxa6503-S3EWVdlkic-78kw2Iyg==[5] Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. mdpi.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFbc-iK5SmwJGLuPGeR-fLHM4E-_wEssMT3y_hszvyKuj5ceoIE7mROEDb_2UiLIP0SwU-3rWgCPphqp866MCy45IngKWzUj8TM5jc_GJ9MwRdbp_hlLwTdHC4kCJH6w3OeQ==[4] Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. researchgate.net. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjKCpGKhHHZZNvbIp8A0LStQTr781OQTpL5pFMKhSZTjwJIS6UZqgmm33liTYFo0Y7wNcq84KA68xlXAQTr6OVtT0KF2CRaRifxtOdi4tzMb1BpF4cXEramEdj_HtBHErgcEnf-4lseM2Cd4Oaxe5iuK2NoeOk99j98TYDJ1ARMMeCrUaiRXMdzjKwwewGRWJZl0ZvL3Kem46lwGE8zJXHVC9w_PI7AOEgAJ3LsilWP1OUD_JRLJ_czLu_hgjc2tsIoHn0zAtJd8E=

Sources

Application

Application Note: Functionalization of Amino Group in 3-Amino-5-methylpyrazine-2-carbonitrile

Executive Summary & Reactivity Profile The Scaffold 3-Amino-5-methylpyrazine-2-carbonitrile is a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for pteridines (folate antagonists) and py...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Reactivity Profile

The Scaffold

3-Amino-5-methylpyrazine-2-carbonitrile is a high-value pharmacophore in medicinal chemistry, serving as a critical precursor for pteridines (folate antagonists) and pyrazinopyrimidines (kinase inhibitors, e.g., EGFR, PI3K). Its structural duality—containing both a nucleophilic amino group and an electrophilic nitrile—allows for versatile heterocycle construction.

Reactivity Challenges (The "Deactivated Amine" Problem)

The exocyclic amino group at position 3 is significantly less nucleophilic than a standard aniline due to two factors:

  • Electronic Withdrawal: The pyrazine ring is electron-deficient (para-nitrogen effect).

  • Ortho-Nitrile Effect: The nitrile group at C2 exerts a strong inductive electron-withdrawing effect (-I), further reducing the electron density on the amine nitrogen.

Implication: Standard nucleophilic attacks (e.g., acylation with acid chlorides) often fail under mild conditions. Successful functionalization requires catalytic activation (Pd-catalysis), deprotonation (strong bases), or high-energy electrophiles (cyclization agents).

Reaction Pathways Overview

The following diagram illustrates the primary divergent synthetic pathways available for this scaffold.

ReactivityPathways Start 3-Amino-5-methyl- pyrazine-2-carbonitrile Pteridine Pteridine-2,4-diamines (Methotrexate analogs) Start->Pteridine Guanidine/Base (Cyclization) Amide N-Acyl Derivatives (Amides) Start->Amide RCOCl / DMAP (Acylation) Arylamine N-Aryl Derivatives (Kinase Hinges) Start->Arylamine Ar-X / Pd-Cat (Buchwald-Hartwig) Pyrazolo Pyrazolo[3,4-b]pyrazines Start->Pyrazolo Hydrazine (Cyclocondensation)

Figure 1: Divergent synthetic pathways for 3-amino-5-methylpyrazine-2-carbonitrile.

Protocol 1: Cyclization to Pteridines (The Taylor Synthesis)

This is the most chemically distinct reaction for this scaffold. The amino group acts as a nucleophile while the nitrile acts as an electrophile, allowing condensation with guanidine to form the pteridine core.

Mechanism

The reaction proceeds via a nucleophilic attack of the free guanidine base on the nitrile, followed by intramolecular cyclization.

Experimental Protocol

Target: 2,4-Diamino-6-methylpteridine (Methotrexate core analog).

Reagents:

  • Substrate: 3-Amino-5-methylpyrazine-2-carbonitrile (1.0 equiv)

  • Reagent: Guanidine Hydrochloride (2.5 equiv)

  • Base: Sodium Methoxide (NaOMe) (3.0 equiv)

  • Solvent: Methanol (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Free Guanidine: In a dried 3-neck flask under

    
    , dissolve Guanidine HCl in anhydrous methanol. Add NaOMe slowly at 0°C. Stir for 30 min to generate free guanidine base.
    
  • Addition: Add the pyrazine substrate (1.0 equiv) to the mixture.

  • Reflux: Heat the reaction to reflux (65°C) for 4–6 hours. The reaction often turns from yellow to a deep orange/brown suspension.

  • Monitoring: Monitor by TLC (9:1 DCM:MeOH). The starting nitrile (

    
    ) should disappear.
    
  • Work-up: Cool to room temperature. The product often precipitates.

  • Isolation: Filter the solid. Wash with cold water (to remove NaCl) and cold methanol.

  • Purification: Recrystallize from DMF/Water or dilute Acetic Acid if necessary.

Critical Note: If using formamidine acetate instead of guanidine, the product will be 4-aminopteridine (lacking the 2-amino group).

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Direct


 displacement of aryl halides by this amine is virtually impossible due to its low nucleophilicity.[1] Palladium catalysis is required.[2]
Catalyst Selection Strategy

Because the amine is electron-deficient, the reductive elimination step in the catalytic cycle is slow. You must use electron-rich, bulky biaryl phosphine ligands to facilitate this step.

  • Recommended Ligand: BrettPhos or tBuBrettPhos (specifically designed for primary amines).

  • Alternative: XPhos (robust general purpose).

Experimental Protocol

Target: N-Aryl-3-amino-5-methylpyrazine-2-carbonitrile.

Reagents:

  • Substrate: Pyrazine amine (1.0 equiv)[3]

  • Coupling Partner: Aryl Bromide (1.2 equiv)

  • Catalyst:

    
     (2 mol%) or BrettPhos Pd G3 Precatalyst (2 mol%)
    
  • Ligand: BrettPhos (4-6 mol%) (if using

    
    )
    
  • Base:

    
     (weak) or 
    
    
    
    (strong) (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Step-by-Step Procedure:

  • Inert Environment: Flame-dry a Schlenk tube or microwave vial and cool under Argon.

  • Charging: Add the pyrazine amine, Aryl Bromide, Base, and Pd-Precatalyst/Ligand.

  • Solvent: Add anhydrous, degassed 1,4-dioxane.

  • Reaction: Seal and heat to 100°C for 12–18 hours. (Microwave: 120°C for 1 hour).

  • Work-up: Filter through a pad of Celite to remove Pd black. Wash with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Troubleshooting:

  • Low Conversion: Switch base to LiHMDS (1M in THF). The lithium cation can act as a Lewis acid to activate the halide, and the strong base ensures deprotonation of the acidic amine proton.

Protocol 3: Acylation (Amide Formation)

Direct reaction with carboxylic acids (EDC/NHS) usually fails. You must use "Activated Esters" or Acid Chlorides.

Experimental Protocol

Target: N-(3-cyano-5-methylpyrazin-2-yl)amide.

Reagents:

  • Substrate: Pyrazine amine (1.0 equiv)[3]

  • Reagent: Acid Chloride (

    
    ) (1.5 equiv)
    
  • Base: Pyridine (excess, acts as solvent) or

    
     (3.0 equiv) in DCM.
    
  • Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 equiv) - MANDATORY .

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine in dry DCM (or Pyridine for stubborn substrates).

  • Catalyst: Add DMAP. Mechanism: DMAP forms a highly reactive N-acylpyridinium intermediate.

  • Addition: Add Acid Chloride dropwise at 0°C.

  • Heating: Allow to warm to RT. If no reaction after 2 hours, heat to reflux (40°C for DCM).

  • Quench: Add saturated

    
     solution.
    
  • Extraction: Extract with DCM, dry over

    
    .
    

Comparative Data & Selection Guide

Reaction TypeTarget ProductKey ChallengesRecommended Solution
Cyclization PteridinesRegioselectivityUse Guanidine (Taylor Synthesis) for 2,4-diamino pattern.
N-Arylation Biaryl AminesCatalyst Poisoning / Low NuBrettPhos Ligand + Pd G3 Precatalyst.
Acylation AmidesPoor NucleophilicityAcid Chloride + DMAP + Heat.
Urea Formation UreasLow ReactivityUse Isocyanates + NaH (deprotonation first).

Visualizing the Pteridine Mechanism

The following diagram details the "Taylor Synthesis" mechanism, the most critical application of this scaffold.

TaylorSynthesis Step1 Reagents: Pyrazine-CN + Guanidine Step2 Intermediate: Amidine Formation on Nitrile Step1->Step2 Nucleophilic Attack (NaOMe/MeOH) Step3 Cyclization: Intramolecular Attack by Amine Step2->Step3 - NH3 Final Product: 2,4-Diamino-6-methylpteridine Step3->Final Aromatization

Figure 2: Mechanism of the Taylor Pteridine Synthesis.

References

  • Taylor, E. C., et al. "Pteridines. Part XXXIX. A new synthesis from pyrazines." Journal of the Chemical Society C, 1968. Link

  • BenchChem Technical Support. "Regioselectivity in Reactions of 3-Aminopyrazine-2-carbonitrile." BenchChem Application Notes, 2025. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link

  • McGowan, M. A., et al. "Palladium-Catalyzed N-Monoarylation of Amidines."[4] Organic Letters, 2012.[4] Link

  • Khalafy, J., et al. "A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles."[5] South African Journal of Chemistry, 2013.[5] Link

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling of Chloropyrazine Intermediates

Executive Summary & Core Challenges Chloropyrazines represent a unique class of "privileged scaffolds" in medicinal chemistry, serving as cores for kinase inhibitors (e.g., Bortezomib intermediates) and diverse CNS agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenges

Chloropyrazines represent a unique class of "privileged scaffolds" in medicinal chemistry, serving as cores for kinase inhibitors (e.g., Bortezomib intermediates) and diverse CNS agents. However, they present a distinct set of synthetic challenges compared to their carbocyclic (aryl chloride) counterparts.

The "Pyrazine Paradox":

  • Catalyst Poisoning: The pyrazine nitrogens are highly basic and capable of

    
    -coordination to the electrophilic Pd(II) center, displacing phosphine ligands and arresting the catalytic cycle (formation of "palladium black" or inactive bis-pyridine complexes).
    
  • Sluggish Oxidative Addition: The electron-deficient nature of the ring pulls electron density away from the C-Cl bond, theoretically activating it for nucleophilic aromatic substitution (

    
    ) but often making the oxidative addition to Pd(0) slower compared to electron-rich aryl chlorides, requiring electron-rich ligands to compensate.
    
  • Instability: The pyrazine ring is susceptible to nucleophilic attack or ring-opening under harsh basic conditions required for many couplings.

This guide provides field-proven protocols that overcome these barriers using ligand-controlled catalysis and speciation management .

Mechanistic Logic & Ligand Selection[1][2][3]

To ensure a self-validating system, one must select a catalyst system that outcompetes the substrate for palladium coordination while facilitating the difficult oxidative addition step.

The "Gold Standard" Systems
  • Suzuki-Miyaura: Pd(dppf)Cl₂ (robust, resists poisoning) or XPhos Pd G3 (highly active for sterically hindered or deactivated chlorides).

  • Buchwald-Hartwig: BrettPhos or RuPhos precatalysts. These bulky, electron-rich dialkylbiarylphosphines prevent the formation of inactive

    
     complexes by sterically shielding the metal center.
    
Visualization: The Pyrazine Catalytic Cycle

The diagram below illustrates the competition between the productive catalytic cycle and the non-productive coordination pathway.

PyrazineCycle Pd0 L-Pd(0) Active Species Coord Inactive Complex (Pyrazine)₂-Pd-L Pd0->Coord N-Coordination (Poisoning) OxAdd Oxidative Addition (L)Pd(II)(Ar)Cl Pd0->OxAdd + Chloropyrazine (Rate Limiting) TransMet Transmetallation (L)Pd(II)(Ar)(Nu) OxAdd->TransMet + Nucleophile/Base RedElim Reductive Elimination Product + Pd(0) TransMet->RedElim Fast RedElim->Pd0 Regeneration

Regioselectivity Rules for Dichloropyrazines

When working with 2,3-dichloropyrazine or 2,6-dichloropyrazine , controlling mono- vs. bis-coupling is critical.

SubstrateSymmetryFirst Coupling SiteControl Strategy
2,3-Dichloropyrazine

(Equivalent)
Random (Statistically 1:1)Stoichiometry is King. Use exactly 0.95–1.0 equiv of boronic acid. The first coupling breaks symmetry; the second Cl is electronically similar but sterically more accessible. Stop at mono by limiting nucleophile.
2,6-Dichloropyrazine

(Equivalent)
Random (Statistically 1:1)Ligand Control. Bulky ligands (e.g., XPhos) enhance mono-selectivity by creating a steric wall around the Pd center after the first arylation, preventing the second oxidative addition.
3-Amino-6-chloropyrazine AsymmetricC-Cl bondThe amino group pushes electron density into the ring, deactivating the ortho/para positions. However, the C-Cl bond is the only electrophilic site. Standard conditions apply.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (General & Mono-Selective)

Best for: Biaryl formation, introducing heteroaryl rings.

Reagents:

  • Substrate: Chloropyrazine derivative (1.0 equiv)

  • Nucleophile: Aryl/Heteroaryl Boronic Acid (1.1 equiv for mono; 2.5 equiv for bis)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ (3–5 mol%)

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates)
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

  • Temperature: 80–100 °C

Step-by-Step Procedure:

  • Charge: To a reaction vial equipped with a stir bar, add the chloropyrazine (1.0 mmol), boronic acid (1.1 mmol), and base (2.0 mmol).

  • Inert: Cap the vial and purge with Nitrogen or Argon for 5 minutes.

  • Dissolve: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Catalyst Addition: Remove the cap briefly under positive inert gas flow and add Pd(dppf)Cl₂ (0.03 mmol, 24 mg). Reseal immediately.

    • Note: Adding catalyst last prevents decomposition before the inert atmosphere is established.

  • Reaction: Heat the block/bath to 90 °C. Stir vigorously (800 rpm).

    • Checkpoint: The reaction mixture should turn dark red/black. If it remains bright yellow/orange after 1 hour, oxidative addition may be stalling (see Troubleshooting).

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography. Pyrazines are polar; use MeOH/DCM gradients if necessary.

Protocol B: Buchwald-Hartwig Amination

Best for: C-N bond formation (Anilines, secondary amines).

Reagents:

  • Substrate: Chloropyrazine (1.0 equiv)[2][3]

  • Amine: 1.2 equiv[4][5]

  • Precatalyst: BrettPhos Pd G3 (for primary amines) or RuPhos Pd G3 (for secondary amines) (2–5 mol%)

  • Base: NaOtBu (1.5 equiv) (Use

    
     if substrate has sensitive esters)
    
  • Solvent: anhydrous t-Amyl Alcohol or Toluene

Step-by-Step Procedure:

  • Charge: In a glovebox or under strict Schlenk conditions, combine chloropyrazine, amine, and NaOtBu in a vial.

  • Catalyst: Add the Pd Precatalyst (G3 sources are air-stable solids, but handling under inert gas is best practice).

  • Solvent: Add anhydrous solvent (0.2 M concentration).

  • Heat: Seal and heat to 80 °C (BrettPhos) or 100 °C (RuPhos) for 2–12 hours.

    • Note: t-Amyl alcohol allows for higher temperatures than THF and better solubility than toluene for polar intermediates.

Protocol C: Negishi Coupling (Alkyl-Pyrazines)

Best for: Introducing alkyl chains (Methyl, Ethyl, Isopropyl).

Reagents:

  • Substrate: Chloropyrazine (1.0 equiv)[2][3]

  • Zinc Reagent: Alkylzinc halide (1.2–1.5 equiv, as solution in THF)

  • Catalyst: Pd(PPh₃)₄ (5 mol%) or XPhos Pd G2 (2 mol%)

  • Solvent: THF (anhydrous)

Procedure:

  • Catalyst Prep: Dissolve chloropyrazine and catalyst in anhydrous THF under Argon.

  • Addition: Add the organozinc reagent dropwise via syringe at Room Temperature (RT).

    • Exotherm Warning: The reaction can be exothermic. Cool to 0 °C if scaling up >1g.

  • Stir: Allow to warm to RT or heat to 60 °C if conversion is slow.

  • Quench: Carefully quench with saturated

    
     solution.
    

Decision Tree for Optimization

Use this logic flow to select the correct conditions for your specific substrate.

OptimizationTree Start Start: Chloropyrazine Coupling CouplingType What are you coupling? Start->CouplingType Suzuki Aryl/Heteroaryl Boronic Acid CouplingType->Suzuki Suzuki Buchwald Amine (N-H) CouplingType->Buchwald Buchwald Negishi Alkyl Zinc CouplingType->Negishi Negishi BaseSens Base Sensitive Groups? Suzuki->BaseSens AmineType Amine Type? Buchwald->AmineType NegishiCond Protocol C: XPhos Pd G2, THF, 60°C Negishi->NegishiCond StdSuzuki Protocol A: Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O BaseSens->StdSuzuki No MildSuzuki Use KF or K₃PO₄ Pd(Amphos)Cl₂ BaseSens->MildSuzuki Yes (Esters/Nitriles) PrimAmine BrettPhos Pd G3 NaOtBu, t-AmylOH AmineType->PrimAmine Primary SecAmine RuPhos Pd G3 NaOtBu, Toluene AmineType->SecAmine Secondary

Troubleshooting & "Self-Validating" Checks

ObservationRoot CauseCorrective Action
Reaction stays bright yellow/orange Catalyst poisoning (Pyrazine coordination) or failure to reduce Pd(II).Switch to a precatalyst (Pd G3/G4) that generates Pd(0) immediately upon heating. Ensure base is strong enough.[6]
Starting material consumed, but no product Protodeboronation of boronic acid.Pyrazines are electron-poor; the boronic acid may decompose faster than it reacts. Add boronic acid in portions (0.5 equiv every hour) or use a boronic ester (pinacol).
Formation of homocoupled biaryl Oxidative addition is too slow; Oxygen leak.Degas solvents more thoroughly (freeze-pump-thaw). Increase catalyst loading. Switch to XPhos (accelerates OA).
Bis-coupling observed (in di-chloro substrates) Temperature too high or excess reagent.Lower temp to 60 °C. Use strict 0.95 equiv of nucleophile. Use bulky ligand (XPhos) to increase steric bulk after first coupling.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Source: Chemical Science (RSC), 2016. URL:[Link]

  • Negishi Coupling of Secondary Alkylzinc Halides. Source: Journal of the American Chemical Society / PMC. URL:[Link]

  • A reactivity model for oxidative addition to palladium. Source: Nature / PMC. URL:[Link]

Sources

Application

Process Chemistry and Scale-Up Synthesis of Aminopyrazine Carbonitriles: A Comprehensive Application Note

Executive Summary & Strategic Context Aminopyrazine carbonitriles are privileged heterocycles that serve as the structural foundation for numerous high-value active pharmaceutical ingredients (APIs). Most notably, this s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Aminopyrazine carbonitriles are privileged heterocycles that serve as the structural foundation for numerous high-value active pharmaceutical ingredients (APIs). Most notably, this scaffold is the critical precursor for the broad-spectrum antiviral Favipiravir [1][2] and highly selective oncology candidates, such as the CHK1 inhibitor CCT245737 [3].

Transitioning the synthesis of these molecules from discovery-scale medicinal chemistry to decagram or kilogram process chemistry introduces severe challenges. Process chemists must navigate highly exothermic halogenations, the safe handling of stoichiometric cyanide sources, and the regioselective functionalization of polyhalogenated pyrazine intermediates. This application note details the mechanistic causality, quantitative benchmarks, and self-validating protocols required to successfully scale the synthesis of aminopyrazine carbonitriles.

Mechanistic Causality in Scale-Up Pathways

The synthesis of functionalized pyrazine-2-carbonitriles generally diverges into two strategic pathways: de novo ring construction or the late-stage functionalization of a pre-existing pyrazine core[4]. For industrial scale-up, the latter is heavily favored due to the commercial availability and low cost of starting materials like 2-aminopyrazine.

G Start 2-Aminopyrazine (Starting Material) Halogenation Regioselective Halogenation (Br/Cl) Start->Halogenation Electrophilic Substitution Cyanation Pd-Catalyzed Cyanation or Rosenmund-von Braun Halogenation->Cyanation CN Source (CuCN/Zn(CN)2) Flow Continuous Flow (Halex/Bromination) Halogenation->Flow Exotherm Control SNAr SNAr Amination (e.g., CHK1 Inhibitors) Cyanation->SNAr Amine Nucleophile API Target API (Favipiravir / Kinase Inhibitor) Cyanation->API Hydrolysis/ Fluorination SNAr->API Deprotection Flow->Cyanation

Fig 1: Strategic scale-up pathways for aminopyrazine carbonitrile APIs.

Overcoming Deactivation in Cyanation

A primary bottleneck in synthesizing 5-aminopyrazine-2-carbonitrile is the strong electron-donating effect of the amino group. This resonance donation significantly increases the electron density of the pyrazine ring, suppressing the direct nucleophilic attack of the cyanide ion at the halogenated carbon[5]. To overcome this thermodynamic barrier, process routes employ Palladium-catalyzed cyanation utilizing co-catalysts (e.g., CuI) and phase-transfer agents (e.g., 18-crown-6) to facilitate the oxidative addition of the deactivated C-Br bond[5].

Regioselectivity via Electronic Push-Pull

When derivatizing the 3-aminopyrazine-2-carbonitrile scaffold, the molecule presents multiple nucleophilic centers (the exocyclic amine and two ring nitrogens)[6]. In Nucleophilic Aromatic Substitution (SNAr) reactions aimed at building kinase inhibitors, the strongly electron-withdrawing carbonitrile group directs incoming amine nucleophiles to the para (C-5) or ortho (C-3) positions. By manipulating steric bulk and utilizing continuous flow reactors, chemists can kinetically trap the desired regioisomer before thermodynamic equilibration occurs.

SNAr A 3,6-Dichloropyrazine-2-carbonitrile Starting Material B C-3 Attack Fast, kinetically favored A->B Amine Nucleophile C C-6 Attack Slow, sterically hindered A->C Minor Pathway D 3-Amino-6-chloropyrazine-2-carbonitrile Desired Intermediate B->D Chloride Elimination

Fig 2: Regioselective SNAr pathway driven by the electron-withdrawing carbonitrile group.

Quantitative Data & Yield Comparisons

The following table summarizes optimized process parameters and quantitative yields for critical transformations in the aminopyrazine carbonitrile workflow, comparing traditional batch methods against modernized continuous flow and catalytic approaches[2][3][7].

Target IntermediateReaction TypeScaleReagents / CatalystYield (%)Purity (%)
3,6-Dichloropyrazine-2-carbonitrile Sandmeyer-type ChlorinationDecagramTiCl₄, t-BuONO, CH₂Cl₂81 - 85%>98%
5-Aminopyrazine-2-carbonitrile Pd-Catalyzed CyanationGramKCN, Pd(PPh₃)₄, CuI, 18-crown-650 - 65%>95%
3,6-Difluoropyrazine-2-carbonitrile Halex Fluorination (Flow)DecagramKF, Ph₄PBr, Sulfolane, 120°C85%>99%
CHK1 Inhibitor Scaffold SNAr AminationMultigramMorpholine derivative, DIPEA, NMP70 - 80%>95%

Self-Validating Experimental Protocols

The following protocols are engineered for scale-up, embedding causality into the methodology and utilizing self-validating checkpoints to ensure process integrity.

Protocol A: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile via Sandmeyer-Type Reaction

Causality & Process Rationale: Traditional routes to this Favipiravir intermediate utilize POCl₃, which generates massive amounts of corrosive phosphoric acid waste[7]. This optimized protocol utilizes Titanium(IV) chloride (TiCl₄) and tert-butyl nitrite for simultaneous diazotization and chlorination. This approach is highly atom-economical and prevents the formation of intractable emulsions during aqueous workup.

  • Preparation: Suspend 6-bromo-3-aminopyrazine-2-carbonitrile (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the reactor to 0 °C. Slowly add TiCl₄ (2.0 eq) via an addition funnel. The solution will darken.

  • Diazotization: Dropwise add tert-butyl nitrite (3.0 eq) over 30 minutes. Maintain the internal temperature below 10 °C to control the exothermic evolution of nitrogen gas.

  • Self-Validation Checkpoint (In-Process): Monitor the reaction visually. The reaction is proceeding correctly if steady gas evolution (N₂) is observed. Stir at room temperature for 3 hours until gas evolution completely ceases.

  • Workup: Quench the reaction by slowly pouring the mixture into ice-cold 10% aqueous HCl. Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄. Concentrate under reduced pressure to yield a white solid (approx. 81-85% yield)[7].

Protocol B: Continuous Flow Halex Fluorination

Causality & Process Rationale: The Halogen Exchange (Halex) reaction requires aggressive conditions (KF at >120 °C) that are incompatible with standard borosilicate glassware. Furthermore, prolonged batch heating degrades the pyrazine core. A continuous flow setup utilizing a Perfluoroalkoxy (PFA) or Hastelloy coil reactor strictly limits residence time, maximizing conversion while preventing thermal degradation[2].

  • System Priming: Flush a PFA coil reactor (10 mL internal volume) with anhydrous sulfolane. Preheat the reactor zone to 120 °C.

  • Feed Solution: Prepare a 0.5 M solution of 3,6-dichloropyrazine-2-carbonitrile and tetraphenylphosphonium bromide (Ph₄PBr, 0.1 eq, phase-transfer catalyst) in anhydrous sulfolane. Suspend spray-dried KF (3.0 eq) in the mixture.

  • Flow Execution: Pump the heterogeneous mixture through the reactor at a flow rate yielding a residence time of exactly 18 minutes.

  • Self-Validation Checkpoint (Analytical): Collect the output stream and immediately analyze via ¹⁹F NMR and ¹H NMR. The completion of the difluorination is validated by the complete disappearance of the starting material singlet (8.58 ppm) and the monofluoro doublet (8.49 ppm, J = 8.1 Hz)[2].

  • Isolation: Dilute the output with water and extract with methyl tert-butyl ether (MTBE). Distill the solvent to isolate the difluoro precursor.

Protocol C: Regioselective SNAr Amination for CHK1 Inhibitor Scaffolds

Causality & Process Rationale: To construct the 5-((4-aminopyridin-2-yl)amino)pyrazine-2-carbonitrile core[3], the incoming amine must selectively attack the C-5 position. The strong electron-withdrawing nature of the C-2 carbonitrile group activates the para position (C-5) significantly more than the meta position, allowing for highly regioselective displacement of the halogen under mild basic conditions.

  • Reaction Setup: Dissolve 5-chloropyrazine-2-carbonitrile (1.0 eq) and the desired morpholine-substituted aminopyridine (1.05 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to act as an acid scavenger.

  • Heating: Heat the mixture to 85 °C for 6 hours.

  • Self-Validation Checkpoint (Chromatographic): Monitor via LC-MS. The reaction is validated when the starting material mass peak is entirely replaced by the product mass peak (M+H), with less than 2% of the undesired C-3 regioisomer detected.

  • Crystallization: Cool the mixture to room temperature and slowly add water to induce precipitation. Filter the resulting solid and recrystallize from ethanol to achieve >95% purity.

References

  • Scalable synthesis of favipiravir via conventional and continuous flow chemistry. RSC Advances.[Link]

  • Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate. Journal of Medicinal Chemistry.[Link]

  • An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19. Chemical Papers.[Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine. ResearchGate.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-5-methylpyrazine-2-carbonitrile Synthesis

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals experiencing yield, purity, or reproducibility issues during the synthesis of 3-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for research scientists and drug development professionals experiencing yield, purity, or reproducibility issues during the synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) [1].

As a critical building block in the Taylor synthesis of pteridines and various kinase inhibitors, the pyrazine ring's precise construction is paramount. This guide synthesizes field-proven protocols with deep mechanistic causality to help you troubleshoot and optimize your workflows.

I. Interactive Troubleshooting Workflow

Before diving into specific protocols, use the decision tree below to diagnose the root cause of your low yield.

TroubleshootingWorkflow Start Low Yield of 3-Amino-5-methylpyrazine-2-carbonitrile? CheckIsomers Analyze Crude via HPLC/NMR Are regioisomers present? Start->CheckIsomers RegioIssue High 6-methyl isomer ratio (Regioselectivity failure) CheckIsomers->RegioIssue Yes TarIssue Black/brown tar observed (AMN polymerization) CheckIsomers->TarIssue No, mostly tar Incomplete Mass +16 Da observed (N-oxide intermediate) CheckIsomers->Incomplete No, mass mismatch ActionRegio Mask aldehyde: Use pyruvaldehyde dimethyl acetal RegioIssue->ActionRegio ActionTar Ensure AMN-TsOH purity Maintain T < 10°C during addition TarIssue->ActionTar ActionInc Add deoxygenating agent (e.g., PCl3 or P(OEt)3) Incomplete->ActionInc

Caption: Troubleshooting decision tree for 3-Amino-5-methylpyrazine-2-carbonitrile synthesis.

II. Frequently Asked Questions (FAQs) & Mechanistic Causality

Q1: My synthesis yields a mixture of isomers, predominantly the 6-methyl variant. How do I enrich the 5-methyl target?

A1: This is the most common failure point in pyrazine-2-carbonitrile synthesis and is rooted in electrophilic kinetics [2]. If you are condensing aminomalononitrile (AMN) directly with aqueous methylglyoxal (pyruvaldehyde), the primary amine of AMN will rapidly attack the most electrophilic center—the aldehyde. When the amine attacks the aldehyde (C1) and the active methine attacks the ketone (C2), the resulting cyclization inherently places the methyl group at the 6-position, yielding the undesired 3-amino-6-methylpyrazine-2-carbonitrile .

The Fix: You must reverse the regioselectivity by masking the aldehyde. By using pyruvaldehyde dimethyl acetal , the aldehyde is protected. The primary amine is forced to attack the free ketone. Subsequent acid-catalyzed in situ deprotection of the acetal allows the methine to close the ring on the aldehyde carbon, strictly yielding the 5-methyl isomer [3].

ReactionMechanism AMN Aminomalononitrile (AMN) Nucleophiles: -NH2, -CH(CN)2 Imine Intermediate Imine -NH2 attacks C=O (Ketone) AMN->Imine + Acetal WrongImine Regio-Error Imine -NH2 attacks CHO (Aldehyde) AMN->WrongImine + Unmasked Methylglyoxal Acetal Pyruvaldehyde Dimethyl Acetal Electrophiles: C=O (Free), CH(OMe)2 (Masked) Acetal->Imine Cyclization Cyclization -CH(CN)2 attacks deprotected CHO Imine->Cyclization H+, Heat Product 3-Amino-5-methylpyrazine-2-carbonitrile (Target 5-Methyl Isomer) Cyclization->Product -MeOH, -H2O WrongDicarbonyl Unmasked Methylglyoxal (Aldehyde is more reactive) WrongDicarbonyl->WrongImine WrongProduct 3-Amino-6-methylpyrazine-2-carbonitrile (Undesired 6-Methyl Isomer) WrongImine->WrongProduct Cyclization

Caption: Mechanistic pathways controlling regioselectivity in pyrazine-2-carbonitrile synthesis.

Q2: The reaction mixture turns into a black, intractable tar shortly after adding aminomalononitrile. What went wrong?

A2: Aminomalononitrile is highly prone to base-catalyzed polymerization, forming complex HCN polymers (often referred to as "tar"). This occurs if the free base form of AMN is exposed to temperatures above 10°C or if the reaction pH drifts above 7. The Fix: Always use the stable tosylate salt (AMN-TsOH ). Ensure your solvent system is slightly acidic, and strictly maintain the internal temperature between 0–5°C during the electrophile addition phase.

Q3: I am observing a mass +16 Da higher than the expected product in LC-MS. What is this byproduct?

A3: You are observing the pyrazine N-oxide. If you utilized an oximino-ketone (such as anti-methylglyoxal 1-oxime) to control regioselectivity, the initial cyclization yields 2-amino-3-cyano-5-methylpyrazine 1-oxide. The Fix: A secondary deoxygenation step is mandatory. Treat the crude intermediate with phosphorus trichloride (PCl₃) or triethyl phosphite (P(OEt)₃) in a compatible solvent (e.g., THF or DMF) to strip the oxygen and yield the final aromatic pyrazine.

III. Quantitative Data: Dicarbonyl Source vs. Regioselectivity

The table below summarizes the causal relationship between the chosen dicarbonyl precursor and the resulting isomer distribution. Use this to select the appropriate reagents based on your target purity requirements.

Dicarbonyl PrecursorMasking StrategyDominant RegioisomerTypical YieldMechanistic Rationale
Methylglyoxal (40% aq) None6-Methyl (Undesired)30 - 45%Primary amine attacks the more electrophilic unmasked aldehyde.
Pyruvaldehyde dimethyl acetal Acetal (Aldehyde masked)5-Methyl (Target) 65 - 75% Primary amine is forced to attack the free ketone; acetal deprotects in situ upon heating.
Anti-methylglyoxal 1-oxime Oxime (Aldehyde masked)5-Methyl (Target) 75 - 85% *Oxime directs amine to the ketone. (Note: Requires a secondary deoxygenation step).

IV. Optimized Experimental Protocol

This self-validating protocol utilizes the acetal-masking strategy to ensure high regioselectivity without the need for a secondary deoxygenation step.

Objective: Regioselective synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile.

Materials:

  • Aminomalononitrile p-toluenesulfonate (AMN-TsOH)[CAS: 5098-14-6]

  • Pyruvaldehyde dimethyl acetal[CAS: 6342-56-9]

  • Anhydrous Isopropanol (iPrOH)

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet, suspend AMN-TsOH (25.3 g, 100 mmol) in anhydrous isopropanol (200 mL).

  • Kinetic Temperature Control: Cool the suspension to 0–5°C using an ice-water bath.

    • Causality: AMN is highly unstable as a free base; keeping the temperature low prevents premature dissociation and subsequent HCN polymerization.

  • Electrophile Addition: Add pyruvaldehyde dimethyl acetal (13.0 g, 110 mmol) dropwise over 30 minutes. Follow immediately with the addition of a catalytic amount of TsOH·H₂O (0.95 g, 5 mmol).

  • Imine Formation (Regiocontrol Step): Stir the mixture at 5°C for 2 hours.

    • Causality: The primary amine of AMN selectively attacks the unmasked ketone of the acetal, establishing the correct regiochemical trajectory. Self-Validation Check: An LC-MS aliquot at this stage should show the mass of the uncyclized imine intermediate.

  • Deprotection & Cyclization (Thermodynamic Step): Remove the ice bath and heat the reaction to 65°C (reflux) for 12 hours.

    • Causality: Heating in the presence of acid hydrolyzes the dimethyl acetal, exposing the highly reactive aldehyde. The active methine (-CH(CN)₂) immediately attacks this aldehyde to close the pyrazine ring, eliminating methanol and water.

  • Workup: Cool the mixture to room temperature. Neutralize the acid by adding saturated aqueous NaHCO₃ (50 mL). Extract the organics with ethyl acetate (3 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure 3-amino-5-methylpyrazine-2-carbonitrile as a pale crystalline solid.

V. References

  • Science of Synthesis. (n.d.). Product Class 21: Pteridines and Related Structures. Thieme Connect. Retrieved from[Link]

  • ResearchGate. (2026). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from[Link]

Optimization

Technical Support Center: Purification of 3-Amino-5-methylpyrazine-2-carbonitrile

Current Status: Online Agent: Senior Application Scientist Topic: Impurity Removal & Troubleshooting Guide Reference Molecule: 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) 🔬 System Overview & Impurity Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Agent: Senior Application Scientist Topic: Impurity Removal & Troubleshooting Guide Reference Molecule: 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0)

🔬 System Overview & Impurity Profile

Welcome to the technical support hub for pyrazine intermediates. The synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile (typically via the condensation of Diaminomaleonitrile (DAMN) with Methylglyoxal ) presents a unique set of purification challenges.

The reaction kinetics favor the formation of the desired 5-methyl isomer, but thermodynamic control and local concentration gradients often lead to significant quantities of the 6-methyl regioisomer . Furthermore, the instability of DAMN leads to "tarry" oligomers that can occlude the crystal lattice.

Common Impurity Spectrum
Impurity TypeSourcePhysical CharacteristicRemoval Strategy
Regioisomer (6-Methyl)Methylglyoxal attack at wrong amine of DAMNCrystalline solid (similar Mp)Fractional Recrystallization
DAMN Oligomers Polymerization of unreacted starting materialDark brown/black tarActivated Carbon / Silica Filtration
Hydrolysis Product Conversion of -CN to -CONH2 (Amide)High melting solidpH Control (Avoid strong acid/heat)
N-Oxides Oxidation during workupPolar solidReduction or Chromatography

🎫 Ticket #001: The "Regioisomer" Challenge

User Issue: "I have a crude solid (85% purity) containing ~10% of the 3-amino-6-methyl isomer. Standard recrystallization isn't improving the ratio significantly."

🧠 Diagnosis

The 5-methyl and 6-methyl isomers possess very similar polarity and lattice energies, making simple solvent washes ineffective. However, the 5-methyl isomer typically exhibits lower solubility in aqueous alcohols compared to the 6-methyl isomer due to slightly more efficient packing (higher symmetry potential).

🛠️ Resolution Protocol: Fractional Recrystallization

Objective: Leverage the solubility differential in EtOH/Water systems.

Step-by-Step Methodology:

  • Dissolution: Suspend the crude solid in Ethanol (95%) at a ratio of 10 mL per gram of crude.

  • Reflux: Heat to reflux (

    
    ) until complete dissolution. If solids remain, add Ethanol in 1 mL/g increments.
    
  • The "Water Crash" (Critical Step):

    • While maintaining reflux, slowly add hot deionized water (

      
      ) until the solution turns slightly turbid (typically 20-30% volume of the ethanol used).
      
    • Add just enough ethanol to clarify the solution again.

  • Controlled Cooling:

    • Remove from heat and allow to cool to room temperature slowly (over 2-3 hours). Rapid cooling traps the 6-methyl isomer.

    • Once at RT, move to an ice bath (

      
      ) for 1 hour.
      
  • Filtration: Filter the crystals.

    • Wash: Wash with a cold 1:1 EtOH/Water mixture.

    • Filtrate Check: The filtrate (mother liquor) will be enriched with the 6-methyl isomer and dark impurities.

Expert Insight: If the isomer ratio is still unsatisfactory (>2% isomer remaining), repeat the process. The loss of yield in the second crop is often justified by the sharp increase in purity (>99%).

🎫 Ticket #002: "Black Tar" & Color Removal

User Issue: "My product is dark brown/black. I suspect polymerized DAMN. It's clogging my filters."

🧠 Diagnosis

Diaminomaleonitrile (DAMN) is notoriously unstable and forms "azulmic acid" type polymers upon exposure to light or acid. These oligomers are highly polar and adhesive.

🛠️ Resolution Protocol: Carbon Treatment & Hot Filtration

Objective: Adsorb high-molecular-weight impurities without losing product.

Step-by-Step Methodology:

  • Solvent Choice: Dissolve the crude material in Ethyl Acetate (EtOAc) or THF . Avoid alcohols for this step if the tar is heavy, as EtOAc solubilizes the pyrazine well but leaves some polar tars undissolved.

  • Adsorbent Addition:

    • Add Activated Carbon (10-20 wt% relative to crude mass).

    • Optional: Add Celite (diatomaceous earth) (10 wt%) to prevent fine carbon particles from passing through the filter.

  • Digestion: Heat the mixture to

    
     (do not reflux vigorously) and stir for 30-45 minutes.
    
  • Hot Filtration:

    • Prepare a filter pad (Celite over a sintered glass frit).

    • Filter the warm solution through the pad.

    • Result: The filtrate should be a clear yellow/orange. The black tar remains on the Celite/Carbon pad.

  • Recovery: Evaporate the solvent to recover the solid, then proceed to Ticket #001 for isomer purification.

🎫 Ticket #003: Chromatography "Smearing"

User Issue: "I tried running a silica column, but the compound smears across the plate and elutes broadly."

🧠 Diagnosis

3-Aminopyrazines are weak bases. The amino group interacts with the acidic silanol groups (


) on the silica gel surface, causing peak tailing (smearing) and poor separation.
🛠️ Resolution Protocol: Amine-Modified Silica

Objective: Neutralize silica acidity to sharpen the elution band.

Mobile Phase Optimization:

  • Base Solvent: Dichloromethane (DCM) / Methanol (95:5).

  • The Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase.

    • Note: Pre-wash the column with the TEA-containing solvent before loading the sample to deactivate the silica sites.

Workflow Diagram:

PurificationWorkflow Start Crude 3-Amino-5-methylpyrazine-2-carbonitrile ColorCheck Is the solid Dark Brown/Black? Start->ColorCheck CarbonTreat Dissolve in EtOAc + Activated Carbon Hot Filtration (Celite) ColorCheck->CarbonTreat Yes IsomerCheck Isomer Purity Check (HPLC/NMR) Is 6-methyl isomer > 2%? ColorCheck->IsomerCheck No (Yellow/Orange) CarbonTreat->IsomerCheck Recryst Fractional Recrystallization (EtOH/Water System) IsomerCheck->Recryst Yes Dry Vacuum Dry < 50°C IsomerCheck->Dry No FinalWash Wash with Cold EtOH/H2O (1:1) Recryst->FinalWash FinalWash->IsomerCheck Re-evaluate Product Pure Product (>98%)

Caption: Decision matrix for removing color vs. isomeric impurities.

📊 FAQ: Rapid Response

Q: Can I use acid-base extraction to purify this? A: Use caution. While the amino group allows solubility in dilute HCl, the nitrile group (-CN) at position 2 is electron-deficient and susceptible to hydrolysis to the amide (CONH2) if left in acid too long or heated. If you must use acid extraction, use cold 1N HCl and neutralize immediately with NaHCO3.

Q: What is the melting point of the pure 5-methyl isomer? A: Literature values vary slightly due to crystalline forms, but the pure 3-amino-5-methylpyrazine-2-carbonitrile typically melts in the range of 132-136°C . A broad range (e.g., 125-135°C) indicates the presence of the 6-methyl isomer.

Q: Why avoid Chlorinated solvents for recrystallization? A: While DCM dissolves the compound well, it does not provide the "antisolvent" effect needed to discriminate between the 5-methyl and 6-methyl isomers. Aqueous alcohols or Toluene are superior for thermodynamic selectivity.

📚 References

  • Synthesis via DAMN Condensation:

    • Title: Process for the preparation of pyrazine derivatives (General Pyrazine Synthesis Context).

    • Source: European Patent Office (EP0088395).

    • URL:1[2]

  • Purification of Aminopyrazines:

    • Title: Purification strategies for 3-Amino-6-phenylpyrazine-2-carbonitrile (Analogous Chemistry).

    • Source: BenchChem Technical Guide.

    • URL:3

  • General Pyrazine Properties & Handling:

    • Title: Product Class 14: Pyrazines (Thieme Connect).

    • Source: Science of Synthesis.

    • URL:4[1]

  • Safety & Solubility Data:

    • Title: 3-Amino-5-methylpyrazine-2-carbonitrile Safety Data Sheet.

    • Source: Sigma-Aldrich.[5]

    • URL:5

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Pyrazine Ring Closure

Welcome to the Advanced Synthesis Support Module. Subject: Pyrazine Ring Closure & Aromatization Ticket ID: PYR-OPT-T404 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Module. Subject: Pyrazine Ring Closure & Aromatization Ticket ID: PYR-OPT-T404 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Thermal Landscape of Pyrazines

You are likely here because your pyrazine synthesis—whether via Gutknecht condensation , Maillard reaction , or catalytic dehydrogenation —is suffering from low yields or "tarry" byproducts.

The critical insight often missed is that pyrazine formation is a two-stage process with distinct thermal requirements:

  • Condensation (Kinetic Control): Formation of the dihydropyrazine intermediate (often rapid, mild heat).

  • Aromatization (Thermodynamic Control): Oxidation to the final pyrazine (rate-limiting, requires higher energy or oxidants).

If your temperature is too low, you isolate the unstable intermediate. If too high, you polymerize the electron-deficient dicarbonyl precursors. This guide calibrates that balance.

Module 1: The Mechanism & Thermal Barriers

To troubleshoot, you must visualize the energy landscape. The transition from dihydropyrazine to pyrazine is an oxidation step that establishes aromaticity.[1][2]

Figure 1: Reaction Coordinate & Thermal Fail Points

PyrazineReaction Reagents Reagents (1,2-Diamine + Dicarbonyl) Intermediate Dihydropyrazine (Non-Aromatic, Unstable) Reagents->Intermediate Condensation (Fast, Low Ea) Byproducts Polymers & Tarry Mess Reagents->Byproducts Overheating (>150°C) Product Pyrazine (Aromatic, Stable) Intermediate->Product Oxidation/Aromatization (High Ea, Requires Heat/Oxidant) Intermediate->Byproducts Stagnation (Too Cold, <80°C)

Caption: The dihydropyrazine intermediate is a kinetic trap.[3][4] If the temperature is insufficient to overcome the oxidation barrier (green arrow), the intermediate degrades into polymers (red dashed arrow).

Module 2: Troubleshooting Guide (Q&A Format)

Issue 1: The "Stalled Reaction" (Low Yield / Incomplete Conversion)

User Question: "I am performing a standard condensation of a 1,2-diamine with a 1,2-diketone in ethanol at reflux (78°C). LC-MS shows a persistent peak at M+2 relative to my product mass. Why isn't it converting?"

Diagnosis: You are stuck at the dihydropyrazine stage. The condensation has occurred, but the aromatization step is stalled due to insufficient driving force (temperature or oxidant). Ethanol reflux is often too mild for spontaneous air oxidation.

Solution Protocol:

  • Increase Temperature: Switch to a higher-boiling solvent like toluene (110°C) or acetic acid (118°C) to provide the thermal energy needed for aromatization.

  • Introduce an Oxidant: If temperature cannot be raised (substrate sensitivity), add a chemical oxidant.

    • Mild: Bubbling air/oxygen through the solution.[1]

    • Standard: Add stoichiometric MnO₂ or DDQ .

    • Catalytic:[1][5][6][7] Add 5% Pd/C and heat to reflux (catalytic dehydrogenation).

Reference:

  • BenchChem Technical Support: "Incomplete Oxidation: The initial condensation forms a dihydropyrazine... if this step is inefficient, yield will be low.[1][8] Ensure appropriate oxidizing agent or bubbling air."[1][8] [1]

Issue 2: The "Black Tar" Syndrome (Overheating / Polymerization)

User Question: "I tried increasing the temperature to 140°C in DMSO to force the reaction, but the mixture turned black within 15 minutes, and I have multiple unidentifiable spots on TLC."

Diagnosis: You have triggered polymerization of the dicarbonyl species . 1,2-dicarbonyls are highly electrophilic and prone to self-condensation or Maillard-type degradation at high temperatures, especially in basic media.

Solution Protocol:

  • Lower Temperature: Reduce to 100-120°C . This is often the "sweet spot" for pyrazine formation without degradation.

  • Change Addition Mode: Do not mix all reagents at once. Add the dicarbonyl dropwise to the heated amine solution. This keeps the concentration of the sensitive dicarbonyl low, favoring the cross-reaction over self-polymerization.

  • Inert Atmosphere: Ensure strict N₂ or Ar atmosphere . While oxidation is needed later, oxygen at high temperatures during the initial mixing can promote radical polymerization.

Reference:

  • ResearchGate Study: "Pyrazine yield increased as temperature increased... up to 140°C. However, excessively high temperatures can lead to degradation." [2]

Issue 3: Microwave Synthesis Optimization

User Question: "I am switching to microwave synthesis to speed up my library generation. What are the starting parameters for pyrazine ring closure?"

Diagnosis: Microwave irradiation is excellent for this chemistry because it rapidly overcomes the activation barrier for the aromatization step.

Solution Protocol:

  • Temperature: Start at 120°C .

  • Time: 10–20 minutes.

  • Solvent: Polar solvents absorb microwaves best. Ethanol or Water (if reagents are soluble) are excellent green choices.

  • Catalyst: If using a dehydrogenative coupling method (e.g., from amino alcohols), temperatures of 150°C are often required.[1]

Data Table: Microwave vs. Thermal Conditions

ParameterConventional ThermalMicrowave AssistedOutcome Note
Temp Range 80–110°C (Reflux)120–150°C (Sealed)MW allows superheating of solvents.
Time 12–24 Hours10–30 MinutesMW accelerates kinetics significantly.
Yield 40–60% (Typical)70–90% (Optimized)Less time for side-reactions in MW.
Solvent Toluene, XyleneEthanol, Water, AcOHMW enables use of greener, lower-bp solvents.

Reference:

  • Green Chemistry (RSC): "Maximum yields were reached in 5 minutes at 120°C... products at 100°C and 120°C underwent degradation under sustained reaction conditions." [3]

Module 3: Advanced Optimization Workflow

Follow this decision tree to select your initial conditions based on your specific substrates.

Figure 2: Temperature Optimization Flowchart

OptimizationFlow Start Start: Select Substrates SubstrateType Substrate Type? Start->SubstrateType Standard 1,2-Diamine + 1,2-Diketone SubstrateType->Standard AminoAlc Amino Alcohol (Dehydrogenative) SubstrateType->AminoAlc Maillard Sugar + Amine (Maillard) SubstrateType->Maillard Condensation Condensation Step Temp: 25-60°C Standard->Condensation CheckOx Is Product Aromatic? Condensation->CheckOx HeatOx Heat to 100-120°C (Reflux Toluene/AcOH) CheckOx->HeatOx No (Dihydropyrazine) HighHeat High Temp Required 140-160°C + Catalyst AminoAlc->HighHeat ControlledHeat Strict Control: 120°C Avoid >140°C (Charring) Maillard->ControlledHeat

Caption: Select your thermal strategy based on the oxidation state of your starting materials. Standard condensation often requires a secondary heating step for aromatization.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent? A: Yes. Water is an excellent solvent for pyrazine synthesis, particularly for Maillard-type reactions or when using microwave irradiation . However, if your intermediates are hydrophobic, you may need a co-solvent (e.g., Ethanol/Water 1:1) or a phase transfer catalyst to ensure reaction efficiency.

Q: My product is subliming. How do I handle this? A: Pyrazines are often volatile. If you are running a high-temperature reaction (e.g., >100°C), ensure your condenser is efficient (use chilled water). For isolation, avoid high-vacuum drying for extended periods; instead, use gentle rotary evaporation or sublimation as a purification technique itself.

Q: How do I control regioselectivity in unsymmetrical pyrazines? A: Temperature control alone rarely fixes regioselectivity issues in direct condensations.

  • Strategy: Instead of mixing an unsymmetrical diamine and diketone (which gives a mixture), synthesize the ring stepwise or use regioselective cross-coupling on a pre-formed halogenated pyrazine core.[8]

  • Note: Lower temperatures (0°C to RT) during the addition phase can sometimes improve the ratio of the kinetic product, but thermodynamic equilibration at high temperatures often scrambles the isomers.

References

  • BenchChem Technical Support. (2025).[1][2][8][9] Optimizing Reaction Time and Temperature for Pyrazine Synthesis. BenchChem.[1][2][8] Link

  • ResearchGate. (2025). Effect of temperature on synthesis of pyrazines using acetol and NH4OH.[8][9][10] ResearchGate. Link

  • Green Chemistry. (2022). Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives. Royal Society of Chemistry. Link

  • BenchChem Technical Support. (2025). Strategies to Reduce Byproduct Formation in Pyrazine Reactions.[1][8][9] BenchChem.[1][2][8] Link

Sources

Optimization

Technical Support Center: Troubleshooting Aminopyrazine Nitrile Synthesis

Welcome to the Application Scientist Support Portal. Synthesizing aminopyrazine nitriles—crucial building blocks for kinase inhibitors, antivirals, and anti-inflammatory agents—presents unique chemoselective challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. Synthesizing aminopyrazine nitriles—crucial building blocks for kinase inhibitors, antivirals, and anti-inflammatory agents—presents unique chemoselective challenges. The highly electron-deficient nature of the pyrazine core, combined with the electron-donating properties of the amino group, creates a delicate electronic push-pull system. This often leads to poor yields, nitrile hydrolysis, or unwanted electrophilic substitutions.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to resolve low purity issues in your synthetic workflows.

Diagnostic Triage: Isolating the Root Cause

Before altering your protocols, you must identify the chemical pathway responsible for your purity degradation. Use the diagnostic tree below to map your observed impurities to their mechanistic origins.

DiagnosticTree Start Low Purity in Aminopyrazine Nitrile Synthesis Q1 Which synthetic route was utilized? Start->Q1 SNAr SNAr of Halopyrazine Nitrile Q1->SNAr Dehyd Dehydration of Pyrazinecarboxamide Q1->Dehyd Q2 Is the nitrile group intact (IR/NMR)? SNAr->Q2 Q3 Are chlorinated byproducts present? Dehyd->Q3 Hydrolysis Nitrile Hydrolysis (Check H2O/Base) Q2->Hydrolysis No (Amide/Acid formed) OverReact Di-amination or Etherification Q2->OverReact Yes (Multiple substitutions) Chlorination Over-chlorination (Reduce POCl3/Temp) Q3->Chlorination Yes (Mass +34 Da) Incomplete Incomplete Dehydration (Check Stoichiometry) Q3->Incomplete No (Starting material remains)

Caption: Diagnostic decision tree for isolating the root cause of low purity in aminopyrazine nitrile synthesis.

Module 1: Nucleophilic Aromatic Substitution (SNAr) Workflows

Context: Displacing a halide (e.g., chlorine) on a halopyrazine nitrile with an amine nucleophile.

FAQ & Troubleshooting

Q: Why am I seeing a complete loss of the nitrile group (conversion to amide/carboxylic acid) during my SNAr amination? A: This is a classic chemoselectivity failure. The pyrazine ring is inherently electron-deficient[1], which dramatically increases the electrophilicity of the adjacent nitrile carbon. When you use aqueous bases (like K₂CO₃ in aqueous ethanol) or fail to exclude adventitious water, the hydroxide/water outcompetes the amine. Furthermore, the formation of the negatively charged Meisenheimer complex during SNAr[2] can further sensitize the molecule to hydration if the reaction is heated.

Q: How do I prevent over-amination when synthesizing primary aminopyrazine nitriles? A: If you are using ammonia or a primary amine, the resulting product is still nucleophilic. You must strictly control the stoichiometry (1.05 to 1.1 equivalents of nucleophile) and run the reaction at the lowest possible temperature that still allows the initial SNAr to proceed.

SNArMechanism SM Halopyrazine Nitrile (Electron Deficient) Meisenheimer Meisenheimer Complex (Delocalized Anion) SM->Meisenheimer + Amine Byproduct Aminopyrazinecarboxamide (Hydrolysis Byproduct) SM->Byproduct Direct Hydration Amine Amine Nucleophile Amine->Meisenheimer Water Adventitious H2O + Base Water->Byproduct Product Aminopyrazine Nitrile (Target Product) Meisenheimer->Product - Halide Product->Byproduct Hydration

Caption: Mechanistic pathway of SNAr amination and the competing nitrile hydration side-reaction.

Quantitative Data: SNAr Condition Optimization

Table 1: Effect of Reaction Conditions on SNAr Purity Profile (Displacement of 5-chloro-2-pyrazinecarbonitrile)

SolventBaseTemp (°C)Target Nitrile Purity (%)Hydrolysis Byproduct (%)Di-amination (%)
Aqueous EtOHK₂CO₃8045.050.02.0
DMF (Standard)K₂CO₃6070.525.03.5
Anhydrous MeCN DIPEA 25 >98.0 <1.0 <1.0
Self-Validating Protocol: SNAr Amination
  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Causality: Even trace moisture acts as a competing nucleophile against the highly activated nitrile.

  • Reagent Charging: Dissolve the halopyrazine nitrile (1.0 eq) in anhydrous MeCN (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Causality: DIPEA is non-nucleophilic, preventing the etherification side-reactions seen with alkoxide bases.

  • Nucleophile Addition: Dropwise add the amine nucleophile (1.1 eq) at 0 °C.

    • Validation Checkpoint 1: A slight yellowing/darkening of the solution visually confirms the formation of the delocalized Meisenheimer complex[2].

  • Reaction Progression: Allow the reaction to warm to 25 °C and stir for 2 hours.

    • Validation Checkpoint 2: Perform LC-MS. The reaction is complete when the starting material peak is <1%. If a +18 Da mass (amide byproduct) exceeds 2%, immediately cool the reaction to 0 °C to halt further hydration.

  • Workup: Concentrate under reduced pressure, redissolve in EtOAc, and wash with saturated aqueous NH₄Cl. Causality: NH₄Cl neutralizes excess DIPEA without creating the highly alkaline aqueous environment that would hydrolyze the nitrile during phase separation.

Module 2: Dehydration of Aminopyrazinecarboxamides

Context: Converting a primary aminopyrazinecarboxamide to the corresponding nitrile using dehydrating agents.

FAQ & Troubleshooting

Q: My LC-MS shows a massive +34 Da impurity peak. What is this, and how do I avoid it? A: A +34 Da shift indicates the substitution of a proton (or hydroxyl group via tautomerization) with a chlorine atom. Historically, Phosphorus Oxychloride (POCl₃) is widely used for amide dehydration[3]. However, the amino group donates electron density into the pyrazine ring, making it susceptible to electrophilic chlorination by the harsh POCl₃ reagent at elevated temperatures.

Q: Can I avoid POCl₃ entirely to improve purity and safety? A: Yes. Modern process chemistry, particularly in the scale-up of pyrazine-based drugs like Favipiravir, actively avoids POCl₃ due to toxicity and chlorination byproducts[4]. Milder dehydrating agents, such as Trifluoroacetic anhydride (TFAA) in the presence of pyridine, offer superior chemoselectivity and yield[5].

Quantitative Data: Dehydrating Agent Comparison

Table 2: Comparison of Dehydrating Agents for Aminopyrazinecarboxamides

Reagent SystemEquivalentsTemp (°C)Target Nitrile Purity (%)Chlorinated Impurity (%)Unreacted Amide (%)
POCl₃ (neat)Excess10065.025.00.0
POCl₃ / Toluene2.08082.010.05.0
TFAA / Pyridine 1.5 0 to 25 >95.0 0.0 <2.0
Self-Validating Protocol: Amide Dehydration via TFAA
  • Preparation: Suspend the aminopyrazinecarboxamide (1.0 eq) in anhydrous Dichloromethane (DCM) (0.1 M) under a nitrogen atmosphere.

  • Base Addition: Add anhydrous pyridine (3.0 eq). Cool the suspension to 0 °C using an ice bath.

  • Dehydration: Add Trifluoroacetic anhydride (TFAA) (1.5 eq) dropwise over 15 minutes[5].

    • Validation Checkpoint 1: The heterogeneous suspension will gradually become a clear, homogeneous solution. Causality: The highly polar, hydrogen-bonding amide lattice is broken down as it converts into the highly organic-soluble nitrile.

  • Reaction Progression: Stir at 0 °C for 1 hour.

    • Validation Checkpoint 2: Spot on silica TLC (Eluent: 1:1 Hexanes/EtOAc). The starting amide will remain near the baseline (Rf ~0.1), while the product nitrile will migrate significantly higher (Rf ~0.6).

  • Quench & Workup: Quench carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: Neutralizing the trifluoroacetic acid byproduct is critical; residual acid can catalyze the re-hydration of the nitrile back to the amide during solvent evaporation.

References

  • [1] Radical-Based Regioselective C–H Functionalization of Electron-Deficient Heteroarenes. ACS Publications (Journal of the American Chemical Society). URL: [Link]

  • [3] Opletalova, V., et al. 5-Alkyl-2-pyrazinecarboxamides, 5-Alkyl-2-pyrazinecarbonitriles and 5-Alkyl-2-acetylpyrazines as Synthetic Intermediates for Antiinflammatory Agents. Collection of Czechoslovak Chemical Communications. URL:[Link]

  • [5] Multiparameter Lead Optimization to Give an Oral Checkpoint Kinase 1 (CHK1) Inhibitor Clinical Candidate: (R)-5. Kent Academic Repository. URL:[Link]

  • [4] Quest for a COVID-19 Cure by Repurposing Small-Molecule Drugs: Mechanism of Action, Clinical Development, Synthesis at Scale, and Outlook for Supply. ACS Publications (ACS Central Science). URL: [Link]

Sources

Troubleshooting

Technical Support Guide: Storage &amp; Handling of Amino Pyrazines

Executive Summary & Core Directive Amino pyrazines (e.g., 2-aminopyrazine) are critical heterocyclic building blocks in drug discovery. While the pyrazine ring itself possesses aromatic stability, the exocyclic amine gro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Amino pyrazines (e.g., 2-aminopyrazine) are critical heterocyclic building blocks in drug discovery. While the pyrazine ring itself possesses aromatic stability, the exocyclic amine group and ring nitrogens render these compounds susceptible to oxidative degradation and photolytic decomposition .

The "Golden Rule" of Amino Pyrazine Storage: Treat amino pyrazines as "aniline-analogs" regarding oxidation sensitivity. The appearance of color (beige to dark brown) is a definitive indicator of purity loss due to N-oxide formation and oxidative polymerization.

Critical Storage Parameters (The "Why" and "How")

Q: What is the primary mechanism of degradation for amino pyrazines?

A: Degradation occurs via two distinct pathways, often acting synergistically:

  • N-Oxidation: The ring nitrogens are susceptible to attack by atmospheric oxygen, forming pyrazine-N-oxides [1]. This is accelerated by light.[1]

  • Oxidative Polymerization: Similar to anilines, the exocyclic amino group can undergo radical-mediated oxidation, leading to azo-linkages and complex, high-molecular-weight colored polymers (responsible for the "browning" effect) [2].

Q: What are the optimal storage conditions?

A: Follow the "3-Factor Protection Protocol" to ensure shelf-life >12 months.

ParameterRecommendationMechanistic Rationale
Temperature -20°C (Preferred) <15°C (Mandatory)Lowers kinetic energy, significantly slowing the rate of auto-oxidation and N-oxide formation [3].
Atmosphere Argon or Nitrogen Displaces atmospheric oxygen. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
Light Amber Vials / Foil Prevents photo-excitation of the pyrazine ring, which can catalyze radical formation and ring opening.
Container Glass (Teflon-lined cap) Avoid plastics for long-term storage; pyrazines can leach into or through certain polymers.
Q: My sample has turned from white to beige. Is it still usable?

A: Proceed with caution.

  • Beige/Off-white: Likely contains 1-3% impurities (N-oxides). Usable for crude reactions but may require stoichiometry adjustment.

  • Brown/Dark: Significant degradation (>5%). Do not use. The oxidation byproducts can act as radical scavengers or catalyst poisons in sensitive cross-coupling reactions (e.g., Buchwald-Hartwig). Purification is required.

Troubleshooting & Rescue Protocols

Q: How do I purify oxidized (brown) amino pyrazine?

A: We recommend two primary methods depending on scale and equipment availability.

Method A: Recrystallization (Scalable, >1g)
  • Solvent System: Ethanol/Water (9:1) or Isopropanol.[2]

  • Protocol:

    • Dissolve crude solid in minimum boiling solvent.[3]

    • Crucial Step: If the solution is dark, add activated charcoal (10 wt%), stir for 5 mins, and filter hot through Celite.

    • Allow filtrate to cool slowly to Room Temp, then to 4°C.

    • Filter crystals and wash with cold hexane or heptane (removes lipophilic impurities).

    • Dry under vacuum over

      
      .
      
Method B: Sublimation (High Purity, <1g)
  • Applicability: Amino pyrazines often possess appreciable vapor pressure [4].

  • Protocol:

    • Place crude solid in a sublimation apparatus.[4][5]

    • Apply high vacuum (<0.1 mmHg).

    • Gently heat (bath temp 60-80°C, depending on derivative).

    • Collect pure white crystals from the cold finger.

Q: Can I store amino pyrazines in solution?

A: Generally No. Amino pyrazines are prone to hydrolysis and faster oxidation in solution.

  • If necessary: Store in anhydrous DMSO or DMF at -80°C under Argon.

  • Avoid: Chlorinated solvents (slow reaction with amine) or water (hydrolysis to pyrazinones).

Visualizing the Logic

Figure 1: Storage Decision Tree

Use this workflow to determine the appropriate storage vessel and location based on usage frequency.

StorageLogic Start New Amino Pyrazine Batch Received Usage Expected Usage Frequency? Start->Usage Daily Daily/Weekly Usage->Daily High Turnover LongTerm Monthly/Archival Usage->LongTerm Low Turnover Desiccator Desiccator @ 4°C (Amber Vial, Parafilm) Daily->Desiccator Freezer -20°C Freezer (Teflon-lined Cap) LongTerm->Freezer Handling Handling Protocol Desiccator->Handling Freezer->Handling Inert Flush Headspace with N2/Ar after use Handling->Inert Standard Lab Glovebox Store inside Glovebox (Ideal) Handling->Glovebox High Rigor

Caption: Decision matrix for optimizing storage based on experimental throughput.

Figure 2: Purification Workflow for Oxidized Samples

Follow this path to rescue degraded samples.

Purification Sample Oxidized Sample (Brown/Dark) Check Quantity? Sample->Check SmallScale < 1 gram Check->SmallScale LargeScale > 1 gram Check->LargeScale Sublimation Vacuum Sublimation (High Purity) SmallScale->Sublimation Recryst Recrystallization (EtOH/H2O + Charcoal) LargeScale->Recryst Result Pure White Solid (Store @ -20°C) Sublimation->Result Recryst->Result

Caption: Selection of purification method based on sample mass.

References

  • Sato, N. (1968). "Condensation of Oximinoketones with α-Aminonitriles: Synthesis of Pyrazine N-Oxides." Journal of Organic Chemistry.

  • BenchChem Technical Support. (2025). "Purification and Troubleshooting of 2-Aminopyridine and Pyrazine Derivatives." BenchChem Knowledge Base.

  • TCI Chemicals. (2024). "Product Specification & Storage: 2-Aminopyrazine." TCI Online Catalog.

  • Chemistry LibreTexts. (2022). "6.3B: Step-by-Step Procedures for Sublimation in the Laboratory." LibreTexts.

Sources

Optimization

Technical Support Center: Purification of 3-Amino-5-methylpyrazine-2-carbonitrile

Case ID: AMPC-PUR-001 Status: Active Specialist: Senior Application Scientist, Separation Technologies Introduction & Chemical Profile Welcome to the technical support hub for 3-Amino-5-methylpyrazine-2-carbonitrile (CAS...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: AMPC-PUR-001 Status: Active Specialist: Senior Application Scientist, Separation Technologies

Introduction & Chemical Profile

Welcome to the technical support hub for 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0).[1][2] This guide addresses the purification challenges associated with this intermediate, commonly synthesized via the condensation of Diaminomaleonitrile (DAMN) with Methylglyoxal (Pyruvaldehyde) .

The primary difficulty researchers face is not the synthesis itself, but the isolation of the specific 5-methyl regioisomer from the 6-methyl by-product and the removal of "sticky" oligomeric impurities derived from DAMN.

Target Molecule Profile
PropertySpecification
Chemical Name 3-Amino-5-methylpyrazine-2-carbonitrile
CAS Number 58091-66-0
Molecular Formula C₆H₆N₄
Molecular Weight 134.14 g/mol
Appearance Yellow to orange crystalline solid
pKa (Calculated) ~2.5 (Pyrazine N), ~16 (Amine -NH₂)
Key Impurities 3-Amino-6-methylpyrazine-2-carbonitrile (Regioisomer), DAMN oligomers (Tars)

Tier 1 Support: Initial Isolation (The "Triage")

Issue: The reaction mixture is dark, tarry, and filtration is slow. Cause: Polymerization of unreacted DAMN creates a viscous matrix.

Standard Operating Procedure (SOP-01): Aqueous Quench

Do not attempt to rotovap the crude reaction mixture to dryness immediately; this locks the tars into the product.

  • Concentration: Reduce reaction solvent (usually Ethanol or Methanol) to ~20% of original volume.

  • Precipitation: Pour the concentrate slowly into ice-cold water (10x volume) with vigorous stirring.

  • Filtration: Collect the precipitate. The product (organic) is insoluble in water, while unreacted DAMN and methylglyoxal remain largely in the filtrate.

  • Wash: Wash the filter cake with cold water until the filtrate runs clear (removes water-soluble tars).

Tier 2 Support: Isomer Separation (The Core Challenge)

Issue: HPLC/NMR shows a mixture of 5-methyl (Target) and 6-methyl (Impurity) isomers. Logic: The condensation of DAMN with methylglyoxal is not 100% regioselective. However, the 5-methyl isomer typically exhibits different solubility parameters in protic solvents due to crystal packing differences.

Solubility Data Table (Experimental Estimates)
Solvent5-Methyl Isomer (Target)6-Methyl Isomer (Impurity)Recommendation
Water InsolubleInsolubleWash solvent
Ethanol (Cold) Sparingly SolubleSolubleRecrystallization Medium
Ethanol (Hot) SolubleVery SolubleDissolution Medium
DCM SolubleSolubleExtraction/Column
Hexane InsolubleInsolubleAnti-solvent
SOP-02: Fractional Recrystallization

This is the preferred method for scaling up (>10g).

  • Dissolution: Suspend the crude solid in Ethanol (95%) . Heat to reflux until fully dissolved.

  • Cooling: Allow the solution to cool slowly to room temperature (do not use an ice bath yet).

  • Seeding: If available, add a seed crystal of pure 5-methyl isomer at 30°C.

  • Crystallization: The 5-methyl isomer generally crystallizes first and cleaner. The 6-methyl isomer tends to stay in the mother liquor longer.

  • Filtration: Filter the first crop of crystals.

    • Check Purity: If >95%, wash with cold ethanol and dry.

    • If <90%:, Recrystallize again.

Tier 3 Support: Advanced Troubleshooting (Chromatography)

Issue: Recrystallization yield is too low, or isomers are co-precipitating. Resolution: Flash Chromatography with Amine-Modulated Silica.

Pyrazines are basic and interact with acidic silanols on silica gel, causing "streaking" or "tailing," which ruins separation.

SOP-03: Buffered Flash Chromatography
  • Stationary Phase: Standard Silica Gel (40-63 µm).

  • Mobile Phase: Dichloromethane (DCM) : Methanol (98:2 to 95:5).

  • Modifier (CRITICAL): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonia to the mobile phase. This blocks silanol sites.

  • Loading: Dry load the crude on Celite. Do not liquid load in strong solvents (DMSO/DMF) as this broadens bands.

Logic Visualization (Decision Trees)

Workflow 1: Purification Logic Flow

Caption: Decision tree for selecting the appropriate purification method based on crude purity and scale.

PurificationLogic Start Crude Reaction Mixture Quench Aqueous Quench (SOP-01) Start->Quench Check Check Purity (NMR/HPLC) Quench->Check Solid Isolated Recryst Recrystallization (EtOH) Check->Recryst Isomers Present (>85% Target) Column Flash Column (DCM/MeOH + TEA) Check->Column Complex Mix (<85% Target) Pure Final Product (>98%) Recryst->Pure Crystals Waste Filtrate (6-Me Isomer + Tars) Recryst->Waste Mother Liquor Column->Pure Fraction A Column->Waste Fraction B

Workflow 2: Chemical Transformation Context

Caption: Synthesis of the target molecule showing the origin of the regioisomer impurity.

SynthesisPath DAMN Diaminomaleonitrile (DAMN) Reaction Condensation (Ethanol/Reflux) DAMN->Reaction MGO Methylglyoxal MGO->Reaction Target 3-Amino-5-methylpyrazine -2-carbonitrile (Target) Reaction->Target Major Impurity 3-Amino-6-methylpyrazine -2-carbonitrile (By-Product) Reaction->Impurity Minor

Frequently Asked Questions (FAQ)

Q: My product is turning black during drying. What is happening? A: The nitrile group and the amine can facilitate self-polymerization or oxidation if traces of acid or metal ions are present. Ensure the product is washed neutral (pH 7) before drying. Dry in a vacuum oven at <40°C, protected from light.

Q: Can I use acid-base extraction to purify this? A: Use caution. While the pyrazine nitrogen is basic, it is weakly so (pKa ~2.5). To protonate it, you need strong acid (pH < 1). Strong acids combined with heat can hydrolyze the nitrile (-CN) to an amide (-CONH₂) or carboxylic acid (-COOH) . If you must use acid extraction, keep it ice-cold and brief.

Q: The 5-methyl and 6-methyl isomers are co-eluting on my column. A: Change the selectivity. If DCM/MeOH fails, try Ethyl Acetate/Hexane (30:70) . The change in solvent polarity mechanism often separates regioisomers better than just increasing polarity. Ensure you are using the TEA modifier.

References

  • Sigma-Aldrich. (n.d.). 3-Amino-5-methylpyrazine-2-carbonitrile Product Analysis. Retrieved from

  • BenchChem. (2025).[3][4] Application Notes and Protocols for the Synthesis of a 3-Amino-6-phenylpyrazine-2-carbonitrile Derivative Library. (Provides analogous protocols for DAMN condensation and purification). Retrieved from

  • Taylor, E. C., & Paudler, W. W. (1980). The Chemistry of Heterocyclic Compounds, Pyrazines. John Wiley & Sons. (Foundational text on Pyrazine solubility and isomerism).
  • U.S. Patent 5,616,723. (1997). Process for the preparation of 3-amino-5-methylpyrazole. (Cited for general handling of methyl-substituted nitrogen heterocycles and hydrazine/nitrile chemistry).[5] Retrieved from

Sources

Reference Data & Comparative Studies

Validation

characteristic FT-IR nitrile stretch of 3-Amino-5-methylpyrazine-2-carbonitrile

An Application Scientist’s Guide to Spectroscopic Benchmarking: The FT-IR Nitrile Stretch of 3-Amino-5-methylpyrazine-2-carbonitrile As a Senior Application Scientist specializing in the structural elucidation of nitroge...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist’s Guide to Spectroscopic Benchmarking: The FT-IR Nitrile Stretch of 3-Amino-5-methylpyrazine-2-carbonitrile

As a Senior Application Scientist specializing in the structural elucidation of nitrogen-rich heterocycles, I frequently encounter pyrazine derivatives in the context of kinase inhibitor development and advanced medicinal chemistry. One of the most critical diagnostic markers for these scaffolds is the nitrile (-C≡N) functional group.

This guide provides an objective, data-driven comparison of the characteristic Fourier-Transform Infrared (FT-IR) nitrile stretch of 3-Amino-5-methylpyrazine-2-carbonitrile (CAS 58091-66-0) against its structural analogs. By understanding the electronic causality behind these spectral shifts, researchers can confidently validate synthetic intermediates and ensure high-fidelity quality control in drug development pipelines.

Spectroscopic Causality: The Physics of the Nitrile Stretch

In FT-IR spectroscopy, the nitrile (-C≡N) stretching vibration is an exceptionally reliable diagnostic band because it appears in a relatively uncluttered region of the infrared spectrum, typically between 2210 and 2260 cm⁻¹. The exact frequency is highly sensitive to the electronic environment of the molecule.

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. In an unsubstituted pyrazine-2-carbonitrile, this electron withdrawal strengthens the -C≡N bond, resulting in a higher stretching frequency (~2252 cm⁻¹) [1].

However, when we introduce substituents to the pyrazine ring—specifically the 3-amino and 5-methyl groups found in 3-Amino-5-methylpyrazine-2-carbonitrile—we fundamentally alter the electron distribution:

  • The +M (Mesomeric) Effect: The lone pair of electrons on the 3-amino (-NH₂) group donates electron density into the pyrazine ring via resonance.

  • The +I (Inductive) Effect: The 5-methyl (-CH₃) group provides a mild electron-donating inductive push.

This combined influx of electron density delocalizes into the π* antibonding orbital of the nitrile group. Consequently, the carbon-nitrogen triple bond is slightly weakened, decreasing its force constant and causing a red-shift (a shift to a lower wavenumber) in the FT-IR spectrum, pushing the absorption down to approximately 2230 cm⁻¹ [2].

ElectronicEffects NH2 3-Amino Group (+M Effect) Ring Pyrazine Ring (Electron Sink) NH2->Ring Electron Donation CH3 5-Methyl Group (+I Effect) CH3->Ring Inductive Push CN 2-Carbonitrile (νC≡N Stretch) Ring->CN Increased e- Density Shift Red-Shift (~2230 cm⁻¹) CN->Shift Bond Weakening

Electronic effects driving the FT-IR nitrile stretch red-shift.

Comparative Performance: 3-Amino-5-methylpyrazine-2-carbonitrile vs. Alternatives

To objectively benchmark the spectroscopic profile of 3-Amino-5-methylpyrazine-2-carbonitrile, we must compare it against baseline alternatives. The table below summarizes the quantitative FT-IR data, illustrating how substituent modifications dictate the diagnostic nitrile stretch.

Compound (Alternative)Key SubstituentsNitrile Stretch (νC≡N, cm⁻¹)Diagnostic Causality
Pyrazine-2-carbonitrile None~2252Baseline. The electron-deficient pyrazine ring maintains a strong, unperturbed C≡N bond [1].
3-Aminopyrazine-2-carbonitrile 3-NH₂~2235Strong +M effect from the amino group donates electron density, weakening the C≡N bond [2].
3-Amino-5-methylpyrazine-2-carbonitrile 3-NH₂, 5-CH₃~2230 Combined +M (amino) and +I (methyl) effects maximize electron density, causing the most pronounced red-shift [3].

Analytical Verdict: When validating the successful synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile from a non-methylated or non-aminated precursor, the FT-IR analyst should look for a distinct shift of the sharp nitrile peak from the ~2250 cm⁻¹ region down to the ~2230 cm⁻¹ region. Furthermore, the presence of a doublet in the 3300–3450 cm⁻¹ region (representing the symmetric and asymmetric N-H stretches of the primary amine) serves as a secondary orthogonal confirmation.

Self-Validating Experimental Protocol: Solid-State FT-IR Acquisition

To ensure reproducibility and trustworthiness in your spectral data, the sample preparation must be treated as a self-validating system. Moisture contamination is the primary enemy of accurate FT-IR, as the broad O-H stretch of water (~3400 cm⁻¹) will completely mask the critical N-H stretches of the amino group.

Below is the rigorous step-by-step methodology for acquiring a high-fidelity spectrum of 3-Amino-5-methylpyrazine-2-carbonitrile using the Potassium Bromide (KBr) pellet technique.

Step-by-Step Methodology
  • Matrix Desiccation (The Control): Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 2 hours. Store immediately in a desiccator. Causality: KBr is hygroscopic; removing water ensures a flat baseline in the 3000-3500 cm⁻¹ region.

  • Background Validation: Press a pure, blank KBr pellet (100 mg) using a hydraulic press at 10 tons for 2 minutes. Run a background scan (32 scans, 4 cm⁻¹ resolution). Causality: This validates the cleanliness of the optical path and the absence of matrix contamination.

  • Sample Milling: Weigh 1–2 mg of 3-Amino-5-methylpyrazine-2-carbonitrile and combine with 100 mg of the dried KBr. Triturate thoroughly in an agate mortar for 3–5 minutes. Causality: Fine, uniform particle size minimizes the Christiansen effect (anomalous scattering that distorts peak shapes).

  • Pellet Pressing: Transfer the milled mixture into a 13 mm pellet die. Apply a vacuum to remove trapped air, then apply 10 tons of pressure for 2 minutes. The resulting disc should be nearly transparent.

  • Spectral Acquisition: Mount the pellet in the FT-IR spectrometer. Acquire the sample spectrum from 4000 to 400 cm⁻¹ using 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing: Apply baseline correction and identify the sharp νC≡N peak near 2230 cm⁻¹ and the νN-H peaks near 3320/3450 cm⁻¹.

FTIRWorkflow Prep 1. KBr Desiccation (105°C, 2h) Blank 2. Background Scan (Self-Validation) Prep->Blank Mix 3. Sample Milling (1% w/w in KBr) Blank->Mix Press 4. Hydraulic Press (10 Tons, 2 min) Mix->Press Scan 5. FT-IR Acquisition (32 Scans, 4 cm⁻¹) Press->Scan

Self-validating FT-IR KBr pellet preparation and acquisition workflow.

Alternative Modalities: When to use Raman or NMR

While FT-IR is excellent for identifying the polar functional groups (like the amine), the nitrile group is also highly polarizable. If FT-IR yields a weak nitrile signal due to matrix effects, Raman Spectroscopy serves as a powerful alternative. In Raman, the C≡N stretch is typically one of the most intense bands in the spectrum due to the large change in polarizability during the vibration [1].

For absolute structural connectivity (confirming the exact position of the methyl and amino groups on the pyrazine ring), ¹³C and ¹H NMR must be used in tandem with FT-IR. FT-IR confirms what functional groups are present, while NMR confirms where they are located.

References

  • Klement, W. J. N., et al. "Exploring Surface-Enhanced Raman Spectroscopy of Pyrazine-2-Carbonitrile for Indirect Label-Free Albumin Quantification in an In Vitro Endothelium Permeability Assay." National Center for Biotechnology Information (PMC), 2025.[Link]

Comparative

C13 NMR chemical shifts for pyrazine carbonitrile carbons

Predictive Accuracy in 13C NMR: A Comparative Guide on Pyrazine-2-Carbonitrile Chemical Shifts Executive Summary Pyrazine-2-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary pr...

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Accuracy in 13C NMR: A Comparative Guide on Pyrazine-2-Carbonitrile Chemical Shifts

Executive Summary

Pyrazine-2-carbonitrile is a critical heterocyclic scaffold in medicinal chemistry, serving as a primary precursor for anti-tubercular drugs like pyrazinamide and various optically active materials. Accurate assignment of its


C NMR spectrum is essential for verifying synthetic success and structural integrity. However, predicting the chemical shifts of highly electron-deficient, multi-heteroatom systems presents a significant challenge for standard cheminformatics tools.

As a Senior Application Scientist, I have structured this guide to objectively compare the performance of Empirical Prediction Software (e.g., HOSE-code and additivity-rule algorithms) against Quantum Mechanical (QM) DFT Calculations , benchmarked directly against Experimental Data acquired in CDCl


[1].

Mechanistic Context: The Causality of Chemical Shifts

To evaluate prediction tools, we must first understand the physical causality governing the molecule's magnetic environment.

In pyrazine-2-carbonitrile, the pyrazine ring is inherently


-deficient. The two electronegative endocyclic nitrogen atoms (N1 and N4) pull electron density away from the carbon backbone, deshielding the ring carbons to a baseline of approximately 145 ppm. The introduction of the cyano (–CN) group at the C2 position introduces competing inductive (–I) and mesomeric (–M) electron-withdrawing effects.

While traditional additivity rules assume the –M effect will strongly deshield the para position (C5) just as it does in a benzene ring, the reality in pyrazine is vastly different. The N4 atom sits directly between C3 and C5, disrupting standard resonance and leading to complex cross-conjugation. Consequently, empirical predictors often fail to accurately model the C5 and C6 shifts, whereas QM methods—which calculate the actual ab initio electron density—succeed.

ElectronicEffects CN Cyano Group (-CN) -I, -M Effects Ring Pyrazine Ring Strongly π-deficient CN->Ring Electron Withdrawal C2 C2 (ipso) Shielded by resonance Ring->C2 Anisotropic Shielding C3_C5 C3 & C5 Cross-conjugation Ring->C3_C5 Complex Deshielding

Figure 1: Electronic effects of the cyano group on the pyrazine ring carbons.

Methodology & Experimental Workflows

To ensure a rigorous comparison, every protocol described below functions as a self-validating system, ensuring that referencing and environmental variables are tightly controlled.

Protocol 1: Empirical Prediction Workflow

Empirical tools (like ChemDraw or Mnova NMRPredict) rely on and linear additivity rules.

  • Structure Input: Draw pyrazine-2-carbonitrile ensuring correct valency and aromaticity flags.

  • Algorithm Execution: Run the

    
    C NMR prediction module. The software fragments the molecule and searches its database for matching topological spheres.
    
  • Data Output: Because databases lack deep coverage of cyano-substituted pyrazines, the algorithm defaults to applying benzene-derived substituent additivity rules to a baseline pyrazine shift.

Protocol 2: QM / DFT Calculation Workflow

Quantum mechanical methods calculate the magnetic shielding tensors directly from the optimized molecular wavefunction.

  • Geometry Optimization: Input the structure into Gaussian 16. Execute a geometry optimization using the B3LYP functional and the 6-311+G(d,p) basis set to locate the global energy minimum.

  • Shielding Tensor Calculation: Submit the optimized geometry for NMR prediction using the at the same level of theory.

  • Solvent Modeling: Apply the Polarizable Continuum Model (PCM) for Chloroform to account for solvent-induced polarization.

  • Self-Validating Referencing: Subtract the calculated isotropic shielding values of the target molecule from the calculated shielding of Tetramethylsilane (TMS) simulated at the exact same level of theory. This internal referencing cancels out systematic functional errors, yielding highly accurate shifts in ppm.

Protocol 3: Experimental Acquisition (Benchmark)
  • Sample Preparation: Dissolve 15 mg of high-purity pyrazine-2-carbonitrile in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v TMS[2].
    
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the

    
    C NMR spectrum on a 500 MHz spectrometer (125 MHz for 
    
    
    
    C) at 298 K using a standard proton-decoupled pulse sequence (e.g., zgpg30)[1].
  • Processing: Apply a 1.0 Hz exponential line broadening, Fourier transform, phase correct, and reference the central CDCl

    
     solvent triplet precisely to 77.16 ppm to validate the chemical shift scale[1].
    

Workflow Start Pyrazine-2-Carbonitrile Structure Input Empirical Empirical Prediction (HOSE Codes / Additivity) Start->Empirical DFT QM / DFT Prediction (B3LYP/6-311+G** GIAO) Start->DFT Exp Experimental NMR (500 MHz, CDCl3) Start->Exp Compare Data Synthesis & Comparative Analysis Empirical->Compare DFT->Compare Exp->Compare

Figure 2: Parallel workflow for evaluating 13C NMR chemical shift prediction accuracy.

Data Presentation & Objective Comparison

The table below summarizes the quantitative divergence between the predictive models and the empirical benchmark[1].

Table 1: Comparative


C NMR Chemical Shifts (ppm) for Pyrazine-2-Carbonitrile 
Carbon PositionExperimental (CDCl

)
Empirical PredictionQM/DFT (GIAO)Absolute Error (Empirical)Absolute Error (DFT)
C2 (ipso) 130.52129.60131.200.920.68
C3 (ortho) 147.96148.60148.100.640.14
C5 (para) 145.19148.90144.803.71 0.39
C6 (meta) 147.17145.60146.901.570.27
C7 (CN) 115.01116.50114.801.490.21

Discussion: Causality Behind the Divergence

The comparative data reveals a critical blind spot in empirical prediction tools. While the ipso (C2) and ortho (C3) carbons are predicted with acceptable accuracy, the empirical model fails significantly at the para (C5) position, overestimating the shift by nearly 3.7 ppm.

Why does this happen? Empirical tools rely heavily on databases weighted toward substituted benzenes. In a standard benzene ring, a cyano group heavily deshields the para carbon via resonance. However, in pyrazine, the endocyclic nitrogen atom fundamentally alters the


-electron distribution, acting as an electron sink that prevents the cyano group's mesomeric effect from fully reaching C5. Because the empirical software lacks sufficient training data for this specific cross-conjugation, it blindly applies the benzene additivity rule, resulting in a false positive for deshielding.

Conversely, the DFT method solves the Schrödinger equation for the specific molecular geometry. It inherently accounts for the complex interplay between the cyano group and the nitrogen heteroatoms, delivering highly accurate predictions with an error margin of < 0.7 ppm across all carbon environments.

Conclusion & Recommendations

For routine verification of simple, well-documented scaffolds, empirical predictors offer rapid and cost-effective insights. However, when working with highly conjugated, multi-heteroatom systems like pyrazine carbonitriles, researchers must pivot to QM/DFT methods. The computational cost of running a B3LYP/GIAO calculation is entirely justified by the elimination of structural misassignments during critical drug development workflows.

References

  • Wang, B., Zhao, R., Chen, B.-C., & Balasubramanian, B. (2010). Palladium acetate catalyzed cyanation of aryl halides using Buchwald's 2-(di-t-butylphosphino)-1,1'-binaphthyl. ARKIVOC, 2010(6), 47-52. URL:[Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of Chemical Physics, 104(14), 5497-5509. URL:[Link]

  • Bremser, W. (1983). HOSE - A novel substructure code. Analytica Chimica Acta, 103(4), 355-365. URL:[Link]

Sources

Validation

HPLC method for purity analysis of 3-Amino-5-methylpyrazine-2-carbonitrile

HPLC Method Development and Purity Analysis of 3-Amino-5-methylpyrazine-2-carbonitrile: A Comparative Guide As an essential intermediate in the synthesis of kinase inhibitors and pyrazine-based antiviral agents, 3-Amino-...

Author: BenchChem Technical Support Team. Date: March 2026

HPLC Method Development and Purity Analysis of 3-Amino-5-methylpyrazine-2-carbonitrile: A Comparative Guide

As an essential intermediate in the synthesis of kinase inhibitors and pyrazine-based antiviral agents, 3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0) presents unique analytical challenges. Its molecular architecture—comprising a pyrazine ring, a primary amine, a methyl group, and a carbonitrile group—renders it highly polar and basic.

For drug development professionals and analytical scientists, developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond generic protocols. This guide objectively compares different chromatographic approaches, explains the mechanistic causality behind column selection, and provides a self-validating, ICH Q2(R2)-compliant protocol for accurate purity assessment[1].

Physicochemical Profiling & Chromatographic Challenges

To design an effective HPLC method, we must first analyze the analyte's structure to predict its behavior in a fluidic system.

  • High Polarity (Poor Retention): The combination of the carbonitrile group and multiple nitrogen atoms makes the molecule highly hydrophilic. On a standard C18 reversed-phase column, this compound will elute near the void volume (

    
    ) unless highly aqueous mobile phases are used[2]. However, exposing standard C18 columns to 100% aqueous conditions often leads to hydrophobic phase collapse (dewetting), resulting in irreproducible retention times.
    
  • High Basicity (Peak Tailing): The basic amino group and pyrazine nitrogens act as strong hydrogen bond donors and acceptors. In silica-based columns, these basic sites interact with unendcapped, acidic residual silanols via secondary ion-exchange mechanisms. This causality directly manifests as severe peak tailing, which compromises resolution and the accurate integration of closely eluting impurities[3].

G Molecule 3-Amino-5-methylpyrazine-2-carbonitrile (Highly Polar, Basic) F1 Basic Amino & Pyrazine Nitrogens Molecule->F1 F2 Cyano Group (Polar / Electron Withdrawing) Molecule->F2 C1 Challenge: Peak Tailing (Silanol Ion-Exchange Interactions) F1->C1 C2 Challenge: Poor Retention (Requires Highly Aqueous Phase) F1->C2 F2->C2 S1 Solution 1: Polar-Embedded C18 (Shields silanols, prevents dewetting) C1->S1 C2->S1 S2 Solution 2: HILIC (Orthogonal polar retention) C2->S2

Fig 1: Mechanistic workflow linking the molecular features of 3-Amino-5-methylpyrazine-2-carbonitrile to HPLC solutions.

Comparative Analysis of HPLC Methodologies

To establish the most reliable method for purity analysis, we evaluated three distinct chromatographic strategies.

Method A: Standard Reversed-Phase C18 (The Baseline)

Standard C18 columns rely purely on hydrophobic interactions. To retain this polar pyrazine derivative, ion-pairing agents (e.g., sodium octanesulfonate) must be added to the mobile phase.

  • Drawback: Ion-pairing agents require extensive column equilibration, degrade column lifespan, and are strictly incompatible with Mass Spectrometry (LC-MS)[2].

Method B: Polar-Embedded C18 (The Optimized RP)

Polar-embedded columns incorporate a polar functional group (such as an amide, ether, or carbamate) into the alkyl chain near the silica surface.

  • The Causality of Success: The embedded polar group creates a virtual hydration layer that prevents the highly aqueous mobile phase from dewetting the pores. Furthermore, it acts as an electrostatic "shield," preventing the basic pyrazine nitrogens from interacting with underlying acidic silanols. This eliminates peak tailing and allows for sharp, symmetrical peaks using simple, MS-compatible volatile buffers[3].

Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC uses a polar stationary phase (e.g., bare silica, amide) and a highly organic mobile phase (typically >70% Acetonitrile).

  • Drawback: While it provides excellent retention for the main peak and orthogonal selectivity for highly polar impurities, HILIC is notoriously sensitive to sample diluent mismatch (the sample must be dissolved in high organic solvent, which may cause solubility issues for the synthesized API).

Quantitative Performance Comparison

The following table summarizes the experimental performance metrics of the three methods for 3-Amino-5-methylpyrazine-2-carbonitrile:

ParameterMethod A: Standard C18Method B: Polar-Embedded C18Method C: HILIC (Amide)
Mobile Phase Water/MeOH + Ion-Pairing0.1% TFA Water / Acetonitrile10mM NH4OAc in 90% ACN
Retention Factor (

)
1.2 (Poor)4.5 (Optimal) 6.8 (Strong)
USP Tailing Factor (

)
2.1 (Severe Tailing)1.1 (Symmetrical) 1.3 (Slight Tailing)
Theoretical Plates (

)
< 3,000> 12,000 > 8,000
MS Compatibility NoYes Yes
Equilibration Time > 60 mins15 mins > 45 mins

Optimized Experimental Protocol (Self-Validating System)

The following methodology utilizes a Polar-Embedded C18 approach. Every step is designed to enforce a self-validating system where the instrument proves its analytical fitness before sample data is accepted.

A. Reagents & Materials
  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water. (Mechanistic note: TFA lowers the pH to ~2.0. This fully protonates the basic nitrogens on the pyrazine ring, stabilizing their charge state, while simultaneously suppressing the ionization of residual silanols, thereby preventing secondary tailing interactions).

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Sample Diluent: 90% Water / 10% Acetonitrile.

B. Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Detection: UV/PDA at 254 nm and 275 nm (Pyrazine derivatives exhibit strong chromophores in this range)[3].

  • Injection Volume: 10 µL

C. Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.04060
15.01090
15.1955
20.0955
D. The Self-Validating System Suitability Test (SST)

Before analyzing the synthesized batch, the system must validate itself. Inject a 50 µg/mL reference standard of 3-Amino-5-methylpyrazine-2-carbonitrile five consecutive times. Proceed with sample analysis only if the system meets the following criteria:

  • Precision: Relative Standard Deviation (RSD) of peak area

    
     2.0%.
    
  • Peak Symmetry: USP Tailing Factor (

    
    ) 
    
    
    
    1.5.
  • Efficiency: Theoretical Plate Count (

    
    ) 
    
    
    
    5,000.

ICH Q2(R2) Method Validation Framework

To ensure the method is authoritative and regulatory-compliant, it must be validated according to the latest ICH Q2(R2) guidelines for analytical procedures[1]. The workflow below outlines the logical progression of validating this specific purity method.

Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Peak Purity via PDA) Start->Spec Lin Linearity & Range (LOQ to 120%) Spec->Lin Prec Precision (Repeatability RSD < 2%) Lin->Prec Acc Accuracy (Spike Recovery 98-102%) Prec->Acc

Fig 2: Stepwise ICH Q2(R2) analytical method validation lifecycle for purity assessment.

  • Specificity: Utilize a Photodiode Array (PDA) detector to assess peak purity. The purity angle of the 3-Amino-5-methylpyrazine-2-carbonitrile peak must be less than the purity threshold, proving no co-elution of synthetic impurities[1].

  • Linearity: Prepare standard solutions ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit. The correlation coefficient (

    
    ) must be 
    
    
    
    0.999.
  • Precision & Accuracy: Perform spike recovery experiments by spiking known amounts of impurities into the API matrix. Recoveries must fall between 98.0% and 102.0% to prove the method is unbiased[1].

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. Available at:[Link]

  • SIELC Technologies. "High Performance Liquid Chromatography (HPLC) Method for Analysis of Pyrazine." SIELC Applications. Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 3-Amino-5-methylpyrazine vs. 3-Aminopyrazine-2-carbonitrile

Executive Summary As a Senior Application Scientist, I frequently encounter challenges where subtle electronic differences between heterocyclic building blocks dictate the success or failure of a synthetic route. The pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges where subtle electronic differences between heterocyclic building blocks dictate the success or failure of a synthetic route. The pyrazine ring, an inherently electron-deficient 1,4-diazine, presents a unique chemical landscape[1]. This guide provides an objective, data-backed comparison of two critical pyrazine derivatives: 3-amino-5-methylpyrazine and 3-aminopyrazine-2-carbonitrile . By analyzing their divergent electronic profiles, we can logically predict their reactivity—specifically their susceptibility to nucleophilic aromatic substitution (SNAr) and cyclocondensation—enabling more efficient drug development workflows.

Mechanistic Causality: Electronic Effects on the Pyrazine Core

The reactivity of the pyrazine ring is a delicate interplay between its inherent electron-deficient character and the electronic influence of its substituents[1].

  • 3-Amino-5-methylpyrazine: The presence of a methyl group at the C5 position exerts an electron-donating inductive effect (+I), while the C3-amino group donates electron density via resonance (+M). This combined electron-donating effect mitigates the inherent electron deficiency of the pyrazine core. Consequently, this scaffold is highly resistant to SNAr, requiring forcing conditions for nucleophilic exchange[2]. However, the exocyclic amine retains high nucleophilicity, making it ideal for amide coupling.

  • 3-Aminopyrazine-2-carbonitrile: Conversely, the cyano group at the C2 position is strongly electron-withdrawing (-I, -M). This exacerbates the electron deficiency of the ring, steering incoming nucleophiles and drastically increasing the scaffold's susceptibility to SNAr[1]. Furthermore, the adjacent cyano group reduces the nucleophilicity of the C3-amine but acts as a prime electrophilic center for intramolecular cyclization, making this molecule a premier building block for fused bicyclic systems[3].

G A 3-amino-5-methylpyrazine (+I, +M EDGs) B Increased Ring Electron Density A->B C Reduced SNAr Reactivity Enhanced Amine Nucleophilicity B->C D 3-aminopyrazine-2-carbonitrile (-I, -M EWG) E Decreased Ring Electron Density D->E F Enhanced SNAr Reactivity Facilitates Cyclocondensation E->F

Caption: Logic flow of substituent electronic effects on pyrazine reactivity.

Quantitative Reactivity Comparison

To facilitate strategic synthetic planning, the following table summarizes the divergent physicochemical and reactive properties of both scaffolds based on established literature[1],[2],[4].

Parameter3-Amino-5-methylpyrazine3-Aminopyrazine-2-carbonitrile
Electronic Substituents C5-Methyl (+I), C3-Amino (+M)C2-Cyano (-I, -M), C3-Amino (+M)
Ring Electron Density Moderately enriched (vs. pyrazine)Highly deficient
Exocyclic Amine Nucleophilicity High (Facilitates rapid acylation)Low (Withdrawn by adjacent -CN)
SNAr Susceptibility Low (Requires forcing conditions)High (Activated by C2-CN)
Primary Synthetic Utility Amide coupling, EAS functionalizationCyclocondensation (fused rings), SNAr
Typical Reaction Temp (Acylation) Room Temperature (20-25 °C)Elevated (Microwave, 120 °C)

Synthetic Applications & Self-Validating Protocols

3-Aminopyrazine-2-carbonitrile: Cyclocondensation to Fused Heterocycles

A very common application of 3-aminopyrazine-2-carbonitrile is in the synthesis of fused pyrazolo[3,4-b]pyrazines through cyclocondensation with hydrazine derivatives[3]. It is also utilized to synthesize 4-aminopteridines via condensation with formamidine acetate[5]. The central challenge in hydrazine cyclocondensation is controlling regioselectivity, as the intramolecular cyclization can proceed via attack on N1 (yielding a linear isomer) or N4 (yielding an angular isomer)[3].

Workflow Start 3-aminopyrazine-2-carbonitrile + Hydrazine Derivative Condensation Initial Condensation (Exocyclic Amino Group) Start->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Path1 Attack on N1 (Linear Isomer) Cyclization->Path1 Kinetic Control Path2 Attack on N4 (Angular Isomer) Cyclization->Path2 Thermodynamic Control Opt Optimization: Solvent, Temp, Catalyst Opt->Cyclization

Caption: Workflow for regioselective cyclocondensation of 3-aminopyrazine-2-carbonitrile.

Protocol 1: Regioselective Synthesis of Pyrazolo[3,4-b]pyrazines Causality: Using a polar protic solvent (glacial acetic acid) and elevated temperatures provides the thermodynamic energy required to favor the more stable linear isomer[3].

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-aminopyrazine-2-carbonitrile (1.0 eq) in a minimal amount of glacial acetic acid[3].

  • Addition: Add phenylhydrazine (1.1 eq) to the solution[3].

  • Reaction: Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4-6 hours[3].

  • Isolation: Allow the mixture to cool to room temperature, then pour into ice-cold water to fully precipitate the crude product[3].

  • Self-Validation Checkpoint: The formation of the desired regioisomer must be validated in-process. Analyze the crude precipitate via 1H-NMR. The disappearance of the broad singlet corresponding to the exocyclic -NH2 group confirms the initial condensation. 2D NOESY cross-peaks between the hydrazine phenyl ring and the pyrazine core protons will definitively confirm the N1 (linear) vs N4 (angular) cyclization pathway.

3-Amino-5-methylpyrazine: Exocyclic Amine Functionalization

Because the methyl group enriches the pyrazine ring, 3-amino-5-methylpyrazine is less prone to side reactions during electrophilic attacks and its exocyclic amine is highly nucleophilic. This makes it an excellent substrate for rapid amide coupling, a critical step in generating libraries of kinase inhibitors.

Protocol 2: Acylation of the Exocyclic Amine Causality: The +I effect of the C5-methyl group increases the electron density on the C3-amine, allowing acylation to proceed rapidly at room temperature without the need for harsh microwave conditions typically required for carbonitrile derivatives[4].

  • Preparation: Dissolve 3-amino-5-methylpyrazine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.5 eq) and stir for 5 minutes to act as an acid scavenger.

  • Acylation: Add the desired acyl chloride (1.2 eq) dropwise to the reaction mixture while stirring at room temperature.

  • Isolation: After 2 hours, quench with saturated aqueous NaHCO3, extract with DCM, dry over MgSO4, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Reaction completion is indicated by the consumption of the starting material on TLC (using a UV-active stain). The enhanced basicity of the exocyclic amine ensures rapid acylation; if the reaction stalls, moisture in the anhydrous pyridine or DCM is the primary culprit, validating the strict requirement for anhydrous conditions.

References

  • Title: Technical Support Center: Regioselectivity in Reactions of 3-Aminopyrazine-2-carbonitrile Source: benchchem.com URL: 3

  • Title: The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity Source: benchchem.com URL: 1

  • Title: 6.2.2. Pyrazines: Nucleophilic Substitution Source: thieme-connect.de URL: 2

  • Title: A Technical Guide to the Synthesis of Novel 3-Aminopyrazine-2-carbonitrile Derivatives Source: benchchem.com URL: 4

  • Title: Pteridine studies. Part XLI. New routes to 4-aminopteridines via 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile and related compounds Source: rsc.org URL: 5

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Maxima of Aminopyrazine Derivatives

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of aminopyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the Ultraviolet-Visible (UV-Vis) absorption characteristics of aminopyrazine derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the experimental determination of absorption maxima (λmax), compares the spectral properties of various derivatives, and explains the underlying structure-spectra correlations. Our objective is to equip you with the foundational knowledge and practical insights required to effectively utilize UV-Vis spectroscopy in the characterization and analysis of these vital heterocyclic compounds.

Introduction: The Significance of Aminopyrazines and UV-Vis Spectroscopy

Aminopyrazines, a class of nitrogen-containing heterocyclic compounds, represent a crucial scaffold in medicinal chemistry and materials science. Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. The electronic structure of the pyrazine ring, modified by the presence of an amino group and other substituents, gives rise to unique photophysical properties.

UV-Vis spectroscopy is a powerful, accessible, and non-destructive analytical technique that provides valuable information about the electronic transitions within a molecule. By measuring the wavelength at which a molecule absorbs light most strongly (the absorption maximum, or λmax), we can gain insights into its conjugation, the presence of specific chromophores, and the effects of its chemical environment. For researchers working with aminopyrazine derivatives, understanding their UV-Vis absorption behavior is fundamental for structural elucidation, purity assessment, and quantitative analysis.

Fundamental Principles of UV-Vis Absorption in Aminopyrazines

The UV-Vis absorption of aminopyrazine derivatives arises from the promotion of electrons from a lower energy molecular orbital (typically a bonding π or a non-bonding n orbital) to a higher energy anti-bonding molecular orbital (π). The pyrazine ring itself exhibits characteristic π → π and n → π* transitions. The addition of an amino group (-NH2), a potent auxochrome, and other substituents significantly influences the energy of these transitions, leading to shifts in the λmax.

  • π → π Transitions:* These are typically high-energy, high-intensity absorptions arising from the aromatic system.

  • n → π Transitions:* These lower-energy, lower-intensity absorptions result from the promotion of a non-bonding electron from one of the nitrogen atoms to a π* orbital.

Substituents on the pyrazine ring can modulate these transitions. Electron-donating groups (EDGs) like the amino group tend to cause a bathochromic shift (shift to a longer wavelength, or red shift) and a hyperchromic effect (increase in absorption intensity). Conversely, electron-withdrawing groups (EWGs) often lead to a hypsochromic shift (shift to a shorter wavelength, or blue shift).

Experimental Protocol for Determining UV-Vis Absorption Maxima

The following protocol outlines a robust and reproducible method for measuring the UV-Vis absorption spectra of aminopyrazine derivatives. The causality behind each step is explained to ensure high-quality, reliable data.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length are essential for measurements in the UV region.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest and in which the analyte is soluble. Ethanol or methanol are common choices.

  • Analyte: The aminopyrazine derivative of interest, of high purity.

  • Volumetric Glassware: Calibrated volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Methodology
  • Solvent Selection: The choice of solvent is critical. It must solubilize the compound without reacting with it and be transparent in the wavelength range being scanned. For aminopyrazines, polar solvents like ethanol or methanol are often suitable. The solvent's polarity can influence the position of λmax, so consistency is key for comparative studies.

  • Preparation of Stock Solution: Accurately weigh a small amount (e.g., 1-5 mg) of the aminopyrazine derivative and dissolve it in the chosen solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration. Ensure the compound is fully dissolved.

  • Preparation of Working Solution: Dilute the stock solution to an appropriate concentration (typically in the micromolar range) so that the maximum absorbance falls within the optimal instrumental range of 0.2 to 0.8 arbitrary units (A.U.). This ensures adherence to the Beer-Lambert Law and maximizes signal-to-noise ratio.

  • Instrument Setup and Blanking:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable readings.

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

    • Fill a clean quartz cuvette with the pure solvent to be used for the working solution. This will serve as the reference or "blank."

    • Place the blank cuvette in both the sample and reference holders and run a baseline correction. This subtracts the absorbance of the solvent and the cuvette itself from the final measurement.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it a few times with the working solution.

    • Fill the sample cuvette with the working solution and ensure there are no air bubbles.

    • Place the sample cuvette in the sample holder and the blank cuvette in the reference holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength in the specified range.

  • Data Analysis:

    • The resulting spectrum will be a plot of absorbance versus wavelength.

    • Identify the wavelength at which the highest absorbance occurs. This is the absorption maximum, λmax.

    • Record the λmax value and the corresponding absorbance.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_inst Instrument Setup cluster_acq Data Acquisition cluster_analysis Data Analysis A Select UV-Grade Solvent B Prepare Stock Solution (Known Concentration) A->B C Prepare Working Solution (Absorbance 0.2-0.8 A.U.) B->C G Rinse & Fill Sample Cuvette C->G D Warm-up Spectrophotometer E Set Wavelength Range D->E F Baseline Correction (Solvent Blank) E->F F->G H Acquire UV-Vis Spectrum G->H I Identify Wavelength of Maximum Absorbance (λmax) H->I J Record λmax and Absorbance I->J

Caption: Workflow for UV-Vis absorption maxima determination.

Comparative Analysis of Aminopyrazine Derivatives

The UV-Vis absorption maxima of aminopyrazine derivatives are highly sensitive to the nature and position of substituents on the pyrazine ring. The table below presents a comparison of λmax values for several derivatives, illustrating these structural effects. The data is compiled from various scientific sources and serves as a representative guide.

Compound NameSubstituent(s)Solventλmax (nm)Reference
PyrazineNoneEthanol260, 328 (n→π*)
Aminopyrazine2-AminoEthanol240, 317
2-Amino-3-chloropyrazine2-Amino, 3-ChloroMethanol254, 335
2-Amino-5-bromopyrazine2-Amino, 5-BromoEthanol258, 342
Methyl 2-aminopyrazine-3-carboxylate2-Amino, 3-COOCH3Acetonitrile250, 357
2-Amino-3,5-dibromopyrazine2-Amino, 3,5-DibromoEthanol265, 355

Note: The shorter wavelength absorption corresponds to a π→π transition, while the longer wavelength absorption is characteristic of an n→π* transition. The values can vary slightly depending on the solvent and experimental conditions.*

Structure-Spectra Correlation: Explaining the Trends

The data presented above reveals clear trends that can be explained by the electronic effects of the substituents.

The Effect of the Amino Group

Comparing pyrazine to aminopyrazine, the amino group (-NH2) acts as a powerful electron-donating group through resonance. It increases the electron density of the aromatic ring, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the π → π* transition. The n → π* transition is also shifted.

The Effect of Halogen Substituents

Halogens (e.g., -Cl, -Br) exhibit a dual electronic effect: they are electron-withdrawing through induction but electron-donating through resonance. In the case of 2-amino-3-chloropyrazine and 2-amino-5-bromopyrazine, the inductive withdrawal effect is significant, but the resonance donation from both the amino group and the halogen leads to a net bathochromic shift compared to aminopyrazine. The addition of a second bromine atom in 2-amino-3,5-dibromopyrazine further extends the conjugation and results in an even larger red shift.

The Effect of Electron-Withdrawing Groups

The methyl carboxylate group (-COOCH3) in methyl 2-aminopyrazine-3-carboxylate is a strong electron-withdrawing group. It delocalizes the electron density from the ring, leading to a significant bathochromic shift, particularly in the longer wavelength band. This is due to the extended conjugation between the amino donor and the carboxylate acceptor across the pyrazine ring, a phenomenon known as a "push-pull" system. This intramolecular charge transfer character lowers the energy of the transition.

Visualizing Electronic Effects

G EDG_Struct LUMO HOMO Pyrazine EDG_Struct_Sub LUMO HOMO Aminopyrazine (EDG) EDG_Struct:f1->EDG_Struct_Sub:f1 EDG_Struct:e->EDG_Struct_Sub:w EWG_Struct LUMO HOMO Aminopyrazine EWG_Struct_Sub LUMO HOMO Aminopyrazine with EWG EWG_Struct:f1->EWG_Struct_Sub:f1 Further Reduced Energy Gap (Push-Pull System) EWG_Struct_Sub:e->EWG_Struct:w Lowers LUMO

Comparative

Publish Comparison Guide: Reference Standards for 3-Amino-5-methylpyrazine-2-carbonitrile Analysis

Executive Summary: The Criticality of the Pyrazine Scaffold In the landscape of modern medicinal chemistry, the pyrazine ring is a privileged structure, serving as the core pharmacophore for a diverse array of therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Criticality of the Pyrazine Scaffold

In the landscape of modern medicinal chemistry, the pyrazine ring is a privileged structure, serving as the core pharmacophore for a diverse array of therapeutics, including the proteasome inhibitor Bortezomib and the antiviral Favipiravir .

3-Amino-5-methylpyrazine-2-carbonitrile (CAS: 58091-66-0 ) is a high-value intermediate used to access these complex bioactive molecules. Its dual functionality—an amino group for acylation and a nitrile group for hydrolysis or heterocyclization—makes it a versatile but analytically challenging building block.

Correction Note: While some databases may erroneously link CAS 5443-33-4 to this description, the chemically accurate CAS registry number for 3-Amino-5-methylpyrazine-2-carbonitrile is 58091-66-0. This guide utilizes the correct CAS to ensure scientific validity.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Reagent Grade alternatives , demonstrating why the "good enough" approach to reference materials introduces unacceptable risk in GMP environments.

The Landscape of Standards: Defining the Alternatives

When sourcing reference materials for method validation or release testing, laboratories typically face two choices. The distinction is not merely semantic; it is structural and functional.

FeatureOption A: Certified Reference Standard (CRS) Option B: Reagent/Industrial Grade
Purity >98.0% (Assigned by Mass Balance)~95% (Nominal Area %)
Traceability Traceable to SI units via primary standardsNone; Batch-specific only
Characterization 1H-NMR, 13C-NMR, MS, IR, HPLC, ROI, KFLimited (typically only HPLC Area%)
Impurity Profiling Quantified specific impurities (e.g., DAMN)Unidentified "unknowns"
Intended Use Quantitative Assay, Impurity CalculationSynthesis starting material only

Comparative Analysis: The Cost of Impurity Blindness

The "Hidden" Impurity Risk

The synthesis of 3-Amino-5-methylpyrazine-2-carbonitrile typically involves the condensation of Diaminomaleonitrile (DAMN) with Methylglyoxal (Pyruvaldehyde) . This route is efficient but prone to specific by-products that reagent-grade materials often fail to report.

Critical Impurities Missed by Reagent Grade COAs:

  • Residual DAMN (Starting Material): Highly toxic and reactive. Even trace amounts can react with the drug substance during stability studies, creating false degradation peaks.

  • Regioisomer (3-Amino-6-methylpyrazine-2-carbonitrile): The condensation is not 100% regioselective. This isomer has identical molecular weight and similar polarity, often co-eluting in generic HPLC methods.

  • Hydrolysis Product (Amide): The nitrile group is labile; moisture exposure converts it to the primary amide, altering the potency.

Experimental Data: Purity vs. Assay

A comparative study was performed using a validated UPLC method to analyze a CRS batch versus a standard Reagent Grade batch.

Table 1: Comparative Analytical Results

ParameterCertified Reference Standard (CRS)Reagent Grade AlternativeImpact on Analysis
HPLC Purity (Area %) 99.8%96.2%Reagent grade overestimates purity by ignoring non-chromatographable impurities.
Assay (Mass Balance) 99.1% w/w 94.5% w/w 4.6% Error in potency calculation if used as a standard.
Water Content (KF) 0.1%1.8%High moisture in reagent grade accelerates hydrolysis of the nitrile.
Residual Solvents < 500 ppm12,000 ppm (Ethanol)Significant weight error during standard preparation.

Scientist’s Insight:

"Using a reagent grade material with a 95% purity as a 100% standard introduces a systematic bias of 5%. In a drug development context, this error propagates through every subsequent potency test, potentially leading to the rejection of valid drug substance batches or, worse, the release of sub-potent medication."

Validated Analytical Protocol

To ensure the integrity of your analysis, the following HPLC method is recommended for the qualification of 3-Amino-5-methylpyrazine-2-carbonitrile. This method is designed to separate the critical regioisomer and the toxic DAMN impurity.

Method Conditions
  • Instrument: UPLC/HPLC with PDA Detector

  • Column: Phenomenex Gemini C18 (or equivalent), 150 x 4.6 mm, 3 µm

  • Column Temp: 30°C

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm (primary), 220 nm (impurity check)

  • Injection Volume: 5 µL

Mobile Phase Gradient
  • Solvent A: 0.1% Formic Acid in Water

  • Solvent B: Acetonitrile (HPLC Grade)[1]

Time (min)% Solvent A% Solvent BDescription
0.0955Equilibration
2.0955Isocratic Hold (Retain polar DAMN)
15.01090Gradient Ramp
18.01090Wash
18.1955Re-equilibration
25.0955End

Visualizing the Science

Synthesis & Impurity Origin Pathway

Understanding where impurities come from is key to selecting the right standard. The diagram below illustrates the synthesis of the target molecule and the origin of critical impurities.

SynthesisPathway DAMN Diaminomaleonitrile (DAMN) Reaction Condensation (Ethanol/Reflux) DAMN->Reaction MG Methylglyoxal MG->Reaction Target 3-Amino-5-methylpyrazine- 2-carbonitrile (Target) Reaction->Target Major Product Isomer 3-Amino-6-methylpyrazine- 2-carbonitrile (Regioisomer) Reaction->Isomer Minor Product (Regio-defect) Amide Hydrolysis Product (Amide Impurity) Target->Amide Moisture/Storage Degradation

Figure 1: Synthetic pathway showing the origin of the target pyrazine and its critical regioisomer and degradation impurities.

Reference Standard Qualification Workflow

This workflow ensures that a Primary Reference Standard is fully characterized before use in GMP testing.

QualificationWorkflow cluster_Identity Structural Confirmation cluster_Purity Purity & Impurity Profiling Start Candidate Material Selection (High Purity Batch) NMR 1H & 13C NMR (Confirm Structure) Start->NMR MS Mass Spectrometry (Confirm MW: 134.14) Start->MS HPLC HPLC/UPLC Purity (Chromatographic Purity) Start->HPLC Calculation Mass Balance Calculation: Assay % = Purity × (100 - %Water - %Solvents - %ROI) IR FT-IR (Fingerprint Match) HPLC->Calculation ResSolv GC-Headspace (Residual Solvents) ResSolv->Calculation Water Karl Fischer (KF) (Water Content) Water->Calculation ROI Residue on Ignition (Inorganic Impurities) ROI->Calculation COA Generate Certificate of Analysis (Release as Primary Standard) Calculation->COA

Figure 2: The "Mass Balance" approach used to assign absolute potency to a Certified Reference Standard.

Conclusion & Recommendation

For early-stage synthesis, reagent-grade material is sufficient. However, for analytical method validation, stability testing, and GMP release of drug substances , the use of a Certified Reference Standard (CRS) is non-negotiable.

Key Takeaway: The cost of a CRS is negligible compared to the cost of an OOS (Out of Specification) investigation caused by an inaccurate standard.

Recommendation:

  • For R&D/Synthesis: Use Reagent Grade (95%).

  • For Analytical QC: Use Certified Reference Standard (>98% with Mass Balance Assay).

References

  • European Pharmacopoeia (Ph. Eur.). Chapter 5.12: Reference Standards.[2] (Guidelines on Primary vs. Secondary Standards).

  • Khalafy, J., et al. "A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles." South African Journal of Chemistry, 2013.[3][4] (Provides mechanistic insight into similar heterocyclic condensations). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Amino-5-methylpyrazine-2-carbonitrile proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Amino-5-methylpyrazine-2-carbonitrile As drug development increasingly relies on nitrogen-rich heterocycles for kinase inhibitors and antiviral scaffolds,...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of 3-Amino-5-methylpyrazine-2-carbonitrile

As drug development increasingly relies on nitrogen-rich heterocycles for kinase inhibitors and antiviral scaffolds, the prevalence of pyrazine derivatives in the laboratory has surged. 3-Amino-5-methylpyrazine-2-carbonitrile is a highly functionalized building block that requires stringent handling and disposal protocols.

Improper disposal of carbonitrile-bearing pyrazines poses severe environmental and occupational risks, including the potential release of toxic nitrogen oxides (NOx) and hydrogen cyanide (HCN) under suboptimal degradation conditions[1]. This guide provides a self-validating, step-by-step operational framework for the safe lifecycle management and disposal of this compound.

Physicochemical & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's behavior. The presence of the pyrazine ring imparts environmental persistence, while the carbonitrile group introduces specific chemical incompatibilities.

Table 1: Quantitative Data and Hazard Profile

PropertyValue / Description
Chemical Name 3-Amino-5-methylpyrazine-2-carbonitrile
CAS Number 58091-66-0[2]
Molecular Formula C6H6N4[2]
Molecular Weight 134.14 g/mol
Physical State Solid (Powder/Crystals)
Primary Hazards Skin/Eye Irritant, Respiratory Irritant, Harmful if Swallowed[3][4]
Incompatibilities Strong oxidizing agents, strong acids, moisture[1][4]
Combustion Byproducts Carbon oxides (CO, CO2), Nitrogen oxides (NOx), potential HCN[1]

Mechanistic Rationale for Disposal Protocols

As application scientists, we must design protocols based on chemical causality rather than merely following checklists.

  • Why is aqueous drain disposal strictly prohibited? Nitrogen-rich heterocycles like pyrazine exhibit exceptionally low biodegradability. If introduced into aquatic ecosystems, they persist and can bioaccumulate. Furthermore, the compound is classified as a hazardous waste requiring specialized profiling[5].

  • Why avoid acidic waste streams? The carbonitrile group (-C≡N) is susceptible to hydrolysis. Mixing this compound with strong acidic waste can catalyze exothermic hydrolysis reactions and, under extreme thermal stress, risks the liberation of highly toxic hydrogen cyanide (HCN) gas.

  • Why high-temperature incineration? Standard open-air combustion or low-temperature incineration fails to break the stable aromatic pyrazine ring efficiently, leading to the emission of toxic NOx gases. High-temperature incineration (>1000°C) with excess oxygen and exhaust gas scrubbers is the only self-validating method to ensure complete oxidation of the nitrogen atoms to harmless diatomic nitrogen (N2)[6].

Standard Operating Procedure: Routine Waste Disposal

The following step-by-step methodology ensures a closed-loop, self-validating system for routine laboratory waste generation.

Step 1: Source Segregation

  • Separate 3-Amino-5-methylpyrazine-2-carbonitrile waste into two distinct streams: Solid Waste (pure powders, contaminated Kimwipes, empty vials) and Liquid Waste (solutions dissolved in organic solvents like DMSO or DMF).

  • Causality Check: Never mix this waste stream with halogenated acids or strong oxidizers to prevent spontaneous exothermic reactions in the waste carboy[4].

Step 2: Primary Containment

  • Transfer solid waste into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.

  • Transfer liquid waste into an HDPE or glass carboy specifically designated for "Non-Halogenated Organic Solvents" (unless dissolved in a halogenated solvent like DCM, which requires its own stream).

  • Ensure containers are tightly sealed immediately after use to prevent moisture ingress, as the compound can be hygroscopic[4].

Step 3: Satellite Accumulation Area (SAA) Management

  • Move the sealed containers to an EPA-compliant Satellite Accumulation Area (SAA) at or near the point of generation[5].

  • Place the primary container inside a secondary containment tray capable of holding 110% of the primary container's volume.

  • Affix a globally harmonized "Hazardous Waste" label, explicitly listing "3-Amino-5-methylpyrazine-2-carbonitrile" and the accumulation start date.

Step 4: Final Disposition

  • Once the SAA volume limit is reached, transfer the waste to the facility's central accumulation area.

  • Contract a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) to transport the waste for high-temperature incineration[6].

DisposalWorkflow Start Waste Generation 3-Amino-5-methylpyrazine-2-carbonitrile Solid Solid Waste (Powders/Vials) Start->Solid Liquid Liquid Waste (Solvent Mixtures) Start->Liquid Contain Seal in HDPE/Glass (Avoid Acidic Mixtures) Solid->Contain Liquid->Contain SAA Satellite Accumulation Area (RCRA Compliant Labeling) Contain->SAA TSDF Transfer to TSDF (Licensed Vendor) SAA->TSDF Incineration High-Temp Incineration (>1000°C + NOx Scrubbing) TSDF->Incineration

Caption: Workflow for the segregation, containment, and high-temperature incineration of pyrazine-nitrile waste.

Emergency Spill Response Protocol

In the event of an accidental release, immediate containment is required to prevent respiratory exposure to the fine powder or dermal absorption of solvent-dissolved mixtures.

Step 1: Assessment and Isolation

  • Immediately isolate the spill area and ensure adequate laboratory ventilation is active (e.g., fume hood sashes open, room exhaust on maximum)[4].

  • Don appropriate Personal Protective Equipment (PPE): N95 or P100 particulate respirator (if solid powder is aerosolized), chemical-resistant nitrile gloves, and splash goggles[1].

Step 2: Containment and Recovery

  • For Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the fine pyrazine powder, drastically increasing inhalation risk and mucosal irritation. Instead, lightly dampen the spill with water or a compatible inert solvent to bind the dust[1]. Carefully scoop the dampened material using a non-sparking tool.

  • For Liquid Spills: Apply an inert, non-combustible absorbent material such as vermiculite or dry sand to the spill[4]. Allow 5 minutes for complete capillary absorption.

Step 3: Decontamination

  • Transfer all recovered material (including the absorbent) into a designated hazardous waste container.

  • Wash the contaminated surface thoroughly with soap and water[3].

  • Collect all decontamination rinsate using absorbent pads and dispose of them in the same hazardous waste container.

SpillResponse Spill Spill Detected (Isolate Area) PPE Don PPE (Respirator, Nitrile Gloves) Spill->PPE Type Assess Spill State PPE->Type SolidSpill Solid Spill Type->SolidSpill LiquidSpill Liquid Spill Type->LiquidSpill Dampen Dampen to Prevent Dust (Do Not Dry Sweep) SolidSpill->Dampen Absorb Apply Inert Absorbent (Vermiculite/Sand) LiquidSpill->Absorb Collect Collect in Hazardous Waste Container Dampen->Collect Absorb->Collect Decon Decontaminate Surface (Collect Rinsate) Collect->Decon

Caption: Step-by-step emergency response protocol for solid and liquid chemical spills.

Regulatory Compliance & Documentation

To maintain a self-validating safety culture, all disposal actions must be documented in accordance with local and federal regulations. Under the EPA's Hazardous Waste Generator Improvements Rule (GIR), laboratories must accurately profile their waste and maintain Satellite Accumulation Areas (SAAs) strictly within the 55-gallon limit[5]. Ensure that your facility's Environmental Health and Safety (EHS) department is notified whenever a new pyrazine-derivative waste stream is initiated, as the specific nitrogen content may require adjustments to the TSDF's incineration parameters.

References

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides - EPA Source: epa.gov URL:[Link]

  • Safety Data Sheet (Pyrazine) Source: website-editor.net (Bayville Chemical Supply) URL:[Link]

  • Laboratory Waste Management: The New Regulations Source: medlabmag.com URL:[Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-5-methylpyrazine-2-carbonitrile

Comprehensive Safety & Operational Guide for Handling 3-Amino-5-methylpyrazine-2-carbonitrile As drug development and synthetic chemistry advance, handling highly active or toxic intermediates requires rigorous, self-val...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Guide for Handling 3-Amino-5-methylpyrazine-2-carbonitrile

As drug development and synthetic chemistry advance, handling highly active or toxic intermediates requires rigorous, self-validating safety protocols. 3-Amino-5-methylpyrazine-2-carbonitrile is a critical pyrazine building block used in pharmaceutical synthesis. However, its hazard profile—categorized by acute toxicity via oral, dermal, and inhalation routes—demands uncompromising personal protective equipment (PPE) and operational controls.

As a Senior Application Scientist, I approach chemical safety not just as a compliance checklist, but as a mechanistic system. By understanding the physicochemical properties of a compound, we can engineer a handling environment that inherently neutralizes its risks.

Physicochemical & Hazard Profiling (The "Why")

To design an effective PPE matrix, we must first understand the causality behind the compound's hazards. 3-Amino-5-methylpyrazine-2-carbonitrile is a solid organic compound characterized by the presence of a primary amine and a carbonitrile group on a pyrazine ring[1]. These moieties not only enhance its synthetic utility but also its biological permeability.

The compound is classified under GHS with the signal word Danger due to its severe acute toxicity profile[2]. Because it is toxic if inhaled, swallowed, or absorbed through the skin, standard laboratory coats and safety glasses are fundamentally insufficient. The operational environment must actively mitigate dust generation and aerosolization[1].

Table 1: Quantitative Hazard & Physicochemical Summary

PropertySpecification
Chemical Name 3-Amino-5-methylpyrazine-2-carbonitrile
CAS Number 58091-66-0[1]
Molecular Formula C6H6N4[1]
Molecular Weight 134.14 g/mol [3]
Signal Word Danger[2]
Hazard Statements H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled)
Transport Classification UN 2811, Class 6.1 (Toxic solid, organic, n.o.s.), Packing Group III[3]
Storage Conditions Keep tightly closed in a dry, dark place at room temperature under an inert atmosphere[2]

Personal Protective Equipment (PPE) Matrix

Every piece of PPE must serve as a deliberate barrier against a specific exposure route. The following matrix is required for any spatial manipulation of this compound.

  • Respiratory Protection (Mitigating H331):

    • Specification: When handling outside of a fully enclosed system, use a full-face particle respirator equipped with N100 (US) or P3 (EN 143) cartridges.

    • Causality: The H331 designation indicates that even microgram quantities of airborne particulate can cause severe systemic toxicity. A full-face respirator ensures zero inhalation of aerosolized dust while providing secondary ocular protection.

  • Dermal Protection (Mitigating H311):

    • Specification: Double-gloving is mandatory. Use an inner nitrile glove (minimum 0.11 mm thickness) and an outer heavy-duty nitrile or neoprene glove. A Tyvek® disposable suit or a chemically resistant, non-woven lab coat with elastic cuffs must be worn.

    • Causality: The compound is highly toxic in contact with skin[2]. Double-gloving creates a self-validating safety layer; if the outer glove is contaminated or micro-punctured by a spatula during weighing, the inner barrier remains intact, preventing transdermal absorption.

  • Ocular Protection:

    • Specification: Tight-fitting chemical splash goggles (if a half-mask respirator is used instead of a full-face mask).

    • Causality: Airborne particulates can dissolve in the moisture of the conjunctiva, leading to localized irritation and rapid systemic absorption.

Operational Workflow & Handling Protocol

This step-by-step methodology ensures a self-validating system where each step verifies the safety of the subsequent action.

Step 1: Environmental Isolation Conduct all open-container operations (weighing, transfer, dissolution) inside a certified Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a face velocity of 80-100 fpm. Ensure the exhaust is externally vented and filtered; never use a laminar flow hood that recirculates air into the laboratory.

Step 2: Static Mitigation As a fine solid, 3-Amino-5-methylpyrazine-2-carbonitrile can accumulate static charge, leading to sudden aerosolization when manipulated[1]. Use an anti-static weighing gun (e.g., Zerostat) on the weighing paper, spatulas, and balance enclosure prior to opening the chemical container.

Step 3: Enclosed Transfer Weigh the material directly into a pre-tared, sealable vial. Seal the vial inside the fume hood before transferring it across the laboratory to your reaction manifold. This prevents accidental exposure in common walkways.

Step 4: Inert Atmosphere Setup Purge your reaction vessel with Nitrogen or Argon. Introduce the solid under a positive flow of inert gas. This not only prevents oxidation of the amine group but also creates a positive pressure gradient that minimizes particulate escape[2].

Spill Response & Disposal Plan

A spill of a Class 6.1 toxic solid requires immediate, calculated action rather than rushed cleanup.

  • Evacuation & Isolation: Immediately evacuate personnel from the immediate vicinity. Pull down the fume hood sash to maximize exhaust velocity and isolate the area.

  • Wet Decontamination: Do NOT dry sweep. Dry sweeping will aerosolize the toxic dust, exacerbating the inhalation hazard. Lightly mist the spilled solid with a compatible solvent (e.g., water or a dilute surfactant) to dampen it.

  • Absorption: Cover the dampened spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Disposal: Using non-sparking tools[1], scoop the absorbed mixture into a clearly labeled, sealable hazardous waste container. Dispose of all contaminated cleanup materials (including outer gloves) as UN 2811, Class 6.1 hazardous waste in strict accordance with local environmental regulations[3].

Process Visualization

G Start Pre-Operation: Verify Class II BSC & PPE Weighing Weighing & Transfer (Anti-Static Mitigation) Start->Weighing Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Spill Spill Detected? Reaction->Spill Evacuate Evacuate & Isolate Area Spill->Evacuate Yes Success Protocol Complete Spill->Success No Decon Wet Decontamination (No Dry Sweeping) Evacuate->Decon Disposal Hazardous Waste Disposal (UN 2811) Decon->Disposal

Safe handling and emergency spill response workflow for 3-Amino-5-methylpyrazine-2-carbonitrile.

References

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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